molecular formula C11H12Cl2N2 B581348 3-(Pyridin-2-yl)aniline dihydrochloride CAS No. 1170936-92-1

3-(Pyridin-2-yl)aniline dihydrochloride

Cat. No.: B581348
CAS No.: 1170936-92-1
M. Wt: 243.131
InChI Key: PJNDCKBACHNFTA-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)aniline dihydrochloride (CAS: 1170936-92-1) is a chemical compound with the molecular formula C11H12Cl2N2 and a molecular weight of 243.13 g/mol . This compound, supplied as a high-purity salt with an assay of ≥95% , is offered in research-friendly packaging configurations, including 250mg units . The dihydrochloride salt form enhances the compound's stability and solubility in aqueous and various organic solvents, making it more convenient for experimental handling and storage. This aromatic amine features a bipyridine-like scaffold, where an aniline moiety is functionalized at the meta position with a pyridinyl group. This structure is of significant interest in medicinal chemistry and drug discovery, particularly as a versatile building block for the synthesis of more complex molecules. It is well-suited for the development of pharmaceutical candidates, agrochemicals, and functional materials. Researchers utilize it in metal-catalyzed cross-coupling reactions to create biaryl structures, and it can also serve as a precursor for synthesizing heterocyclic compounds. Furthermore, the nitrogen atoms in the pyridine ring make it a potential ligand for coordinating with various metals in catalysis and materials science . This product is strictly for research purposes and is labeled "FOR RESEARCH USE ONLY." It is explicitly not intended for use in diagnostic procedures, nor for human or veterinary therapeutic applications, or as a food additive . For comprehensive handling and safety information, researchers should consult the latest available Safety Data Sheet (SDS) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-2-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2.2ClH/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11;;/h1-8H,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNDCKBACHNFTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657192
Record name 3-(Pyridin-2-yl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170936-92-1
Record name 3-(Pyridin-2-yl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(Pyridin-2-yl)aniline dihydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and analytical methodologies related to 3-(Pyridin-2-yl)aniline dihydrochloride. This document is intended to serve as a comprehensive resource for professionals in research and development.

Core Chemical Properties

This compound is a chemical compound with potential applications in pharmaceutical and materials science research. The dihydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for biological studies.

Identity and Structure
PropertyValueSource
IUPAC Name 3-pyridin-2-ylaniline;dihydrochloride[1]
CAS Number 1170936-92-1[1]
Molecular Formula C₁₁H₁₂Cl₂N₂[1]
Molecular Weight 243.13 g/mol [1]
Parent Compound 3-(Pyridin-2-yl)aniline (CAS: 15889-32-4)[1]
Synonyms

The compound is also known by several other names:

  • 2-(3-Aminophenyl)pyridine dihydrochloride[1]

  • 3-(2-pyridyl)aniline dihydrochloride[1]

  • 2-(3-Aminophenyl)pyridine DiHCl[1]

  • Benzenamine, 3-(2-pyridinyl)-, hydrochloride (1:2)[1]

Computed Physicochemical Properties

The following properties have been computationally predicted and provide insight into the molecule's behavior in various chemical and biological systems.

PropertyValueSource
Topological Polar Surface Area (TPSA) 38.9 Ų[1]
Complexity 158[1]
Monoisotopic Mass 242.0377538 Da[1]
Hydrogen Bond Donor Count (Parent) 1
Hydrogen Bond Acceptor Count (Parent) 2
Rotatable Bond Count (Parent) 1

Experimental Protocols

While specific, detailed protocols for the synthesis and analysis of this compound are not extensively published, established methodologies for structurally similar compounds can be readily adapted.

Synthesis via Suzuki-Miyaura Coupling

The primary method for synthesizing the parent compound, 3-(Pyridin-2-yl)aniline, is the Suzuki-Miyaura cross-coupling reaction. This reaction forges a carbon-carbon bond between an organohalide and an organoboron compound using a palladium catalyst.[2]

Reaction: 2-Bromopyridine + 3-Aminophenylboronic acid → 3-(Pyridin-2-yl)aniline

Materials:

  • 3-Aminophenylboronic acid (1.0 - 1.2 equivalents)

  • 2-Bromopyridine (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)[2]

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 equivalents)[2][3]

  • Anhydrous Solvent System (e.g., 1,4-Dioxane/water, Toluene, or DMF)[2]

  • Inert Gas (Nitrogen or Argon)

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide (2-bromopyridine), the boronic acid derivative (3-aminophenylboronic acid), the base, and the palladium catalyst.[2]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times to ensure the exclusion of oxygen, which can deactivate the Pd(0) catalyst.[4]

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.[4]

  • Reaction: Heat the mixture to the appropriate temperature (typically 90-110 °C) and stir for the required duration (typically 8-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (3-(Pyridin-2-yl)aniline) by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., methanol or diethyl ether) and add a stoichiometric amount of hydrochloric acid (e.g., HCl in ether) to precipitate the dihydrochloride salt. Filter and dry the resulting solid under vacuum.

Diagram: General Workflow for Suzuki-Miyaura Synthesis

Suzuki_Workflow reagents Combine Reactants: - Aryl Halide - Boronic Acid - Palladium Catalyst - Base inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (e.g., 90-110°C, 8-24h) solvent->react workup Aqueous Workup & Organic Extraction react->workup purify Column Chromatography (Purify Free Base) workup->purify salt Salt Formation (Add HCl) purify->salt product Isolate & Dry Product: 3-(Pyridin-2-yl)aniline dihydrochloride salt->product

Caption: A generalized workflow for the synthesis of this compound.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method can be developed for the routine purity assessment of this compound.[5] The following is a representative protocol based on methods for similar analytes.[6][7]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[5]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: Gradient elution using Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 10 µL.[5]

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.[5]

  • Sample Solution: Accurately weigh and dissolve the sample to be tested in the mobile phase to a final concentration of approximately 1.0 mg/mL.[5]

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, the structural motifs—a substituted aniline ring linked to a pyridine ring—are present in many biologically active molecules.[8]

Potential Therapeutic Areas
  • Anticancer Activity: Pyridine-based compounds have demonstrated significant cytotoxicity against various cancer cell lines.[8] Some pyridine-urea derivatives have been shown to inhibit key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial for tumor angiogenesis.[8]

  • Antibacterial Activity: Pyridinyl scaffolds are common in compounds with demonstrated antibacterial and antifungal properties.[8][9][10]

  • Antimalarial Activity: Certain pyridine derivatives have shown promising in vivo antimalarial activity against Plasmodium berghei.[11]

Implicated Signaling Pathway: VEGFR-2 Inhibition

The VEGFR-2 signaling pathway is a critical regulator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Inhibition of this pathway is a key strategy in cancer therapy. While not directly demonstrated for 3-(Pyridin-2-yl)aniline, structurally related compounds are known to target this pathway.

Diagram: Simplified VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis PI3K->Angiogenesis RAS->Angiogenesis Inhibitor Potential Inhibition Point (e.g., by Pyridine Derivatives) Inhibitor->VEGFR2

Caption: Potential inhibition of the VEGFR-2 signaling pathway by pyridine-based compounds.

Safety and Handling

Based on safety data sheets for related aniline and pyridine compounds, appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[2] Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[8]

  • Storage: Keep container tightly closed. Store in a cool, dry, and well-ventilated place.[2][8]

  • Hazards: May be harmful if swallowed or in contact with skin.[8] May cause skin and eye irritation.

This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment before handling this chemical. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis of 3-(Pyridin-2-yl)aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 3-(Pyridin-2-yl)aniline dihydrochloride, a valuable building block in pharmaceutical and materials science. The core of this synthesis is a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This document details the necessary starting materials, step-by-step experimental protocols, and quantitative data to facilitate its successful synthesis in a laboratory setting.

Overview of the Synthetic Pathway

The most prevalent and efficient method for the synthesis of 3-(Pyridin-2-yl)aniline involves a two-step process:

  • Suzuki-Miyaura Cross-Coupling: The key carbon-carbon bond is formed between 2-bromopyridine and 3-aminophenylboronic acid using a palladium catalyst.

  • Salt Formation: The resulting 3-(Pyridin-2-yl)aniline free base is then converted to its more stable dihydrochloride salt by treatment with hydrochloric acid.

An alternative, though less commonly cited for this specific molecule, is the Buchwald-Hartwig amination, which forms the carbon-nitrogen bond directly between an aniline derivative and a pyridine-containing coupling partner.

Logical Workflow of the Synthesis

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Salt Formation 3-Aminophenylboronic Acid 3-Aminophenylboronic Acid Reaction Reaction 3-Aminophenylboronic Acid->Reaction 2-Bromopyridine 2-Bromopyridine 2-Bromopyridine->Reaction Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Reaction 3-(Pyridin-2-yl)aniline (Free Base) 3-(Pyridin-2-yl)aniline (Free Base) Reaction->3-(Pyridin-2-yl)aniline (Free Base) Salt_Formation Salt_Formation 3-(Pyridin-2-yl)aniline (Free Base)->Salt_Formation HCl HCl HCl->Salt_Formation This compound This compound Salt_Formation->this compound

Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 3-Aminophenylboronic Acid

The synthesis of the key starting material, 3-aminophenylboronic acid, can be achieved from 3-bromoaniline. The following protocol is a representative procedure.

Materials:

  • 3-Bromoaniline

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Toluene

  • Tetrahydrofuran (THF)

  • Acetonitrile

  • Dry ice/acetone bath

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 3-bromoaniline (1.0 eq) in a mixture of toluene and THF.

  • Cool the solution to -40°C using a dry ice/acetone bath.

  • Slowly add triisopropyl borate (1.2 eq) to the cooled solution.

  • Add n-butyllithium (1.2 eq) dropwise while maintaining the temperature at -40°C.

  • Stir the reaction mixture at this temperature for an additional 30 minutes.

  • Allow the mixture to warm to -20°C and then quench the reaction by adding 2N HCl.

  • Separate the aqueous and organic layers.

  • Adjust the pH of the aqueous layer to neutral with a suitable base.

  • Extract the product into an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from acetonitrile to yield 3-aminophenylboronic acid.

Suzuki-Miyaura Coupling: Synthesis of 3-(Pyridin-2-yl)aniline

This protocol outlines the palladium-catalyzed cross-coupling of 2-bromopyridine with 3-aminophenylboronic acid.[1]

Materials:

  • 2-Bromopyridine

  • 3-Aminophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos, XPhos)

  • Anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add 3-aminophenylboronic acid (1.2-1.5 eq), anhydrous potassium carbonate (2.0-3.0 eq), and 2-bromopyridine (1.0 eq).

  • In a separate vial, prepare the catalyst by mixing palladium(II) acetate (1-5 mol%) and the phosphine ligand (2-10 mol%).

  • Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon) at least three times.

  • Add the palladium catalyst/ligand mixture to the flask.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(Pyridin-2-yl)aniline as the free base.

Formation of this compound

This final step converts the free base into its more stable and handleable dihydrochloride salt.

Materials:

  • 3-(Pyridin-2-yl)aniline (free base)

  • Concentrated hydrochloric acid (HCl)

  • Suitable solvent (e.g., ethanol, isopropanol, or diethyl ether)

Procedure:

  • Dissolve the purified 3-(Pyridin-2-yl)aniline in a minimal amount of a suitable solvent like ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a slight excess (approximately 2.2 equivalents) of concentrated hydrochloric acid dropwise with stirring.

  • A precipitate of the dihydrochloride salt should form.

  • Continue stirring in the ice bath for a period to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent (e.g., diethyl ether) to remove any residual acid.

  • Dry the product under vacuum to yield this compound.

Quantitative Data

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific reaction conditions. The following tables provide a summary of typical reagents and expected yields based on literature for analogous reactions.[1][2]

Table 1: Typical Reagents and Conditions for Suzuki-Miyaura Coupling

ParameterRecommendedNotes
Aryl Halide 2-Bromopyridine1.0 equivalent
Boronic Acid 3-Aminophenylboronic acid1.2 - 1.5 equivalents
Palladium Catalyst Pd(OAc)₂ with SPhos or XPhos1-5 mol%
Base K₃PO₄ or Cs₂CO₃ (anhydrous)2.0 - 3.0 equivalents
Solvent 1,4-Dioxane/Water (degassed)4:1 to 10:1 ratio
Temperature 80 - 100 °CHigher temperatures may increase reaction rate but can also lead to side products.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS for completion.

Table 2: Comparison of Palladium Catalyst Systems for Pyridine Coupling

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane100Good to Excellent
Pd₂(dba)₃XPhosK₃PO₄Toluene100Good to Excellent
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O90Moderate

Yields are highly dependent on the specific substrates and optimization of reaction conditions.

Alternative Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers an alternative route to form the C-N bond directly. This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[3][4]

Catalytic Cycle for Buchwald-Hartwig Amination

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex L2Pd(Ar)(X) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Pd(II)_Complex->Ligand_Exchange R'NH2, Base Amine_Complex L2Pd(Ar)(NHR') Ligand_Exchange->Amine_Complex Reductive_Elimination Amine_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NHR' Reductive_Elimination->Product

Catalytic cycle for the Buchwald-Hartwig amination.

For the synthesis of 3-(Pyridin-2-yl)aniline, this would involve the reaction of 2-bromopyridine with 3-aminoaniline (m-phenylenediamine) or a protected version thereof. The choice of a bulky, electron-rich phosphine ligand is crucial for the success of this reaction.[5]

Conclusion

The synthesis of this compound is reliably achieved through a Suzuki-Miyaura cross-coupling reaction followed by salt formation. Careful control of reaction parameters, particularly the exclusion of oxygen and the use of high-purity reagents, is critical for achieving high yields and purity.[1] The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

3-(Pyridin-2-yl)aniline dihydrochloride CAS number 1170936-92-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Pyridin-2-yl)aniline dihydrochloride (CAS: 1170936-92-1)

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its physicochemical properties, spectroscopic characteristics, synthesis methodology, and potential applications based on the biological activity of related structures.

Physicochemical Properties

This compound is the salt form of the parent compound, 3-(pyridin-2-yl)aniline. The dihydrochloride salt enhances the compound's solubility in aqueous media, which is often advantageous for biological assays and formulation studies. While specific experimental data for the melting and boiling points of the dihydrochloride salt are not consistently reported in publicly available literature, the properties of the parent aniline and computed data for the salt are summarized below.

PropertyValueSource
CAS Number 1170936-92-1[1]
Molecular Formula C₁₁H₁₂Cl₂N₂[1]
Molecular Weight 243.13 g/mol [1]
IUPAC Name 3-pyridin-2-ylaniline;dihydrochloride[1]
Parent Compound CAS 15889-32-4[2]
Parent Compound M.W. 170.21 g/mol [2]
Parent M.P. Not specified
Parent B.P. 145-147 °C at 0.1 mmHg[3]
Storage Room temperature, sealed in dry conditions[4][5]

Spectroscopic Data

¹H NMR Spectroscopy

In a ¹H NMR spectrum, the formation of the dihydrochloride salt would cause a significant downfield shift of all proton signals, particularly those on the pyridine and aniline rings, due to the positive charges on the nitrogen atoms.[7] The aromatic region (typically 7.0-9.0 ppm) would show complex splitting patterns corresponding to the protons on both the pyridine and aniline rings. The protons ortho to the pyridinium nitrogen would be the most deshielded. The -NH₃⁺ protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would display 11 distinct signals for the carbon atoms of the aromatic rings. Similar to the proton NMR, the carbon signals of the pyridinium and anilinium rings would be shifted downfield compared to the free base. The carbons directly attached to the nitrogen atoms would show the most significant shifts.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands. A broad band in the 2500-3000 cm⁻¹ region would be indicative of the N-H stretching vibrations of the anilinium (-NH₃⁺) and pyridinium (N⁺-H) groups. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.[8]

Synthesis and Experimental Protocols

The synthesis of 3-(pyridin-2-yl)aniline is most commonly achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.[9] This method involves the coupling of an organoboron compound with an organohalide.

General Synthesis Workflow

A plausible synthetic route involves the Suzuki-Miyaura coupling of 2-bromopyridine with 3-aminophenylboronic acid. The resulting 3-(pyridin-2-yl)aniline free base can then be treated with hydrochloric acid to yield the dihydrochloride salt.

G cluster_synthesis Synthesis of 3-(Pyridin-2-yl)aniline cluster_salt_formation Salt Formation A 2-Bromopyridine C Suzuki-Miyaura Coupling A->C B 3-Aminophenylboronic acid B->C D 3-(Pyridin-2-yl)aniline C->D Pd Catalyst, Base D_ref 3-(Pyridin-2-yl)aniline F 3-(Pyridin-2-yl)aniline dihydrochloride D_ref->F E Hydrochloric Acid (2 eq.) E->F Solvent (e.g., Ether)

General synthesis workflow for this compound.
Detailed Experimental Protocol (Suzuki-Miyaura Coupling)

The following is a representative protocol for the synthesis of the parent aniline, which can be adapted from established methods for similar biaryl syntheses.[10][11]

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-aminophenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).

  • Solvent and Reagents: Add a degassed solvent mixture, for example, a 3:1 mixture of dioxane and water.

  • Reactant Addition: Add 2-bromopyridine (1.0 equivalent) to the flask.

  • Reaction Conditions: Heat the mixture to reflux (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 3-(pyridin-2-yl)aniline.

  • Salt Formation: Dissolve the purified aniline in a suitable solvent like diethyl ether or methanol. Add a solution of hydrochloric acid (2.0 equivalents) in the same solvent dropwise with stirring. The dihydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented, the pyridine-aniline scaffold is a key structural motif in many biologically active compounds. Derivatives of pyridine are known to exhibit a wide range of pharmacological effects.[12]

Potential Biological Activities
  • Antiproliferative Activity: Many pyridine derivatives have been investigated for their potential as anticancer agents. The presence of specific functional groups, such as -OH or -NH₂, can enhance their activity against various cancer cell lines.[12]

  • Antimicrobial and Antimalarial Activity: The pyridine ring is a common feature in compounds developed to combat infectious diseases. Certain pyridine derivatives have shown promising activity against bacterial strains and the Plasmodium parasite.[13][14]

  • Kinase Inhibition: The pyridine-aniline core can serve as a scaffold for designing kinase inhibitors, which are a major class of drugs used in oncology and for treating inflammatory diseases. The nitrogen atoms can act as hydrogen bond acceptors, facilitating binding to the ATP-binding pocket of kinases.

The logical relationship for exploring the therapeutic potential of this compound class is illustrated in the diagram below.

G cluster_discovery Drug Discovery Logic A Pyridine-Aniline Scaffold B Chemical Modification A->B C Compound Library B->C D Biological Screening C->D E Lead Compound Identification D->E

Drug discovery workflow for pyridine-aniline derivatives.

Conclusion

This compound is a valuable building block for chemical synthesis and a potential starting point for drug discovery programs. Its synthesis is accessible through well-established cross-coupling methodologies. While specific biological data for this compound is limited, the broader class of pyridinylaniline derivatives holds significant therapeutic potential, particularly in oncology and infectious diseases. Further research into the biological activity of this and related compounds is warranted to explore their full potential.

References

3-(Pyridin-2-yl)aniline dihydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Weight of 3-(Pyridin-2-yl)aniline Dihydrochloride

For researchers, scientists, and professionals in drug development, precise molecular data is foundational to experimental design, compound screening, and the synthesis of novel chemical entities. This document provides a detailed technical overview of the molecular weight of this compound, a compound of interest in various research applications.

Compound Identification

Systematic Name: this compound Common Synonyms: 2-(3-Aminophenyl)pyridine dihydrochloride, 3-(2-pyridyl)aniline dihydrochloride[1] CAS Number: 1170936-92-1[1][2][3]

Molecular Formula and Weight

The chemical formula for this compound is C11H12Cl2N2.[1][2][3] The molecular weight has been determined to be 243.13 g/mol .[1][2][3] This value is a critical parameter for stoichiometric calculations in chemical reactions, preparation of solutions with specific molar concentrations, and in the interpretation of analytical data such as mass spectrometry.

The parent compound, 3-(Pyridin-2-yl)aniline, has a molecular weight of 170.21 g/mol .[4] The dihydrochloride salt is formed by the addition of two molecules of hydrogen chloride (HCl), which protonate the basic nitrogen atoms in the aniline and pyridine rings, thereby increasing the overall molecular weight and altering the compound's solubility and stability.

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative data for this compound and its parent compound are summarized in the table below.

PropertyThis compound3-(Pyridin-2-yl)aniline (Parent Compound)
Molecular Formula C11H12Cl2N2C11H10N2
Molecular Weight 243.13 g/mol [1][2][3]170.21 g/mol [4]
CAS Number 1170936-92-1[1][2][3]15889-32-4[4]

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically achieved through high-resolution mass spectrometry (HRMS). The following provides a generalized experimental protocol for such a determination.

Objective: To experimentally verify the molecular weight of this compound.

Materials and Methods:

  • Sample Preparation: A dilute solution of this compound is prepared by dissolving a precisely weighed sample in a suitable solvent, such as methanol or a mixture of water and acetonitrile. The concentration is typically in the low micromolar range.

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used. The instrument is calibrated using a standard calibration mixture to ensure high mass accuracy.

  • Ionization: Electrospray ionization (ESI) is a commonly used technique for this type of molecule. The sample solution is introduced into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets.

  • Mass Analysis: The charged ions are transferred into the mass analyzer. In positive ion mode, the instrument will detect the protonated molecule. For the dihydrochloride salt, the primary ion observed would correspond to the cationic form of 3-(Pyridin-2-yl)aniline, [C11H11N2]+, or its protonated form, [C11H12N2]2+.

  • Data Acquisition and Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high precision. The resulting mass spectrum is analyzed to identify the peak corresponding to the molecule of interest. The monoisotopic mass is determined, and this can be used to confirm the elemental composition.

Logical Relationship Diagram

The following diagram illustrates the relationship between the parent compound and its dihydrochloride salt, leading to the final molecular weight.

G A 3-(Pyridin-2-yl)aniline C11H10N2 MW: 170.21 C This compound C11H12Cl2N2 MW: 243.13 A->C + 2HCl B 2 x Hydrogen Chloride HCl MW: 36.46 B->C

Caption: Formation of the Dihydrochloride Salt.

References

An In-depth Technical Guide to the Solubility of 3-(Pyridin-2-yl)aniline dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-(Pyridin-2-yl)aniline dihydrochloride (CAS: 1170936-92-1), a compound of interest in chemical and pharmaceutical research. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a comprehensive overview of established experimental protocols for determining aqueous and non-aqueous solubility. The methodologies detailed herein, primarily the shake-flask method as recognized by the OECD, are designed to enable researchers to generate reliable and reproducible solubility data. This guide also includes a visualization of a standard solubility determination workflow to facilitate experimental planning and execution.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₁H₁₂Cl₂N₂.[1] It is the dihydrochloride salt of the parent compound 3-(Pyridin-2-yl)aniline. The presence of the dihydrochloride moiety generally suggests an increased potential for solubility in aqueous solutions compared to its free base form due to the ionization of the molecule. However, empirical determination of its solubility in various solvents is crucial for its application in research and development, particularly in areas such as drug discovery and formulation.

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common solvents (e.g., water, ethanol, DMSO) has not been extensively reported in peer-reviewed journals or publicly available databases. The generation of such data is a critical step for any research involving this compound. The following table is provided as a template for researchers to populate with their experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Method Used
Water
Ethanol
Methanol
Dimethyl Sulfoxide (DMSO)
Phosphate-Buffered Saline (PBS) pH 7.4

Experimental Protocols for Solubility Determination

The most reliable and widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method .[2] This method is detailed in the OECD Guideline for Testing of Chemicals, Section 105.[3][4]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached.[2][5] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique.

Materials and Equipment
  • This compound (high purity)

  • Solvents of interest (e.g., deionized water, ethanol, DMSO)

  • Volumetric flasks

  • Analytical balance

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Detailed Experimental Procedure
  • Preparation of the Test Solution:

    • Add an excess amount of this compound to a flask containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration:

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the necessary equilibration time, which is typically 24 to 48 hours.[6]

  • Phase Separation:

    • After equilibration, allow the solution to stand at the same constant temperature to let the undissolved solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the sample.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Concentration Analysis:

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • A calibration curve should be prepared using standard solutions of known concentrations to accurately quantify the compound.

  • Calculation of Solubility:

    • Calculate the solubility using the determined concentration and the dilution factor. The solubility is typically expressed in g/L or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add to known volume of solvent A->B C Seal container and place in shaker at constant temperature B->C D Agitate for 24-48 hours to reach equilibrium C->D E Centrifuge the sample D->E F Filter supernatant through 0.45 µm syringe filter E->F G Prepare dilutions of the filtrate F->G H Analyze concentration by UV-Vis or HPLC G->H I Calculate Solubility (g/L or mol/L) H->I

References

Stability and Storage of 3-(Pyridin-2-yl)aniline Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Pyridin-2-yl)aniline dihydrochloride. Due to the limited availability of in-depth, publicly accessible stability studies on this specific molecule, this document synthesizes information from supplier safety data sheets, stability data from structurally related compounds, and established scientific principles of drug stability testing. The provided experimental protocols and potential degradation pathways are intended to serve as a robust starting point for the comprehensive stability assessment of this compound.

Overview and Physicochemical Properties

This compound is a chemical intermediate with potential applications in pharmaceutical research and development. An understanding of its chemical stability is paramount for ensuring the integrity of experimental data, maintaining the quality of synthesized materials, and defining appropriate storage and handling procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1170936-92-1PubChem
Molecular Formula C₁₁H₁₂Cl₂N₂PubChem
Molecular Weight 243.13 g/mol PubChem
Appearance Solid (form may vary)General
Storage (General) Store in a cool, dry, well-ventilated area. Keep container tightly closed.ENAO Chemical Co., Ltd, BLD Pharm, Acros Pharmatech

Recommended Storage Conditions

Suppliers of this compound provide general storage recommendations. However, some variations exist, underscoring the need for in-house stability studies to define optimal long-term storage conditions.

Table 2: Supplier-Recommended Storage Conditions

SupplierRecommended StorageAdditional Notes
ENAO Chemical Co., LtdRoom temperature-
BLD PharmSealed in dry, room temperatureMentions cold-chain transportation, suggesting potential sensitivity to temperature fluctuations during shipping.
Acros PharmatechCool, dry, and well-ventilated area-

Based on data from structurally similar aminopyridine compounds, which exhibit good stability at both refrigerated (2-8 °C) and room temperature conditions, long-term storage of this compound at 2-8°C, protected from light and moisture, is recommended to minimize the risk of degradation. For short-term storage, room temperature in a desiccated, dark environment is likely sufficient.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been empirically determined, an analysis of its chemical structure suggests susceptibility to the following degradation mechanisms:

  • Oxidation: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities. The nitrogen atom in the pyridine ring could also be oxidized to an N-oxide. Studies on the structurally related 3,4-diaminopyridine have shown that the hydrochloride salt form is more resistant to oxidation than the free base, a principle that likely extends to this compound.

  • Hydrolysis: Although generally stable, under forcing acidic or basic conditions, hydrolysis is a potential degradation route.

  • Photodegradation: Aromatic amines and pyridine derivatives can be susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to complex degradation pathways and the formation of colored products.

A logical workflow for investigating these potential degradation pathways is essential for a comprehensive stability analysis.

G Logical Workflow for Stability Investigation cluster_storage Storage Conditions cluster_stress Forced Degradation Long-term (2-8°C) Long-term (2-8°C) Shelf-life Determination Shelf-life Determination Long-term (2-8°C)->Shelf-life Determination Accelerated (e.g., 40°C/75% RH) Accelerated (e.g., 40°C/75% RH) Accelerated (e.g., 40°C/75% RH)->Shelf-life Determination Room Temp (20-25°C) Room Temp (20-25°C) Oxidative (H2O2) Oxidative (H2O2) Degradation Product Identification Degradation Product Identification Oxidative (H2O2)->Degradation Product Identification Hydrolytic (Acid/Base) Hydrolytic (Acid/Base) Hydrolytic (Acid/Base)->Degradation Product Identification Photolytic (UV/Vis) Photolytic (UV/Vis) Photolytic (UV/Vis)->Degradation Product Identification Thermal (High Temp) Thermal (High Temp) Thermal (High Temp)->Degradation Product Identification Compound Compound Analytical Method Development Analytical Method Development Compound->Analytical Method Development Stability Indicating Method Stability Indicating Method Analytical Method Development->Stability Indicating Method Stability Indicating Method->Long-term (2-8°C) Stability Indicating Method->Accelerated (e.g., 40°C/75% RH) Stability Indicating Method->Room Temp (20-25°C) Stability Indicating Method->Oxidative (H2O2) Stability Indicating Method->Hydrolytic (Acid/Base) Stability Indicating Method->Photolytic (UV/Vis) Stability Indicating Method->Thermal (High Temp)

Caption: A logical workflow for the comprehensive stability investigation of a chemical compound.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following protocols are based on general industry practices and findings for similar compounds.

Development of a Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for the separation and quantification of this compound and its potential degradation products.

Table 3: Recommended Starting HPLC Method Parameters

ParameterSuggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Phosphate buffer (pH 7.0) B: Methanol (or Acetonitrile)
Elution Gradient or Isocratic (to be optimized)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at an appropriate wavelength (e.g., 280 nm)
Injection Volume 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity will be confirmed through the forced degradation studies, ensuring that all degradation products are well-resolved from the parent peak.

Forced Degradation Studies

The following are detailed protocols for forced degradation studies. The extent of degradation should be targeted in the range of 5-20%.

4.2.1. Acid and Base Hydrolysis

  • Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

  • Incubation: Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the aliquots with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute the samples with the mobile phase and analyze by the developed HPLC method.

4.2.2. Oxidative Degradation

  • Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at various time points.

  • Analysis: Dilute the samples with the mobile phase and analyze by HPLC.

4.2.3. Thermal Degradation

  • Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 80 °C).

  • Solution State: Prepare a solution of the compound in a suitable solvent and incubate at an elevated temperature.

  • Sampling: At various time points, remove samples of the solid or aliquots of the solution.

  • Analysis: Prepare solutions of the solid samples and analyze all samples by HPLC.

4.2.4. Photodegradation

  • Exposure: Expose a solution of the compound and the solid compound to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Control: Simultaneously, keep a control sample in the dark.

  • Sampling: At various time points, take samples of the solution and solid.

  • Analysis: Prepare solutions of the solid samples and analyze all samples by HPLC.

The experimental workflow for these forced degradation studies can be visualized as follows:

G Experimental Workflow for Forced Degradation Studies Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Stress Conditions Stress Conditions Prepare Stock Solution->Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis Oxidation Oxidation Stress Conditions->Oxidation Thermal Thermal Stress Conditions->Thermal Photolytic Photolytic Stress Conditions->Photolytic Sample Collection Sample Collection Acid Hydrolysis->Sample Collection Base Hydrolysis->Sample Collection Oxidation->Sample Collection Thermal->Sample Collection Photolytic->Sample Collection HPLC Analysis HPLC Analysis Sample Collection->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation Identify Degradants Identify Degradants Data Evaluation->Identify Degradants Quantify Degradation Quantify Degradation Data Evaluation->Quantify Degradation End End Identify Degradants->End Quantify Degradation->End

Caption: A generalized experimental workflow for conducting forced degradation studies.

Data Presentation and Interpretation

All quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 4: Example Data Summary for Forced Degradation Studies

Stress ConditionDurationTemperature (°C)% Assay of Parent Compound% Total DegradationNumber of Degradants
0.1 M HCl24 h60
0.1 M NaOH24 h60
3% H₂O₂24 hRT
Heat (Solid)48 h80
Photolytic1.2 million lux hoursRT

The results of these studies will establish the intrinsic stability of this compound, aid in the elucidation of degradation pathways, and support the development of a robust and stable formulation.

Conclusion

Spectral Data Analysis of 3-(Pyridin-2-yl)aniline Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 3-(Pyridin-2-yl)aniline dihydrochloride, a compound of interest in pharmaceutical research and development. Due to the limited availability of direct experimental data for the dihydrochloride salt, this document presents predicted spectral characteristics based on the analysis of the free base, 3-(Pyridin-2-yl)aniline, and known effects of hydrochloride salt formation on similar structures. This guide includes tabulated spectral data predictions, detailed experimental protocols for spectral acquisition, and a logical workflow for the characterization of this compound.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(Pyridin-2-yl)aniline and the anticipated shifts upon formation of its dihydrochloride salt.

Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

Proton Assignment Predicted Chemical Shift (δ) for Free Base (ppm) Predicted Chemical Shift (δ) for Dihydrochloride (ppm) Multiplicity Coupling Constant (J) (Hz)
Py-H68.60 - 8.708.80 - 8.90d~5
Py-H37.90 - 8.008.10 - 8.20d~8
Py-H47.80 - 7.908.00 - 8.10t~7-8
Ph-H27.40 - 7.507.60 - 7.70s-
Ph-H67.30 - 7.407.50 - 7.60d~8
Py-H57.25 - 7.357.45 - 7.55t~6-7
Ph-H47.15 - 7.257.35 - 7.45t~8
Ph-H56.70 - 6.806.90 - 7.00d~8
-NH₂5.30 - 5.5010.0 - 12.0 (-NH₃⁺)br s-

Note: Protonation of the pyridine and aniline nitrogens in the dihydrochloride salt is expected to cause a significant downfield shift for all aromatic protons due to the increased electron-withdrawing effect. The amine protons will be significantly deshielded and appear as a broad singlet at a much higher chemical shift.

Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

Carbon Assignment Predicted Chemical Shift (δ) for Free Base (ppm) Predicted Chemical Shift (δ) for Dihydrochloride (ppm)
Py-C2156 - 158158 - 160
Ph-C3148 - 150150 - 152
Py-C6149 - 151151 - 153
Py-C4137 - 139139 - 141
Ph-C1139 - 141141 - 143
Ph-C4129 - 131131 - 133
Py-C5122 - 124124 - 126
Py-C3120 - 122122 - 124
Ph-C6118 - 120120 - 122
Ph-C2115 - 117117 - 119
Ph-C5114 - 116116 - 118

Note: Similar to ¹H NMR, the ¹³C NMR signals are expected to shift downfield upon protonation, although the effect may be less pronounced for carbons further from the nitrogen atoms.

Predicted FT-IR Spectral Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) for Free Base Predicted Wavenumber (cm⁻¹) for Dihydrochloride Intensity
N-H stretch (primary amine)3450 - 3300 (two bands)-Medium
N⁺-H stretch (ammonium)-3200 - 2800 (broad)Strong, Broad
C-H stretch (aromatic)3100 - 30003100 - 3000Medium
C=C and C=N stretch (aromatic rings)1620 - 14501620 - 1450Strong to Medium
N-H bend (primary amine)1650 - 1580-Medium
N⁺-H bend (ammonium)-1600 - 1500Medium
C-N stretch (aromatic amine)1340 - 12501340 - 1250Strong

Note: The most significant change in the IR spectrum upon dihydrochloride formation is the disappearance of the characteristic two-band N-H stretch of the primary amine and the appearance of a broad, strong absorption band for the N⁺-H stretching of the ammonium ion. A new N⁺-H bending vibration is also expected to appear.

Predicted Mass Spectrometry Data
Ion Predicted m/z Notes
[M]⁺170.08Molecular ion of the free base.
[M+H]⁺171.09Protonated molecular ion of the free base.
[M-NH₂]⁺154.07Fragmentation pattern of the free base.
[M-C₅H₄N]⁺92.05Fragmentation pattern of the free base.

Note: Mass spectrometry is typically performed on the free base. The dihydrochloride salt would likely dissociate in the mass spectrometer, leading to the observation of the free base's molecular ion and fragmentation pattern.

Experimental Protocols

The following are detailed, generic protocols for the acquisition of NMR, FT-IR, and Mass Spectra for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube. Ensure the solid is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Set the spectral width to an appropriate range (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans to a minimum of 16, increasing as needed for better signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1-2 seconds.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to a wider range (e.g., 0-200 ppm).

    • Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the center of the ATR crystal.

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically perform a Fourier transform and ratio the sample interferogram against the background interferogram to produce the final transmittance or absorbance spectrum.

    • Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the free base form) in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Ionization Method Selection: Choose an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for polar molecules like anilines and pyridines as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.

  • Instrument Setup:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Optimize the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to maximize the signal intensity of the ion of interest.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Analyze the fragmentation pattern to deduce structural information.

Workflow and Pathway Visualization

The following diagram illustrates the logical workflow for the spectral characterization of this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Characterization Synthesis Synthesis of 3-(Pyridin-2-yl)aniline and conversion to Dihydrochloride Salt Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation (Confirmation of Connectivity) NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Characterization Final Compound Characterization Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization

Caption: Workflow for the synthesis and spectral characterization of this compound.

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(Pyridin-2-yl)aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, the specific experimental crystal structure data for 3-(Pyridin-2-yl)aniline dihydrochloride is not publicly available in crystallographic databases. This guide provides a comprehensive overview of the anticipated structural characteristics and the detailed experimental protocols for its analysis, based on established crystallographic principles and data from structurally related compounds. The quantitative data presented is illustrative of a typical crystal structure determination for a similar small molecule.

Introduction

3-(Pyridin-2-yl)aniline is a bicyclic aromatic compound containing a pyridine and an aniline ring. Its dihydrochloride salt is of interest in medicinal chemistry and materials science due to its potential for forming specific intermolecular interactions, which are crucial for crystal packing and, consequently, the solid-state properties of the material. Understanding the three-dimensional arrangement of atoms and molecules in the crystalline state is fundamental for drug development, as it influences properties such as solubility, stability, and bioavailability. This guide outlines the methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound.

Molecular Structure and Properties

The molecular structure of 3-(Pyridin-2-yl)aniline consists of a pyridine ring linked to an aniline ring at the 3-position of the aniline. In the dihydrochloride salt, it is expected that the two most basic nitrogen atoms—the pyridine nitrogen and the amino group nitrogen—are protonated.[1] The presence of aromatic rings suggests the likelihood of π-π stacking interactions, while the protonated amine and pyridine groups can act as hydrogen bond donors, forming strong intermolecular hydrogen bonds with the chloride counter-ions.[1]

Table 1: Compound Identification and Properties

IdentifierValue
IUPAC Name 3-(pyridin-2-yl)aniline;dihydrochloride[1]
Synonyms 2-(3-Aminophenyl)pyridine dihydrochloride, 3-(2-pyridyl)aniline dihydrochloride[1]
CAS Number 1170936-92-1[1]
Molecular Formula C₁₁H₁₂Cl₂N₂[1]
Molecular Weight 243.13 g/mol [1]

Experimental Protocols

A common method for the synthesis of 3-(Pyridin-2-yl)aniline is the Suzuki coupling reaction.

Materials:

  • 2-Bromopyridine

  • 3-Aminophenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Anhydrous potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyridine (1 equivalent), 3-aminophenylboronic acid (1 equivalent), and potassium carbonate (2 equivalents).

  • Add the palladium catalyst, Pd(PPh₃)₄ (typically 0.1 equivalents).

  • Add a mixture of 1,2-dimethoxyethane and water.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir overnight.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(pyridin-2-yl)aniline.

  • Purify the crude product by column chromatography on silica gel.

  • Dissolve the purified 3-(pyridin-2-yl)aniline in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid (2 equivalents) to precipitate the dihydrochloride salt.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound.

The quality of the crystal is paramount for successful X-ray diffraction analysis. Slow crystallization methods are generally preferred.

Protocol: Slow Evaporation

  • Dissolve the synthesized this compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture such as ethanol/water) at room temperature.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the clear solution to a clean vial and cover it with a perforated cap or parafilm with small pinholes.

  • Allow the solvent to evaporate slowly and undisturbed at room temperature.

  • Crystals suitable for X-ray diffraction should form over a period of several days to weeks.

This technique provides the definitive three-dimensional structure of the molecule in the crystalline state.[2][3][4]

Procedure:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[2]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K or 223 K) to minimize thermal vibrations.[3] A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.[3] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[5]

  • Data Reduction: The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.[5]

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Validation and Deposition: The final crystal structure is validated using software like CHECKCIF and the data is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[6]

Data Presentation

The following table presents an illustrative example of the crystallographic data that would be obtained from a single-crystal X-ray diffraction analysis of a compound similar to this compound.

Table 2: Illustrative Crystallographic Data

ParameterValue
Empirical Formula C₁₁H₁₂Cl₂N₂
Formula Weight 243.13
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
aIllustrative Value Å
bIllustrative Value Å
cIllustrative Value Å
α90°
βIllustrative Value °
γ90°
Volume Illustrative Value ų
Z 4
Calculated Density Illustrative Value Mg/m³
Absorption Coefficient Illustrative Value mm⁻¹
F(000) Illustrative Value
Crystal Size Illustrative Value mm
Theta Range for Data Collection Illustrative Value °
Reflections Collected Illustrative Value
Independent Reflections Illustrative Value [R(int) = value]
Completeness to Theta Illustrative Value %
Refinement Method Full-matrix least-squares on F²
Data / Restraints / Parameters values
Goodness-of-fit on F² Illustrative Value
Final R indices [I>2sigma(I)] R₁ = value, wR₂ = value
R indices (all data) R₁ = value, wR₂ = value
Largest Diff. Peak and Hole value and value e.Å⁻³

Visualizations

The following diagrams illustrate the experimental workflow and the potential intermolecular interactions within the crystal lattice of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction Analysis synthesis Chemical Synthesis purification Purification (Chromatography) synthesis->purification salt_formation Salt Formation (dihydrochloride) purification->salt_formation dissolution Dissolution in Solvent salt_formation->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation data_collection Data Collection crystal_formation->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Deposition structure_refinement->validation

Caption: Experimental workflow for the crystal structure analysis.

intermolecular_interactions molecule1 This compound (Molecule A) molecule2 This compound (Molecule B) molecule1->molecule2 π-π Stacking chloride1 Cl⁻ molecule1->chloride1 N-H···Cl Hydrogen Bond chloride2 Cl⁻ molecule1->chloride2 N-H···Cl Hydrogen Bond molecule2->chloride1 N-H···Cl Hydrogen Bond molecule2->chloride2 N-H···Cl Hydrogen Bond

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

While the specific crystal structure of this compound is not yet publicly documented, this guide provides a comprehensive framework for its determination and analysis. The outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction are standard and robust methods in chemical crystallography. The anticipated crystal structure is likely to be stabilized by a network of hydrogen bonds and π-π stacking interactions, which are critical to its solid-state properties. The successful elucidation of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships.

References

3-(Pyridin-2-yl)aniline dihydrochloride safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the safe handling of 3-(Pyridin-2-yl)aniline dihydrochloride for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the safety precautions, handling procedures, and emergency protocols necessary for the responsible use of this compound in a laboratory setting.

Compound Identification and Physical Properties

Chemical Name: this compound[1]

CAS Number: 1170936-92-1[1]

Molecular Formula: C₁₁H₁₂Cl₂N₂[1]

Molecular Weight: 243.13 g/mol [1]

While specific experimental data for the physical properties of this compound is limited in the provided search results, the following table includes computed properties and data for the parent compound, 3-(Pyridin-2-yl)aniline, to provide an estimate.

PropertyValueSource
Molecular Weight 243.13 g/mol PubChem[1]
Boiling Point 284 °C / 543 °F (for 3-(Pyridin-2-yl)aniline)Sigma-Aldrich[2]
Melting Point 70 - 73 °C / 158 - 163 °F (for 3-(Pyridin-2-yl)aniline)Sigma-Aldrich[2]
Storage Temperature Room temperatureENAO Chemical Co., Ltd[3]

Hazard Identification and Classification

This compound is classified as hazardous. The following tables summarize the GHS hazard statements and pictograms associated with similar aniline compounds, which should be considered relevant to this compound in the absence of specific data.

GHS Hazard Pictograms

PictogramDescription
alt text
Acute Toxicity (fatal or toxic)
alt text
Carcinogenicity, Mutagenicity, Reproductive Toxicity, Respiratory Sensitizer, Target Organ Toxicity, Aspiration Toxicity
alt text
Skin Corrosion, Serious Eye Damage
alt text
Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritation
alt text
Hazardous to the Aquatic Environment

GHS Hazard Statements

CodeStatement
H301 + H311 + H331Toxic if swallowed, in contact with skin or if inhaled.[2]
H317May cause an allergic skin reaction.
H318Causes serious eye damage.
H341Suspected of causing genetic defects.
H351Suspected of causing cancer.
H372Causes damage to organs (Blood) through prolonged or repeated exposure.
H410Very toxic to aquatic life with long lasting effects.

Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

Protection TypeRecommendation
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.[4]
Skin Protection Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[5]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[2][6]

Storage Conditions

ConditionRecommendation
General Storage Store in a tightly closed container in a dry and well-ventilated place.[2][6]
Security Store locked up or in an area accessible only to qualified or authorized persons.[2]

Emergency Procedures

In case of accidental exposure or spillage, follow these procedures immediately.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][6]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]

Spill Response

In the event of a spill, the following workflow should be initiated.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Assessment Assess the Spill cluster_Cleanup Cleanup Procedure cluster_Major_Spill Major Spill Response Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess Assess Spill Size & Hazard Ignition->Assess Minor_Spill Minor Spill? Assess->Minor_Spill Don_PPE Don Appropriate PPE Minor_Spill->Don_PPE Yes Contact_EHS Contact Emergency Personnel / EHS Minor_Spill->Contact_EHS No Contain Contain Spill with Inert Material Don_PPE->Contain Collect Collect Spill with Non-Sparking Tools Contain->Collect Dispose Dispose of Waste in a Labeled, Sealed Container Collect->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Secure_Area Secure the Area & Prevent Entry Contact_EHS->Secure_Area

Caption: Workflow for responding to a chemical spill.

Logical Relationships in Hazard Control

The selection of appropriate personal protective equipment is directly related to the hazard classification of the chemical. The following diagram illustrates this relationship.

Hazard_Control_Logic cluster_Hazards Hazard Classifications cluster_PPE Required Personal Protective Equipment Acute_Tox Acute Toxicity (Oral, Dermal, Inhalation) H301, H311, H331 Gloves Chemical Resistant Gloves Acute_Tox->Gloves Lab_Coat Lab Coat / Protective Clothing Acute_Tox->Lab_Coat Respirator Fume Hood / Respirator Acute_Tox->Respirator Skin_Eye Skin/Eye Damage & Sensitization H317, H318 Skin_Eye->Gloves Skin_Eye->Lab_Coat Eye_Protection Safety Goggles / Face Shield Skin_Eye->Eye_Protection Systemic Systemic Health Hazards (Mutagenicity, Carcinogenicity, STOT) H341, H351, H372 Systemic->Gloves Systemic->Lab_Coat Systemic->Respirator

Caption: Relationship between hazard classifications and required PPE.

Experimental Protocols

While specific experimental protocols for safety testing of this compound were not found, standard methodologies for assessing chemical hazards are outlined below. These are based on general practices and should be adapted for the specific compound.

General Protocol for Assessing Dermal Sensitization (Based on OECD Test Guideline 429)

  • Objective: To determine the potential of the substance to elicit a skin sensitization reaction.

  • Methodology:

    • A suitable animal model (e.g., mouse) is used.

    • The test substance is applied topically to the dorsal surface of the ear.

    • A positive control (a known sensitizer) and a vehicle control are run in parallel.

    • After a specified exposure period, the proliferation of lymphocytes in the draining auricular lymph nodes is measured. This is typically done by measuring the incorporation of radio-labeled thymidine or by using non-radioactive alternatives.

    • A stimulation index (SI) is calculated by comparing the proliferation in the test group to the vehicle control group. An SI of 3 or greater is generally considered a positive result, indicating that the substance is a skin sensitizer.

General Protocol for Assessing Acute Oral Toxicity (Based on OECD Test Guideline 423)

  • Objective: To determine the acute toxicity of a substance after oral administration.

  • Methodology:

    • A group of fasted animals (typically rodents) of a single sex is dosed with the substance at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

    • The animals are observed for signs of toxicity and mortality for at least 14 days.

    • If no mortality or significant toxicity is observed, a higher dose is given to another group of animals.

    • If mortality is observed, the test is repeated at a lower dose level.

    • The procedure is continued until the dose that causes mortality in some animals is identified, allowing for the classification of the substance into a GHS toxicity category.

Disclaimer: This guide is intended for informational purposes only and is based on available safety data for similar compounds. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified professionals before handling this chemical. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.

References

In-Depth Technical Guide: 3-(Pyridin-2-yl)aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Pyridin-2-yl)aniline dihydrochloride, a heterocyclic aromatic amine of interest in medicinal chemistry and drug discovery. This document details its chemical properties, provides synonyms and identifiers, and outlines a putative synthetic pathway. While direct biological data for this specific compound is limited in publicly available literature, its structural similarity to key intermediates in the synthesis of targeted cancer therapeutics, such as Hedgehog signaling pathway inhibitors, suggests its potential as a valuable building block in the development of novel therapeutic agents. This guide will focus on the synthesis of the parent compound, 3-(pyridin-2-yl)aniline, and its role as a precursor, drawing parallels with structurally related and well-documented analogs.

Chemical Identity and Properties

This compound is the hydrochloride salt of the organic compound 3-(pyridin-2-yl)aniline. The dihydrochloride form enhances the compound's solubility in aqueous solutions, a desirable property for various laboratory applications.

Synonyms and Identifiers

To facilitate comprehensive literature and database searches, a list of synonyms and chemical identifiers for 3-(Pyridin-2-yl)aniline and its dihydrochloride salt is provided in the table below.

Identifier Type3-(Pyridin-2-yl)anilineThis compound
IUPAC Name 3-(Pyridin-2-yl)aniline3-(pyridin-2-yl)anilinium chloride hydrochloride
Synonyms 2-(3-Aminophenyl)pyridine, 3-(2-Pyridyl)aniline2-(3-Aminophenyl)pyridine dihydrochloride, 3-(2-pyridyl)aniline dihydrochloride[1]
CAS Number 15889-32-41170936-92-1[1]
PubChem CID 45951744119384[1]
Molecular Formula C₁₁H₁₀N₂C₁₁H₁₂Cl₂N₂[1]
Molecular Weight 170.21 g/mol 243.13 g/mol [1]
Physicochemical Properties

The following table summarizes key physicochemical properties of the parent compound, 3-(pyridin-2-yl)aniline. Data for the dihydrochloride salt is less prevalent in public databases.

PropertyValue
Appearance Solid (Expected)
XLogP3 1.9
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Topological Polar Surface Area 38.9 Ų
Complexity 158

Synthesis and Experimental Protocols

Putative Synthetic Pathway

A plausible synthetic route to 3-(pyridin-2-yl)aniline is outlined below. This pathway is based on established synthetic methodologies for similar compounds.

Synthetic_Pathway_for_3-(Pyridin-2-yl)aniline cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Nitro Group Reduction 2-Bromopyridine 2-Bromopyridine Pd_catalyst_base Pd Catalyst, Base 2-Bromopyridine->Pd_catalyst_base 3-Nitrophenylboronic_acid 3-Nitrophenylboronic_acid 3-Nitrophenylboronic_acid->Pd_catalyst_base 2-(3-Nitrophenyl)pyridine 2-(3-Nitrophenyl)pyridine Pd_catalyst_base->2-(3-Nitrophenyl)pyridine Cross-coupling Reducing_agent Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) 2-(3-Nitrophenyl)pyridine->Reducing_agent Intermediate 3-(Pyridin-2-yl)aniline 3-(Pyridin-2-yl)aniline Reducing_agent->3-(Pyridin-2-yl)aniline Reduction

Caption: Putative synthetic pathway for 3-(Pyridin-2-yl)aniline.

General Experimental Protocol for Suzuki-Miyaura Coupling (Analogous Synthesis)

The following is a general procedure for a Suzuki-Miyaura coupling reaction, adapted from protocols for similar substrates.[2] Optimization of catalyst, ligand, base, and temperature is crucial for achieving high yields.

Materials:

  • 2-Bromopyridine (1.0 eq)

  • 3-Nitrophenylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)

Procedure:

  • To a flame-dried round-bottom flask, add 2-bromopyridine, 3-nitrophenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(3-nitrophenyl)pyridine.

General Experimental Protocol for Nitro Group Reduction (Analogous Synthesis)

The reduction of the nitro group to an amine can be achieved using various reducing agents. A common and effective method involves the use of iron powder in the presence of an acid.

Materials:

  • 2-(3-Nitrophenyl)pyridine (1.0 eq)

  • Iron powder (3.0-5.0 eq)

  • Hydrochloric acid (catalytic to stoichiometric amount) or Ammonium Chloride

  • Solvent (e.g., Ethanol, Water)

Procedure:

  • To a round-bottom flask, add 2-(3-nitrophenyl)pyridine and the solvent.

  • Add iron powder to the mixture.

  • Heat the mixture to reflux and add the acid portion-wise.

  • Stir the reaction mixture at reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with the reaction solvent.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(pyridin-2-yl)aniline.

Biological Relevance and Potential Applications

While direct biological studies on this compound are not prominent in the literature, its structural analog, 4-chloro-3-(pyridin-2-yl)aniline, is a well-documented key intermediate in the synthesis of Vismodegib.[3][4] Vismodegib is a potent inhibitor of the Hedgehog signaling pathway, approved for the treatment of basal-cell carcinoma.[3]

The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is also implicated in the maintenance of adult tissue homeostasis. Aberrant activation of this pathway is a known driver in several types of cancer. The key signal transducer in this pathway is the G protein-coupled receptor Smoothened (SMO).

Hedgehog_Signaling_Pathway cluster_off Hh Pathway OFF (No Hh Ligand) cluster_on Hh Pathway ON (Hh Ligand Present) cluster_inhibition Inhibition by SMO Antagonists PTCH1 Patched-1 (PTCH1) SMO_off Smoothened (SMO) (Inactive) PTCH1->SMO_off Inhibits SUFU Suppressor of Fused (SUFU) GLI_off GLI Proteins (Phosphorylated & Cleaved) SUFU->GLI_off Binds & Promotes Phosphorylation GLI_R GLI-Repressor (GLI-R) GLI_off->GLI_R Proteolytic Cleavage Target_Genes_off Target Gene Transcription OFF GLI_R->Target_Genes_off Represses Transcription Hh_ligand Hedgehog Ligand (e.g., SHH) PTCH1_bound Patched-1 (PTCH1) Hh_ligand->PTCH1_bound Binds to SMO_on Smoothened (SMO) (Active) PTCH1_bound->SMO_on Inhibition Relieved GLI_on GLI Proteins (Active) SMO_on->GLI_on Prevents GLI Phosphorylation & Cleavage Target_Genes_on Target Gene Transcription ON (Proliferation, Survival) GLI_on->Target_Genes_on Activates Transcription SMO_inhibitor SMO Antagonist (e.g., Vismodegib) SMO_inhibited Smoothened (SMO) (Inactive) SMO_inhibitor->SMO_inhibited Binds & Inhibits GLI_inhibited GLI Proteins (Phosphorylated & Cleaved) SMO_inhibited->GLI_inhibited Allows GLI Phosphorylation & Cleavage Target_Genes_inhibited Target Gene Transcription OFF GLI_inhibited->Target_Genes_inhibited Represses Transcription

Caption: The Hedgehog signaling pathway and its inhibition.

The structural motif of a substituted pyridinylaniline is a key pharmacophore in a class of SMO inhibitors. Therefore, this compound represents a valuable starting material or scaffold for the synthesis of novel compounds targeting the Hedgehog pathway and other signaling cascades implicated in disease.

Conclusion

This compound is a chemical entity with significant potential in the field of medicinal chemistry. While direct experimental and biological data for this specific compound are not extensively documented, its structural relationship to key intermediates in the synthesis of approved drugs highlights its importance as a building block for novel therapeutics. The synthetic routes outlined in this guide, based on established chemical transformations, provide a framework for its preparation and further derivatization. Future research into the biological activities of derivatives of 3-(pyridin-2-yl)aniline could lead to the discovery of new and effective therapeutic agents.

References

An In-depth Technical Guide to 2-(3-Aminophenyl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Aminophenyl)pyridine dihydrochloride is a heterocyclic organic compound featuring a pyridine ring substituted with an aminophenyl group. As a member of the aminopyridine class, it holds potential as a key building block in the synthesis of novel compounds with diverse pharmacological activities. The presence of two reactive amine groups and the pyridine nitrogen atom makes it a versatile scaffold for developing new therapeutic agents. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological relevance of 2-(3-Aminophenyl)pyridine dihydrochloride.

Chemical and Physical Properties

Quantitative data for 2-(3-Aminophenyl)pyridine dihydrochloride is not extensively available in public literature. However, data for the free base, 2-(3-Aminophenyl)pyridine, is more accessible and provides a foundational understanding.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name 3-(2-pyridinyl)aniline dihydrochloride
CAS Number 1170936-92-1
Linear Formula C₁₁H₁₀N₂ · 2HCl
Molecular Weight 243.13 g/mol [1]
Appearance Off-white to light brown solid (for free base)-
Melting Point 72-73 °C (for free base)-
Boiling Point 145-147 °C at 0.1 Torr (for free base)-
Solubility Data not available for dihydrochloride salt. Free base is likely soluble in organic solvents.-
pKa 4.81 ± 0.12 (Predicted for free base)-
InChI Key PJNDCKBACHNFTA-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of 2-(3-Aminophenyl)pyridine dihydrochloride typically involves a two-step process: the synthesis of the free base, 2-(3-Aminophenyl)pyridine, followed by its conversion to the dihydrochloride salt.

Synthesis of 2-(3-Aminophenyl)pyridine (Free Base)

A common and effective method for the synthesis of the free base is the Suzuki-Miyaura cross-coupling reaction.[2]

Experimental Protocol: Suzuki-Miyaura Coupling [2]

  • Reaction Setup: In a round-bottom flask, suspend 2-bromopyridine (1.0 eq), 3-aminophenylboronic acid (1.0-1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05-0.1 eq) in a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,2-dimethoxyethane, toluene, or DMF) and an aqueous solution of a base (e.g., 2M sodium carbonate or potassium carbonate).

  • Reaction Conditions: De-gas the mixture by bubbling argon or nitrogen through it for 15-30 minutes. Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-(3-aminophenyl)pyridine.[2]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Conditions Reactant1 2-Bromopyridine Product 2-(3-Aminophenyl)pyridine Reactant1->Product Suzuki-Miyaura Coupling Reactant2 3-Aminophenylboronic Acid Reactant2->Product Catalyst Pd(PPh₃)₄ Catalyst->Product Base Na₂CO₃ / K₂CO₃ Base->Product

Suzuki-Miyaura coupling for 2-(3-Aminophenyl)pyridine synthesis.
Preparation of 2-(3-Aminophenyl)pyridine Dihydrochloride

Experimental Protocol: Dihydrochloride Salt Formation (General)

  • Dissolution: Dissolve the purified 2-(3-aminophenyl)pyridine free base in a suitable anhydrous organic solvent, such as ethanol, isopropanol, or diethyl ether.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or concentrated HCl) with stirring. Typically, a slight excess of HCl (around 2.2 equivalents) is used to ensure complete protonation of both the pyridine nitrogen and the amino group.

  • Crystallization: The dihydrochloride salt will precipitate out of the solution. Continue stirring in the cold for a period to ensure complete precipitation.

  • Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 2-(3-aminophenyl)pyridine dihydrochloride as a solid.

Salt_Formation cluster_reactants Reactants cluster_conditions Conditions FreeBase 2-(3-Aminophenyl)pyridine Product 2-(3-Aminophenyl)pyridine Dihydrochloride FreeBase->Product Protonation HCl 2 eq. HCl HCl->Product Solvent Anhydrous Solvent (e.g., Ethanol, Diethyl Ether) Solvent->Product

General workflow for dihydrochloride salt formation.

Spectroscopic Data

Detailed and verified spectroscopic data for 2-(3-Aminophenyl)pyridine dihydrochloride is not widely published. However, based on the structure and data from related compounds, the following characteristic signals would be expected.

Expected ¹H NMR Spectral Features (in D₂O or DMSO-d₆):

  • Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring are expected to be shifted downfield compared to the free base due to the protonation of the pyridine nitrogen. The protons on the aminophenyl ring will also be affected by the protonation of the amino group.

  • Amine Protons: A broad singlet corresponding to the -NH₃⁺ protons, which may exchange with solvent protons.

Expected ¹³C NMR Spectral Features (in D₂O or DMSO-d₆):

  • Aromatic Carbons: Multiple signals in the aromatic region (typically δ 110-160 ppm). The carbons of the pyridine ring, particularly those adjacent to the nitrogen, will show a downfield shift upon protonation.

Biological Activity and Potential Applications

While there is no specific data on the biological activity of 2-(3-Aminophenyl)pyridine dihydrochloride, the broader class of pyridine and aminopyridine derivatives is of significant interest in medicinal chemistry and drug discovery.[4][5][6] These scaffolds are present in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including:

  • Anticancer Activity: Many pyridine derivatives have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy.[7][8][9] The 2-aminopyridine moiety is a common pharmacophore in kinase inhibitors.

  • Antimicrobial Activity: The pyridine ring is a core component of several antibacterial and antifungal agents.[10]

  • Neurological Activity: Aminopyridine derivatives have been explored for their potential in treating neurological disorders.[4]

The 2-(3-aminophenyl)pyridine scaffold can be considered a valuable starting point for the synthesis of compound libraries for screening against various biological targets. The presence of two distinct amine functionalities allows for selective chemical modifications to explore structure-activity relationships (SAR).

Potential Signaling Pathway Involvement (Hypothetical):

Given the prevalence of the aminopyridine scaffold in kinase inhibitors, it is plausible that derivatives of 2-(3-aminophenyl)pyridine could interact with ATP-binding sites of various kinases.

Kinase_Inhibition_Pathway Compound 2-(3-Aminophenyl)pyridine Derivative Kinase Protein Kinase (e.g., Tyrosine Kinase) Compound->Kinase Inhibits PhosphoSubstrate Phosphorylated Substrate Protein Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Binds to active site Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Cell Proliferation, Survival) PhosphoSubstrate->Downstream Activates

Hypothetical kinase inhibition by a 2-(3-aminophenyl)pyridine derivative.

Conclusion

2-(3-Aminophenyl)pyridine dihydrochloride is a chemical entity with significant potential for applications in medicinal chemistry and drug discovery. While comprehensive data on the dihydrochloride salt itself is limited, the known synthetic routes for the free base and the established biological importance of the aminopyridine scaffold provide a strong foundation for future research. This technical guide summarizes the currently available information and highlights the areas where further investigation is needed to fully characterize this promising compound and unlock its therapeutic potential. Researchers are encouraged to use the provided experimental frameworks as a starting point for their own studies.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(Pyridin-2-yl)aniline Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(pyridin-2-yl)aniline dihydrochloride and its derivatives. These compounds are significant building blocks in medicinal chemistry, serving as key intermediates in the development of various pharmacologically active agents. The primary synthetic strategy highlighted is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming the pivotal carbon-carbon bond between the aniline and pyridine rings. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the reaction pathway and workflow to aid in research and development.

Introduction

3-(Pyridin-2-yl)aniline derivatives are a class of compounds that feature prominently in the landscape of drug discovery and development. The unique spatial arrangement of the pyridinyl and aniline moieties provides a versatile scaffold for interacting with a variety of biological targets. These derivatives have been investigated for their potential as kinase inhibitors, antibacterial agents, and in other therapeutic areas. The dihydrochloride salt form of these amines enhances their solubility and stability, making them more amenable to formulation and biological testing.

The synthesis of these biaryl compounds is most commonly achieved through the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology offers a powerful tool for the formation of C-C bonds between an aryl halide and an organoboron compound, catalyzed by a palladium complex. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly suitable for complex molecule synthesis.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The core of the synthesis for 3-(pyridin-2-yl)aniline derivatives involves the Suzuki-Miyaura coupling of a substituted 2-halopyridine with a substituted 3-aminophenylboronic acid (or its ester equivalent), or vice versa. The general reaction scheme is depicted below.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Product A Substituted 3-Aminophenylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) A->catalyst + B Substituted 2-Halopyridine B->catalyst + C 3-(Pyridin-2-yl)aniline Derivative catalyst->C Heat

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-X L₂ pd0->pd2_aryl Oxidative Addition pd2_biaryl Ar-Pd(II)-Ar' L₂ pd2_aryl->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination react1 Ar-X react2 Ar'-B(OR)₂ product Ar-Ar' base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of 3-(pyridin-2-yl)aniline derivatives via Suzuki-Miyaura coupling, followed by conversion to the dihydrochloride salt.

Protocol 1: Synthesis of a 3-(Pyridin-2-yl)aniline Derivative

This protocol describes the coupling of a substituted 3-bromoaniline with a substituted pyridin-2-ylboronic acid.

Materials:

  • Substituted 3-bromoaniline (1.0 eq)

  • Substituted pyridin-2-ylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine the substituted 3-bromoaniline, substituted pyridin-2-ylboronic acid, and potassium carbonate.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium(II) acetate and triphenylphosphine to the flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a 4-Chloro-3-(pyridin-2-yl)aniline

This protocol details a reduction of a nitro-precursor to yield the aniline.

Materials:

  • 2-(2-chloro-5-nitrophenyl)pyridine (20 mmol)

  • Methanol (50 mL)

  • Activated carbon (1 g)

  • FeOOH (2 mmol)

  • 85% Hydrazine hydrate (60 mmol)

  • Dichloromethane (150 mL)

  • Saturated sodium bicarbonate solution

  • n-Propanol for recrystallization

Procedure:

  • To a 100 mL volumetric flask, add 2-(2-chloro-5-nitrophenyl)pyridine, methanol, activated carbon, FeOOH, and hydrazine hydrate.

  • Heat the mixture to reflux and stir for 6-8 hours.

  • After the reaction is complete, filter the mixture and evaporate the solvent.

  • Dissolve the residue in 150 mL of dichloromethane.

  • Wash the organic phase with saturated sodium bicarbonate solution (3 x 20 mL).

  • Dry the organic phase under reduced pressure.

  • Recrystallize the crude product from n-propanol to obtain a pale yellow solid.

Protocol 3: Formation of the Dihydrochloride Salt

Materials:

  • 3-(Pyridin-2-yl)aniline derivative (1.0 eq)

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether)

Procedure:

  • Dissolve the purified 3-(pyridin-2-yl)aniline derivative in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of

3-(Pyridin-2-yl)aniline Dihydrochloride: A Versatile Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

3-(Pyridin-2-yl)aniline dihydrochloride is a heterocyclic aromatic amine that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical drug discovery. Its bifunctional nature, possessing both a nucleophilic aniline moiety and a metal-coordinating pyridine ring, makes it an attractive starting material for the construction of a diverse array of molecular scaffolds. This compound and its derivatives are of significant interest to researchers and scientists in drug development due to their structural similarity to the core components of numerous kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1170936-92-1[1]
Molecular Formula C₁₁H₁₂Cl₂N₂[1]
Molecular Weight 243.13 g/mol [1]
Appearance Solid (form may vary by supplier)
Synonyms 2-(3-Aminophenyl)pyridine dihydrochloride[1]

Applications in Drug Discovery

The primary application of this compound in a pharmaceutical context lies in its potential as a key intermediate for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

One of the most well-known applications of pyridinylaniline scaffolds is in the development of inhibitors for the Bcr-Abl tyrosine kinase, which is the causative agent of Chronic Myeloid Leukemia (CML). The general structure of many Bcr-Abl inhibitors consists of a pyridinylaniline core that binds to the ATP-binding site of the kinase, and a side chain that confers additional interactions and desired pharmaceutical properties.

While specific examples are for analogous compounds, the synthetic strategies employed are directly applicable to this compound for the generation of novel kinase inhibitors.

Experimental Protocols

The following protocols are generalized methods for key synthetic transformations that are central to the utilization of this compound and its analogues in the synthesis of kinase inhibitors.

Protocol 1: Synthesis of N-(Pyridin-2-yl)phenyl Amide Derivatives via Amide Coupling

This protocol describes the formation of an amide bond between 3-(pyridin-2-yl)aniline and a carboxylic acid, a common step in the synthesis of many kinase inhibitors.

Materials:

  • 3-(Pyridin-2-yl)aniline (free base)

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and the anhydrous solvent.

  • Add the coupling agent (1.1-1.2 eq) and the non-nucleophilic base (2.0-3.0 eq) to the flask.

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve 3-(pyridin-2-yl)aniline (1.0 eq) in the anhydrous solvent.

  • Slowly add the solution of 3-(pyridin-2-yl)aniline to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired N-(pyridin-2-yl)phenyl amide derivative.

Quantitative Data for Analogous Amide Coupling Reactions:

Amine IntermediateCarboxylic Acid IntermediateCoupling ConditionsProductYield (%)
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)aniline4-(4-Methylpiperazin-1-yl)benzoic acidT3P, PyridineNilotinib~90%
3-Ethynyl-4-methylaniline4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acidEDC, HOBt, DIPEAIntermediate for Ponatinib>80%
3-Chloro-4-(pyridin-2-ylmethoxy)aniline6,7-Bis(2-methoxyethoxy)quinazoline-4-carboxylic acidHATU, DIPEALapatinib analogue~75%

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Protocol 2: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of a halo-substituted pyridine with an aniline-derived boronic acid or ester to form a C-C bond, a key step in constructing the pyridinylaniline scaffold.

Materials:

  • 2-Halopyridine (e.g., 2-chloropyridine or 2-bromopyridine)

  • 3-Aminophenylboronic acid or its pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂)

  • Phosphine ligand (if required by the catalyst, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Degassed water (for some solvent systems)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

  • Magnetic stirrer with heating

Procedure:

  • To a dry Schlenk flask, add the 3-aminophenylboronic acid or its ester (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.01-0.05 eq) and ligand (if necessary).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the 2-halopyridine (1.0 eq) and the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-110 °C and stir vigorously for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 3-(pyridin-2-yl)aniline.

Quantitative Data for Analogous Suzuki-Miyaura Reactions:

Aryl HalideBoronic Acid/EsterCatalyst/LigandBaseSolventYield (%)
2-ChloropyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O>90%
4-Bromo-2-methylanilinePyridine-4-boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O~85%
2-Bromo-6-nitroaniline2-Pyridylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O~70-80%

Visualizations

G General Workflow for Kinase Inhibitor Synthesis A 3-(Pyridin-2-yl)aniline dihydrochloride B Free Base Formation A->B Base C Amide Coupling B->C E Purification C->E D Carboxylic Acid Derivative D->C F Final Kinase Inhibitor E->F G Biological Evaluation (e.g., Kinase Assay) F->G

Caption: A generalized workflow for the synthesis of a kinase inhibitor starting from this compound.

G Bcr-Abl Signaling Pathway Inhibition cluster_0 Bcr-Abl Signaling Pathway Inhibition BCR_ABL Bcr-Abl (Constitutively Active Kinase) Substrate Substrate Protein BCR_ABL->Substrate ATP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Downstream Downstream Signaling (e.g., RAS, STAT5) pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyridinylaniline-based Kinase Inhibitor Inhibitor->BCR_ABL Blocks ATP Binding Site

Caption: Simplified diagram of the Bcr-Abl signaling pathway and the mechanism of its inhibition by a pyridinylaniline-based kinase inhibitor.

References

Application Notes and Protocols for 3-(Pyridin-2-yl)aniline dihydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Pyridin-2-yl)aniline is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry as a key building block for the synthesis of potent and selective kinase inhibitors. Its dihydrochloride salt is often employed to enhance solubility and facilitate its use in aqueous media for various synthetic and biological applications. This document provides a comprehensive overview of the applications of 3-(Pyridin-2-yl)aniline dihydrochloride, with a particular focus on its role in the development of inhibitors for the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5). Detailed experimental protocols for the synthesis of derivative compounds and for performing relevant kinase assays are provided, along with a summary of the biological activities of representative molecules derived from this scaffold.

Introduction to 3-(Pyridin-2-yl)aniline as a Kinase Inhibitor Scaffold

The 3-(pyridin-2-yl)aniline core structure is of significant interest in drug discovery due to its unique combination of a pyridine ring and an aniline moiety. The pyridine nitrogen can act as a hydrogen bond acceptor, often interacting with the hinge region of the ATP-binding pocket of various kinases. The aniline portion provides a versatile point for synthetic modification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

The primary application of this scaffold has been in the development of inhibitors for serine/threonine kinases, most notably ALK5. Dysregulation of the TGF-β/ALK5 signaling pathway is implicated in a range of pathologies, including fibrosis and cancer, making it an attractive therapeutic target.[1][2][3]

Primary Application: Inhibition of the TGF-β/ALK5 Signaling Pathway

The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of tumor progression, metastasis, and fibrosis in later stages.[1][4] The binding of TGF-β to its type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates downstream signaling molecules, SMAD2 and SMAD3, which subsequently complex with SMAD4 and translocate to the nucleus to regulate gene expression.[5]

Inhibitors based on the 3-(pyridin-2-yl)aniline scaffold have been designed to bind to the ATP-binding site of ALK5, thereby preventing its kinase activity and blocking the downstream signaling cascade. This inhibition can lead to anti-fibrotic and anti-tumor effects.

Quantitative Data for 3-(Pyridin-2-yl)aniline Derivatives

While this compound is primarily a building block, its derivatives have shown potent inhibitory activity against ALK5. The following table summarizes the in vitro activity of selected ALK5 inhibitors that incorporate the 3-(pyridin-2-yl)aniline core.

Compound IDModification on Aniline MoietyTarget KinaseIC50 (nM)Reference
GW6604 Pyrazolyl-pyridine substituentALK5140[6]
ALK5 Inhibitor II Naphthyridine substituentALK54 (autophosphorylation)[7]
ALK5-IN-9 Pyrazole derivativeALK525 (autophosphorylation)[8]

Note: The IC50 values are for derivative compounds where 3-(pyridin-2-yl)aniline is a core structural component, not for the parent compound itself.

Experimental Protocols

General Protocol for the Synthesis of ALK5 Inhibitors via Suzuki Coupling

This protocol describes a general method for the synthesis of ALK5 inhibitors using 3-(pyridin-2-yl)aniline as a key intermediate in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add 3-(pyridin-2-yl)aniline (1.0 eq), the aryl/heteroaryl boronic acid or ester (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

In Vitro ALK5 Kinase Activity Assay (ADP-Glo™ Format)

This protocol is a general method to assess the inhibitory activity of compounds against ALK5.[9][10]

Materials:

  • Recombinant human ALK5 (TGFβR1)

  • ALK5 peptide substrate

  • ATP

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume of the diluted compound to the wells of a 384-well plate. Include positive (enzyme + substrate, no inhibitor) and negative (no enzyme) controls.

  • Prepare a master mix containing the kinase assay buffer, ATP, and the ALK5 peptide substrate.

  • Add the master mix to all wells.

  • Initiate the kinase reaction by adding the diluted ALK5 enzyme to the appropriate wells.

  • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit manufacturer's instructions, which involves adding the ADP-Glo™ reagent followed by the kinase detection reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

TGF_beta_Signaling_Pathway cluster_membrane Cell Membrane TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates Inhibitor 3-(Pyridin-2-yl)aniline -based Inhibitor Inhibitor->ALK5 Inhibits pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Fibrosis, EMT, etc.) Nucleus->Gene_Transcription Regulates

Caption: Canonical TGF-β/ALK5 signaling pathway and the point of inhibition.

Experimental Workflow

Kinase_Inhibitor_Workflow Start Start: 3-(Pyridin-2-yl)aniline dihydrochloride Synthesis Synthesis of Derivatives (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Primary_Screening Primary Screening: In Vitro Kinase Assay (ALK5) Purification->Primary_Screening Hit_Identification Hit Identification (IC50 Determination) Primary_Screening->Hit_Identification Cell_Assay Cell-based Assays (e.g., p-SMAD Western Blot) Hit_Identification->Cell_Assay Potent Hits Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Iterative Design Cell_Assay->Lead_Optimization

Caption: General workflow for kinase inhibitor discovery.

Disclaimer: The information provided in these application notes is for research purposes only. The experimental protocols are generalized and may require optimization for specific applications. All laboratory work should be conducted in accordance with institutional safety guidelines.

References

Application Notes and Protocols: 3-(Pyridin-2-yl)aniline Dihydrochloride in the Synthesis of Hedgehog Signaling Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma, making it an attractive target for therapeutic intervention.[2] Small molecule inhibitors targeting key components of the Hh pathway, such as the Smoothened (SMO) receptor, have shown clinical efficacy.[3] The 3-(pyridin-2-yl)aniline scaffold has emerged as a privileged structure in the design of potent Hh pathway inhibitors, exemplified by the FDA-approved drug Vismodegib. This document provides detailed application notes and protocols for the synthesis and evaluation of Hedgehog signaling inhibitors derived from 3-(pyridin-2-yl)aniline dihydrochloride.

Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH).[1] In the absence of the ligand, PTCH inhibits the activity of the G protein-coupled receptor, Smoothened (SMO). Ligand binding to PTCH relieves this inhibition, allowing SMO to transduce the signal downstream. This leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of Hh target genes that regulate cell proliferation, differentiation, and survival.[1]

Hedgehog_Signaling_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_GLI SUFU-GLI Complex GLI_R GLI-R (Repressor) SUFU_GLI->GLI_R Proteolytic Cleavage Nucleus_off Nucleus GLI_R->Nucleus_off Translocates to Target_Genes_off Target Gene Expression OFF SHH SHH Ligand PTCH_on PTCH SHH->PTCH_on Binds SMO_on SMO PTCH_on->SMO_on Inhibition Relieved GLI_A GLI-A (Activator) SMO_on->GLI_A Signal Transduction Nucleus_on Nucleus GLI_A->Nucleus_on Translocates to Target_Genes_on Target Gene Expression ON Inhibitor Pyridinylaniline-based Inhibitor Inhibitor->SMO_on Inhibits

Caption: The Hedgehog signaling pathway in its "OFF" and "ON" states, and the point of intervention for pyridinylaniline-based inhibitors.

Experimental Workflow

The development of novel Hedgehog signaling inhibitors from this compound follows a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Start Start: 3-(Pyridin-2-yl)aniline dihydrochloride Synthesis Synthesis of Analogs (e.g., Amide Coupling) Start->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screening Primary Screening: Hedgehog Pathway Inhibition Assay (e.g., Gli-Luciferase Reporter Assay) Purification->Primary_Screening Data_Analysis1 Data Analysis: Determine IC50 values Primary_Screening->Data_Analysis1 SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis1->SAR Secondary_Screening Secondary Screening: Target Gene Expression Analysis (qPCR for Gli1, Ptch1) Data_Analysis1->Secondary_Screening SAR->Synthesis Design new analogs Lead_Selection Lead Compound Selection Secondary_Screening->Lead_Selection In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Selection->In_Vivo

Caption: A generalized experimental workflow for the synthesis and evaluation of Hedgehog signaling inhibitors.

Data Presentation

The following table summarizes the structure-activity relationship (SAR) of a series of 2-pyridyl biphenyl amide analogs, which share a similar structural motif with compounds derived from 3-(pyridin-2-yl)aniline. The data highlights the impact of substitutions on the inhibitory potency against the Hedgehog pathway, as measured by a Gli1 mRNA inhibition assay.

Compound IDR GroupGli1 mRNA Inhibition IC50 (nM)
1 (GDC-0449) -H2.5
2 -OCH33.2
3 -CH2OH1.8
4 -CH2OCH32.1
5 -C(CH3)2OH1.5
6 -SO2CH32.8

Data is adapted from a study on second-generation 2-pyridyl biphenyl amide inhibitors and serves as a representative example of SAR for this class of compounds.

Experimental Protocols

General Synthesis of N-(3-(pyridin-2-yl)phenyl)amide Derivatives

This protocol describes a general method for the amide coupling of 3-(pyridin-2-yl)aniline with a carboxylic acid, a key step in synthesizing a library of potential Hedgehog signaling inhibitors.

Materials:

  • This compound

  • Desired carboxylic acid (e.g., 2-chloro-4-(methylsulfonyl)benzoic acid for a Vismodegib analog)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of 3-(pyridin-2-yl)aniline (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DCM at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexane) to afford the desired N-(3-(pyridin-2-yl)phenyl)amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Hedgehog Pathway Inhibition Assay (Gli-Luciferase Reporter Assay)

This assay is used to quantify the inhibitory activity of the synthesized compounds on the Hedgehog signaling pathway in a cell-based system.

Materials:

  • Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Sonic Hedgehog agonist (SAG)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Dual-Glo Luciferase Assay System (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Seed Shh-LIGHT2 cells in a white, opaque 96-well plate at a density of 2 x 10⁴ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Allow cells to attach overnight.

  • The next day, replace the medium with low-serum DMEM (0.5% FBS).

  • Prepare serial dilutions of the synthesized inhibitor compounds in low-serum DMEM. Add the compounds to the designated wells. Include a DMSO vehicle control.

  • Induce Hedgehog pathway activation by adding a final concentration of 100 nM SAG to all wells except for the negative control.

  • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Measure luciferase activity using the Dual-Glo Luciferase Assay System according to the manufacturer's instructions. First, measure the firefly luciferase activity, then the Renilla luciferase activity using a luminometer.

  • Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

  • Calculate the percent inhibition for each compound concentration relative to the SAG-treated control.

  • Determine the IC50 value for each compound by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Target Gene Expression Analysis (qPCR)

This protocol is for quantifying the effect of inhibitors on the expression of Hedgehog target genes, such as Gli1 and Ptch1.

Materials:

  • Hedgehog-responsive cell line (e.g., C3H10T1/2 or Shh-LIGHT2)

  • Sonic Hedgehog agonist (SAG)

  • Synthesized inhibitor compounds

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • Primers for Gli1, Ptch1, and a housekeeping gene (e.g., Gapdh or Actb)

  • qPCR instrument

Procedure:

  • Plate cells and treat with the inhibitor and SAG as described in the Gli-Luciferase Reporter Assay protocol.

  • After the incubation period (typically 24-48 hours), lyse the cells and extract total RNA using an RNA extraction kit following the manufacturer's protocol.

  • Quantify the extracted RNA and assess its purity (A260/A280 ratio).

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qPCR reactions in triplicate for each sample and primer set. Each reaction should contain cDNA, forward and reverse primers for the gene of interest, and qPCR master mix.

  • Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression of Gli1 and Ptch1 in inhibitor-treated cells compared to SAG-treated control cells. Normalize the expression to the housekeeping gene.

Conclusion

The 3-(pyridin-2-yl)aniline scaffold is a valuable starting point for the development of potent Hedgehog signaling inhibitors. The protocols outlined in this document provide a framework for the synthesis and biological evaluation of novel compounds based on this scaffold. Through systematic synthesis and screening, researchers can identify lead candidates with improved potency and pharmacokinetic properties for further preclinical and clinical development in the treatment of Hedgehog-driven cancers.

References

Application Notes and Protocols: 3-(Pyridin-2-yl)aniline Dihydrochloride as a Precursor for Smoothened (SMO) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1] Aberrant activation of this pathway has been implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention. A key component of this pathway is the G protein-coupled receptor, Smoothened (SMO). In the absence of the Hh ligand, the Patched (PTCH) receptor inhibits SMO. Upon Hh binding to PTCH, this inhibition is relieved, leading to the activation of SMO and subsequent downstream signaling through the GLI family of transcription factors, which drive the expression of Hh target genes.

Due to its critical role, SMO has emerged as a significant drug target for cancer therapy. Small molecule antagonists of SMO can effectively block the Hh pathway and inhibit the growth of Hh-driven tumors. This document provides a comprehensive overview of the use of 3-(pyridin-2-yl)aniline dihydrochloride as a precursor for the synthesis of novel Smoothened (SMO) antagonists. It includes a proposed synthetic protocol, detailed methods for in vitro characterization of the resulting compounds, and a summary of the activity of known SMO antagonists.

Proposed Synthesis of a Novel SMO Antagonist from this compound

While direct synthesis of a specific, named SMO antagonist from this compound is not extensively documented in publicly available literature, its chemical structure makes it an ideal starting material for the generation of N,N'-disubstituted ureas, a common scaffold in known SMO inhibitors. The following is a proposed, representative synthetic route.

Reaction Scheme:

The proposed synthesis involves a two-step process: first, the free base of 3-(pyridin-2-yl)aniline is generated from the dihydrochloride salt. This is followed by a reaction with a suitable isocyanate to form the final urea-based SMO antagonist.

Step 1: Neutralization of this compound

This compound is first neutralized to its free base form using a suitable base, such as sodium bicarbonate or triethylamine, in an appropriate solvent like dichloromethane (DCM) or ethyl acetate.

Step 2: Urea Formation

The resulting 3-(pyridin-2-yl)aniline is then reacted with a substituted phenyl isocyanate (e.g., 4-chlorophenyl isocyanate) in an aprotic solvent like DCM or tetrahydrofuran (THF) at room temperature to yield the N-(3-(pyridin-2-yl)phenyl)-N'-(4-chlorophenyl)urea.

Experimental Protocol: Proposed Synthesis

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • 4-Chlorophenyl isocyanate

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Neutralization:

    • Dissolve this compound (1.0 eq) in deionized water.

    • Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is basic (pH ~8-9), resulting in the precipitation of the free aniline.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain 3-(pyridin-2-yl)aniline as a solid.

  • Urea Synthesis:

    • Dissolve the obtained 3-(pyridin-2-yl)aniline (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

    • To this solution, add 4-chlorophenyl isocyanate (1.05 eq) dropwise at room temperature with vigorous stirring.

    • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold DCM.

    • If the product remains in solution, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(3-(pyridin-2-yl)phenyl)-N'-(4-chlorophenyl)urea.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Characterization of SMO Antagonist Activity

The inhibitory activity of the newly synthesized compound against the Hedgehog pathway can be assessed using a series of in vitro assays.

Gli-Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of GLI proteins, the downstream effectors of the Hh pathway.

Principle:

Cells are engineered to stably express a firefly luciferase reporter gene under the control of a GLI-responsive promoter. Inhibition of the Hh pathway at the level of SMO will lead to a decrease in GLI-mediated transcription and a corresponding reduction in luciferase expression and light output.

Experimental Protocol:

  • Cell Culture:

    • Culture NIH/3T3-Shh-Light II cells, which stably express a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization, in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection agent (e.g., G418).

    • Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Seed the NIH/3T3-Shh-Light II cells into a 96-well white, clear-bottom plate at a density of 2.5 x 10⁴ cells per well and incubate overnight.

    • Prepare serial dilutions of the test compound (e.g., starting from 10 mM stock in DMSO) in the culture medium.

    • Treat the cells with the serially diluted test compound. Include a vehicle control (DMSO) and a positive control SMO antagonist (e.g., Vismodegib).

    • To activate the Hedgehog pathway, add a Smoothened agonist, such as SAG (Smoothened Agonist), to a final concentration of 100 nM to all wells except the unstimulated control.

    • Incubate the plate for 48 hours at 37°C.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the percent inhibition of Gli activity for each concentration of the test compound relative to the SAG-stimulated vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic equation.

Competitive Binding Assay with BODIPY-Cyclopamine

This assay determines if the synthesized compound directly binds to the Smoothened receptor by competing with a fluorescently labeled SMO antagonist, BODIPY-cyclopamine.

Principle:

BODIPY-cyclopamine is a fluorescent derivative of cyclopamine that binds to SMO. A test compound that also binds to SMO will compete with BODIPY-cyclopamine, leading to a decrease in the fluorescent signal associated with the cells expressing SMO.

Experimental Protocol:

  • Cell Culture:

    • Use HEK293T cells overexpressing human Smoothened (hSMO). Culture the cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

  • Assay Procedure:

    • Seed the hSMO-HEK293T cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Prepare serial dilutions of the unlabeled test compound and a known SMO antagonist (positive control) in assay buffer (e.g., PBS with 0.1% BSA).

    • Wash the cells with assay buffer.

    • Add the serially diluted test compound or control to the wells.

    • Add a fixed concentration of BODIPY-cyclopamine (e.g., 25 nM) to all wells.

    • Incubate the plate for 2 hours at room temperature, protected from light, to allow binding to reach equilibrium.

    • Wash the cells multiple times with ice-cold assay buffer to remove unbound BODIPY-cyclopamine.

    • Measure the fluorescence intensity in each well using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm) or image the cells using a high-content imaging system.

    • Calculate the percent displacement of BODIPY-cyclopamine binding for each concentration of the test compound.

    • Determine the IC₅₀ value for the displacement, which can be used to calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of the SMO antagonist on cancer cell lines with an activated Hedgehog pathway.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Culture:

    • Use a Hedgehog-dependent cancer cell line, such as Daoy medulloblastoma cells. Culture the cells in their recommended growth medium.

  • Assay Procedure:

    • Seed the Daoy cells into a 96-well plate at an appropriate density and allow them to attach overnight.

    • Prepare serial dilutions of the test compound in the culture medium.

    • Treat the cells with the serially diluted compound. Include a vehicle control and a positive control cytotoxic agent.

    • Incubate the cells for 72 hours at 37°C.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C, allowing formazan crystals to form.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Determine the IC₅₀ value for cell viability by plotting the percentage of viability against the log concentration of the compound.

Quantitative Data of Known SMO Antagonists

The following table summarizes the in vitro activity of several well-characterized SMO antagonists.

CompoundAssay TypeCell Line / SystemIC₅₀ / KᵢReference
Vismodegib (GDC-0449)Hedgehog Pathway Inhibition-3 nM--INVALID-LINK--
Sonidegib (LDE225)SMO Binding (human)Cell-free2.5 nM--INVALID-LINK--
CyclopamineHedgehog Pathway InhibitionTM3Hh12 cells46 nM--INVALID-LINK--
SANT-1SMO Agonist InhibitionShh-LIGHT2 cells20 nM--INVALID-LINK--
BMS-833923BODIPY-cyclopamine Binding-21 nM--INVALID-LINK--

Visualizations

Hedgehog Signaling Pathway and SMO Antagonism

Hedgehog_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State cluster_antagonist SMO Antagonist Action PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_Gli SUFU-GLI Complex PKA_CK1 PKA/CK1 SUFU_Gli->PKA_CK1 Allows Phosphorylation Gli_R GLI Repressor PKA_CK1->Gli_R Proteolytic Cleavage Nucleus_off Nucleus Gli_R->Nucleus_off Target_Genes_off Target Gene Expression Off Nucleus_off->Target_Genes_off Represses Hh Hedgehog Ligand PTCH_on PTCH Hh->PTCH_on SMO_on SMO PTCH_on->SMO_on Inhibition Relieved SUFU_on SUFU SMO_on->SUFU_on Dissociates from GLI Gli_A GLI Activator Nucleus_on Nucleus Gli_A->Nucleus_on Target_Genes_on Target Gene Expression On Nucleus_on->Target_Genes_on Activates SMO_antag SMO Downstream_off Downstream Signaling Off SMO_antag->Downstream_off Antagonist SMO Antagonist (e.g., from 3-(Pyridin-2-yl)aniline) Antagonist->SMO_antag Binds and Inhibits Workflow cluster_invitro In Vitro Evaluation start Start: 3-(Pyridin-2-yl)aniline dihydrochloride synthesis Chemical Synthesis (Proposed Route) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification compound Novel SMO Antagonist Candidate purification->compound binding_assay Competitive Binding Assay (BODIPY-Cyclopamine) compound->binding_assay reporter_assay Gli-Luciferase Reporter Assay compound->reporter_assay viability_assay Cell Viability Assay (MTT on Cancer Cells) compound->viability_assay data_analysis Data Analysis (IC50, Ki determination) binding_assay->data_analysis reporter_assay->data_analysis viability_assay->data_analysis conclusion Conclusion: Lead Candidate Identification data_analysis->conclusion Assay_Logic cluster_assays Assays Compound Test Compound Binding Binding Assay Compound->Binding Does it bind? Reporter Reporter Assay Compound->Reporter Does it inhibit pathway? Viability Viability Assay Compound->Viability Is it cytotoxic? SMO_receptor SMO Receptor Gli_activity GLI Transcriptional Activity SMO_receptor->Gli_activity Regulates Cell_viability Cancer Cell Viability Gli_activity->Cell_viability Impacts Binding->SMO_receptor Measures interaction with Reporter->Gli_activity Measures effect on Viability->Cell_viability Measures effect on

References

Application Notes and Protocols: Biological Activity of 3-(Pyridin-2-yl)aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(pyridin-2-yl)aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs derived from this scaffold have demonstrated significant potential as therapeutic agents, particularly in the field of oncology. Their mechanism of action often involves the inhibition of key cellular signaling pathways that are dysregulated in cancer. This document provides a summary of the biological activities of 3-(pyridin-2-yl)aniline analogs, with a focus on their anticancer and kinase inhibitory effects. Detailed protocols for key experimental assays are also provided to facilitate further research and development.

Data Presentation: Anticancer and Kinase Inhibitory Activities

The following tables summarize the reported in vitro biological activities of various 3-(pyridin-2-yl)aniline analogs against a panel of cancer cell lines and protein kinases.

Table 1: Anticancer Activity of 3-(Pyridin-2-yl)aniline Analogs (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 MDA-MB-231 (Breast)0.96[1]
PC-3 (Prostate)4.69[1]
HeLa (Cervical)8.71[1]
MCF-7 (Breast)>100[1]
Compound 2 MDA-MB-231 (Breast)8.23[1]
PC-3 (Prostate)4.73[1]
HeLa (Cervical)10.71[1]
Compound 3 MDA-MB-231 (Breast)13.51[1]
PC-3 (Prostate)8.44[1]
HeLa (Cervical)27.41[1]
Compound 4 MDA-MB-231 (Breast)3.08[1]
HeLa (Cervical)15.99[1]
Compound 5 A549 (Lung)5.988[2]
Compound 6 MDA-MB-231 (Breast)0.50[3]
MCF-7 (Breast)1.27[3]
Compound 7 T-47D (Breast)0.43[3]
MDA-MB-231 (Breast)0.99[3]

Table 2: Kinase Inhibitory Activity of 3-(Pyridin-2-yl)aniline Analogs (IC50 values in nM)

Compound IDTarget KinaseIC50 (nM)Reference
Analog A JNK380[4]
Analog B JNK3160[4]
Analog C JNK3630[4]
PQR309 PI3Kα33[5]
mTOR89[5]
PI3Kβ661[5]
PI3Kγ708[5]
PI3Kδ451[5]
ASK1 Inhibitor 2 ASK11.55[6]
ASK1 Inhibitor 6 ASK12.92[6]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-(pyridin-2-yl)aniline analogs in complete medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[7]

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compounds (3-(pyridin-2-yl)aniline analogs)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute further in the kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the kinase-specific substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Analysis of Cellular Signaling Pathways by Western Blotting

This protocol is used to detect changes in the expression and phosphorylation status of key proteins within a signaling pathway following treatment with the test compounds.

Materials:

  • Cancer cell lines

  • Test compounds (3-(pyridin-2-yl)aniline analogs)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the 3-(pyridin-2-yl)aniline analogs at various concentrations for a specified time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.[8]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.[8]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the protein of interest to a loading control (e.g., GAPDH or β-actin).

Visualizations: Signaling Pathways and Experimental Workflows

Drug Discovery and Development Workflow

Drug_Discovery_Workflow cluster_Discovery Discovery cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials cluster_Approval Approval & Post-Market Target_ID Target Identification & Validation Hit_ID Hit Identification (Screening) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro In Vitro Studies (e.g., Cytotoxicity, Kinase Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Phase_I Phase I (Safety) In_Vivo->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Large Scale) Phase_II->Phase_III NDA_Review NDA Review Phase_III->NDA_Review Post_Market Post-Market Surveillance NDA_Review->Post_Market

Caption: A generalized workflow for the discovery and development of new drugs.

Western Blotting Experimental Workflow

Western_Blot_Workflow start Cell Treatment with 3-(Pyridin-2-yl)aniline Analog lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end

Caption: A step-by-step workflow for Western blot analysis.

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Analog 3-(Pyridin-2-yl)aniline Analog Analog->PI3K inhibits Analog->mTORC1 inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and potential inhibition points.

JNK Signaling Pathway

JNK_Pathway Stress Cellular Stress / Cytokines MAP3K MAP3K (e.g., ASK1, MEKK) Stress->MAP3K activates MKK4_7 MKK4/7 MAP3K->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis / Inflammation cJun->Apoptosis regulates Analog 3-(Pyridin-2-yl)aniline Analog Analog->JNK inhibits

Caption: The JNK signaling pathway and a potential point of inhibition.

VEGFR Signaling Pathway in Angiogenesis

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds PLCg PLCγ VEGFR->PLCg activates PI3K PI3K VEGFR->PI3K activates RAS RAS VEGFR->RAS activates Angiogenesis Angiogenesis (Proliferation, Migration) PLCg->Angiogenesis promote PI3K->Angiogenesis promote RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis promote Analog 3-(Pyridin-2-yl)aniline Analog Analog->VEGFR inhibits

Caption: The VEGFR signaling pathway in angiogenesis and a potential point of inhibition.

References

Application Notes: 3-(Pyridin-2-yl)aniline Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridinyl-aniline core is recognized as a privileged scaffold in medicinal chemistry, forming the structural basis for numerous kinase inhibitors.[1][2] The pyridine ring frequently serves as a hinge-binding motif, interacting with the ATP-binding site of kinases, while the aniline moiety offers a versatile point for substitution to enhance potency, selectivity, and pharmacokinetic properties.[1] The 3-(Pyridin-2-yl)aniline isomer, specifically, presents a unique structural arrangement for exploration in drug discovery. While extensive public data on this exact isomer is limited, this document draws upon data from closely related pyridinyl-aniline analogues to outline its potential applications and provide detailed protocols for its synthesis and evaluation as a kinase inhibitor. These analogues have shown inhibitory activity against key kinases in oncogenic and inflammatory signaling pathways, including c-Jun N-terminal kinase (JNK), p38 MAP kinase, and Aurora kinases.[2][3][4]

Data Presentation: Inhibitory Activity of Analogous Scaffolds

The following tables summarize the kinase inhibitory activity and synthetic yields for representative pyridinyl-aniline analogues. Direct comparisons should be made with caution due to variations in assay conditions between different studies.

Table 1: Kinase Inhibitory Activity (IC50) of Representative Analogues

Compound IDCore ScaffoldSubstitutionTarget KinaseIC50 (µM)Reference
14-(Pyrazol-3-yl)-pyrimidine2-AnilinoJNK30.63[1][4]
24-(Pyrazol-3-yl)-pyridine2-AnilinoJNK30.16[1][4]
34-(Pyrazol-3-yl)-pyridine2-Anilino, 5-ChloroJNK30.08[1][4]
43-amino-5-(pyridin-4-yl)pyridin-2(1H)-one-Aurora A0.15[3]
53-amino-5-(pyridin-4-yl)pyridin-2(1H)-one-MPS10.23[3]
6Pyridin-2-yl Urea AnalogueIndoline RingASK10.00155[5]

Table 2: Representative Synthetic Yields for Key Reactions

Building Block/IntermediateReaction TypeProductYield (%)Reference
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acidAmide CouplingNilotinib Analogue49-51%[2]
5-bromo-2-methoxypyridin-3-amineSuzuki Coupling2-Methoxy-5-(pyrimidin-5-yl)pyridin-3-amine72%[3]
Dihalopyridine & Pyrazole Boronic AcidSuzuki CouplingChloropyridine-pyrazole intermediateVaries[1]

Featured Application: Targeting the JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress stimuli.[4] Aberrant JNK signaling is implicated in inflammatory diseases, neurodegenerative disorders, and cancer.[4] The pyridinyl-aniline scaffold has proven effective in generating potent JNK inhibitors.[1][4]

JNK_Pathway Stress Stress Stimuli (Cytokines, UV, etc.) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Cellular_Response Cellular Response (Apoptosis, Inflammation) cJun->Cellular_Response Inhibitor 3-(Pyridin-2-yl)aniline Derivative Inhibitor->JNK

JNK signaling pathway and point of inhibition.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of 3-(Pyridin-2-yl)aniline-based kinase inhibitors are provided below.

Protocol 1: General Synthesis via Suzuki Coupling and Buchwald-Hartwig Amination

This protocol describes a common two-step process for synthesizing pyridinyl-aniline derivatives.

Step A: Suzuki Coupling

  • Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 2-bromopyridine (1.0 equiv.), 3-aminophenylboronic acid (1.1 equiv.), a palladium catalyst such as Pd(PPh3)4 (0.05 equiv.), and a base like sodium carbonate (Na2CO3) (2.0 equiv.).

  • Solvent: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to reflux (e.g., 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the 3-(Pyridin-2-yl)aniline intermediate.

Step B: Buchwald-Hartwig Amination (for further derivatization)

  • Setup: In a reaction vessel, combine the 3-(Pyridin-2-yl)aniline intermediate (1.0 equiv.), an aryl halide (or triflate) (1.2 equiv.), a palladium catalyst (e.g., Pd2(dba)3, 0.02 equiv.), a phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a base (e.g., Cs2CO3, 2.5 equiv.).

  • Solvent: Add an anhydrous, degassed solvent such as dioxane or toluene.

  • Reaction: Heat the mixture under an inert atmosphere at 80-110°C until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup & Purification: Cool the mixture, dilute with an appropriate solvent, and filter through celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography to obtain the final derivatized product.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.[1]

1. Reagents and Materials:

  • Purified recombinant kinase (e.g., JNK3)

  • Kinase-specific substrate (e.g., a peptide substrate)

  • Adenosine triphosphate (ATP)

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

2. Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.

  • Reaction Setup: Add a small volume (e.g., 1-5 µL) of the diluted compound solution to the wells of a 384-well plate.[1]

  • Kinase Addition: Add the kinase enzyme diluted in the assay buffer to each well and incubate briefly at room temperature.[1]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should ideally be at or near its Km value for the specific kinase.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[1]

  • Reaction Termination: Stop the reaction by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. This step depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations: Workflow and Logic Diagrams

Workflow Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Primary Screening (In Vitro Kinase Assay) Purification->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Inactive Cell_Assay Cell-Based Assays (Viability, Target Engagement) Dose_Response->Cell_Assay Cell_Assay->Lead_Opt

General workflow for synthesis and evaluation.

SAR_Diagram cluster_0 Core Scaffold cluster_1 Modifications (R-groups) cluster_2 Properties Affected Scaffold 3-(Pyridin-2-yl)aniline R1 Aniline Ring Substitutions Scaffold->R1 R2 Pyridine Ring Substitutions Scaffold->R2 Potency Potency (IC50) R1->Potency Selectivity Selectivity R1->Selectivity PK Pharmacokinetics (ADME) R1->PK R2->Potency R2->Selectivity R2->PK

Structure-Activity Relationship (SAR) logic.

References

Application Notes and Protocols for 3-(Pyridin-2-yl)aniline Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential anticancer properties of 3-(pyridin-2-yl)aniline derivatives and detailed protocols for their evaluation. While specific research on the 3-(pyridin-2-yl)aniline scaffold is emerging, this document draws upon data from closely related pyridin-2-yl and aniline derivatives to illustrate the common methodologies and potential mechanisms of action.

Introduction

The pyridine and aniline moieties are privileged structures in medicinal chemistry, forming the core of numerous approved and investigational anticancer agents.[1][2] The combination of these two pharmacophores in the 3-(pyridin-2-yl)aniline scaffold presents a promising avenue for the development of novel cancer therapeutics. Derivatives of this scaffold are being explored for their potential to target various cellular processes crucial for cancer cell proliferation and survival, with a particular focus on the inhibition of protein kinases.[1][3]

Anticancer Potential and Mechanism of Action

Derivatives containing the pyridin-2-yl moiety have demonstrated a broad spectrum of anticancer activities against various cancer cell lines.[4][5] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[3][6]

Key Molecular Targets and Signaling Pathways:

  • Receptor Tyrosine Kinases (RTKs): Many pyridinyl-aniline derivatives are designed to target the ATP-binding site of RTKs such as EGFR, VEGFR, and the Mer/c-Met kinases.[2][7] Inhibition of these kinases can disrupt downstream signaling cascades like the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell growth, proliferation, and angiogenesis.

  • Non-receptor Tyrosine Kinases: The BCR-ABL kinase, a hallmark of chronic myeloid leukemia, is another potential target for pyridin-2-yl aniline derivatives.[8]

  • Other Enzymes: Some pyridin-2-yl derivatives have shown inhibitory activity against enzymes like AKR1C3, which is involved in hormone-dependent cancers.[4]

The diagram below illustrates a generalized signaling pathway that can be targeted by 3-(pyridin-2-yl)aniline derivatives.

Kinase_Inhibitor_Pathway General Kinase Inhibitor Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds to Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Activates Transcription Factors Transcription Factors Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK)->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation, Survival, Angiogenesis Promotes 3-(Pyridin-2-yl)aniline Derivative 3-(Pyridin-2-yl)aniline Derivative 3-(Pyridin-2-yl)aniline Derivative->Receptor Tyrosine Kinase (RTK) Inhibits

Caption: General Kinase Inhibitor Signaling Pathway

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of various pyridin-2-yl derivatives against a panel of human cancer cell lines. This data is presented to showcase the potential potency and selectivity of this class of compounds.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyridin-2-yl Estra-1,3,5(10)-triene3-Benzyloxy (17E)-pycolinilidene derivative 9MDA-MB-231 (Breast)0.96[4]
Pyridin-2-yl Estra-1,3,5(10)-trieneCompound 13MDA-MB-231 (Breast)3.08[4]
Pyridin-2-yl Estra-1,3,5(10)-trieneCompound 8PC-3 (Prostate)4.69[4]
Pyridin-2-yl Estra-1,3,5(10)-trieneCompound 5PC-3 (Prostate)4.73[4]
Pyridin-2-yl Estra-1,3,5(10)-trieneCompound 4PC-3 (Prostate)4.84[4]
Pyridin-2-yl Estra-1,3,5(10)-trieneCompound 15HeLa (Cervical)8.71[4]
Pyridin-2-yl Estra-1,3,5(10)-trieneCompound 16HeLa (Cervical)10.32[4]
Pyridin-2-yl Estra-1,3,5(10)-trieneCompound 5HeLa (Cervical)10.71[4]
Benzo[4][9][10]triazin-7-one3-phenyl-1-(pyrid-2-yl)benzo[4][9][10]triazin-7-one (4a)DU-145 (Prostate)<1[5]
Benzo[4][9][10]triazin-7-one1-phenyl-3-(pyrid-2-yl)benzo[4][9][10]triazin-7-one (4b)DU-145 (Prostate)<1[5]
Benzo[4][9][10]triazin-7-one3-phenyl-1-(pyrid-2-yl)benzo[4][9][10]triazin-7-one (4a)MCF-7 (Breast)<1[5]
Benzo[4][9][10]triazin-7-one1-phenyl-3-(pyrid-2-yl)benzo[4][9][10]triazin-7-one (4b)MCF-7 (Breast)<1[5]

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anticancer properties of 3-(pyridin-2-yl)aniline derivatives.

Protocol 1: Cell Viability Assay (MTT/MTS)

This protocol is used to assess the cytotoxic effects of the test compounds on cancer cells.[9][11][12][13]

Workflow for Cell Viability Assay:

Cell_Viability_Workflow Cell Viability Assay Workflow cluster_0 Preparation cluster_1 Treatment and Incubation cluster_2 Assay and Measurement cluster_3 Data Analysis Seed cancer cells in 96-well plate Seed cancer cells in 96-well plate Allow cells to adhere overnight Allow cells to adhere overnight Seed cancer cells in 96-well plate->Allow cells to adhere overnight Prepare serial dilutions of test compound Prepare serial dilutions of test compound Allow cells to adhere overnight->Prepare serial dilutions of test compound Treat cells with compound dilutions Treat cells with compound dilutions Prepare serial dilutions of test compound->Treat cells with compound dilutions Incubate for 24, 48, or 72 hours Incubate for 24, 48, or 72 hours Treat cells with compound dilutions->Incubate for 24, 48, or 72 hours Add MTT or MTS reagent to each well Add MTT or MTS reagent to each well Incubate for 24, 48, or 72 hours->Add MTT or MTS reagent to each well Incubate for 1-4 hours Incubate for 1-4 hours Add MTT or MTS reagent to each well->Incubate for 1-4 hours Add solubilization solution (for MTT) Add solubilization solution (for MTT) Incubate for 1-4 hours->Add solubilization solution (for MTT) Measure absorbance at appropriate wavelength Measure absorbance at appropriate wavelength Add solubilization solution (for MTT)->Measure absorbance at appropriate wavelength Calculate cell viability percentage Calculate cell viability percentage Measure absorbance at appropriate wavelength->Calculate cell viability percentage Determine IC50 value Determine IC50 value Calculate cell viability percentage->Determine IC50 value

Caption: Cell Viability Assay Workflow

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • 3-(Pyridin-2-yl)aniline derivative (test compound)

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 3-(pyridin-2-yl)aniline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control and untreated cells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT/MTS Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.[11]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.

Protocol 2: Western Blot Analysis

This protocol is used to investigate the effect of 3-(pyridin-2-yl)aniline derivatives on the expression and phosphorylation status of key proteins in cancer-related signaling pathways.[14][15]

Workflow for Western Blot Analysis:

Western_Blot_Workflow Western Blot Analysis Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection cluster_3 Detection and Analysis Treat cells with test compound Treat cells with test compound Lyse cells to extract proteins Lyse cells to extract proteins Treat cells with test compound->Lyse cells to extract proteins Determine protein concentration Determine protein concentration Lyse cells to extract proteins->Determine protein concentration Denature proteins and load onto SDS-PAGE gel Denature proteins and load onto SDS-PAGE gel Determine protein concentration->Denature proteins and load onto SDS-PAGE gel Separate proteins by size Separate proteins by size Denature proteins and load onto SDS-PAGE gel->Separate proteins by size Transfer proteins to a membrane (e.g., PVDF) Transfer proteins to a membrane (e.g., PVDF) Separate proteins by size->Transfer proteins to a membrane (e.g., PVDF) Block the membrane Block the membrane Transfer proteins to a membrane (e.g., PVDF)->Block the membrane Incubate with primary antibody Incubate with primary antibody Block the membrane->Incubate with primary antibody Incubate with HRP-conjugated secondary antibody Incubate with HRP-conjugated secondary antibody Incubate with primary antibody->Incubate with HRP-conjugated secondary antibody Add chemiluminescent substrate Add chemiluminescent substrate Incubate with HRP-conjugated secondary antibody->Add chemiluminescent substrate Image the blot Image the blot Add chemiluminescent substrate->Image the blot Analyze protein band intensity Analyze protein band intensity Image the blot->Analyze protein band intensity

Caption: Western Blot Analysis Workflow

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cancer cells with the 3-(pyridin-2-yl)aniline derivative at the desired concentration and time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.

  • Analysis: Analyze the intensity of the protein bands to determine changes in protein expression or phosphorylation levels.

Conclusion

The 3-(pyridin-2-yl)aniline scaffold represents a promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. The protocols and data presented in these application notes provide a framework for the synthesis, in vitro evaluation, and mechanistic investigation of this class of compounds. Further research, including structure-activity relationship (SAR) studies and in vivo efficacy models, is warranted to fully elucidate the therapeutic potential of 3-(pyridin-2-yl)aniline derivatives.

References

Application Notes and Protocols for Antimicrobial 3-(Pyridin-2-yl)aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Scope: Direct research on the antimicrobial properties of the parent compound, 3-(Pyridin-2-yl)aniline, is limited in publicly available literature. These application notes, therefore, focus on structurally related compounds that contain the core pyridin-2-ylamino or pyridin-2-yl-phenyl pharmacophore. The data and protocols presented are derived from studies on these analogs and are intended to serve as a guide for the investigation of novel compounds based on the 3-(Pyridin-2-yl)aniline scaffold.

Introduction

The pyridine ring is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The pyridin-2-ylamino moiety, in particular, has been incorporated into various heterocyclic systems to explore its potential as an antimicrobial agent. This document provides a summary of the antimicrobial activity of selected pyridine-containing compounds that are structurally related to 3-(Pyridin-2-yl)aniline, along with detailed protocols for their evaluation.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various pyridine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data below is collated from studies on analogs containing the pyridin-2-ylamino structural motif.

Table 1: In Vitro Antibacterial Activity of 3-{[1-pyridin-2-yl methylene]amino}-2-thioxoimidazolidin-4-one Analogues

Compound IDTest OrganismZone of Inhibition (mm) at 100 µg/mLReference
3b Staphylococcus aureus24[1]
3b Bacillus subtilis20[1]
3b Escherichia coli18[1]
3b Pseudomonas aeruginosa16[1]
Ciprofloxacin (Standard) Staphylococcus aureus25[1]
Ciprofloxacin (Standard) Bacillus subtilis22[1]
Ciprofloxacin (Standard) Escherichia coli20[1]
Ciprofloxacin (Standard) Pseudomonas aeruginosa18[1]

Table 2: In Vitro Antifungal Activity of 3-{[1-pyridin-2-yl methylene]amino}-2-thioxoimidazolidin-4-one Analogues

Compound IDTest OrganismZone of Inhibition (mm) at 100 µg/mLReference
4d Aspergillus niger22[1]
4d Candida albicans19[1]
Clotrimazole (Standard) Aspergillus niger23[1]
Clotrimazole (Standard) Candida albicans21[1]

Table 3: In Vitro Antibacterial Activity of N-(6-phenylpyridin-2-yl) pyridine-2-amine Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference
3a Staphylococcus aureus6.25[2]
3a Bacillus subtilis12.5[2]
3a Escherichia coli25[2]
3a Pseudomonas aeruginosa25[2]
3j Staphylococcus aureus12.5[2]
3j Bacillus subtilis25[2]
3j Escherichia coli50[2]
3j Pseudomonas aeruginosa50[2]
Streptomycin (Standard) Staphylococcus aureus3.12[2]
Streptomycin (Standard) Bacillus subtilis6.25[2]
Streptomycin (Standard) Escherichia coli6.25[2]
Streptomycin (Standard) Pseudomonas aeruginosa12.5[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of pyridin-2-ylamino analogs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Standard antibiotic/antifungal (e.g., Ciprofloxacin, Clotrimazole)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (37°C for bacteria, 28°C for fungi)

Procedure:

  • Inoculum Preparation: a. Aseptically pick a few colonies of the test microorganism from a fresh agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this standardized suspension 1:100 in the appropriate broth (MHB or SDB) to obtain a final inoculum concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Plate Preparation: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first well of a row. This creates a 1:2 dilution. c. Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well. d. Prepare rows for each test compound and the standard control drug.

  • Inoculation: a. Add 10 µL of the prepared inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. b. Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: a. Seal the plates and incubate at the appropriate temperature (37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).

  • Result Interpretation: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Protocol 2: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method provides a qualitative or semi-quantitative measure of antimicrobial activity based on the size of the zone of inhibition.

Materials:

  • Test compounds

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Standardized microbial inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Sterile cork borer (e.g., 6 mm diameter)

  • Standard antibiotic/antifungal solution

Procedure:

  • Plate Preparation: a. Prepare and sterilize the agar medium according to the manufacturer's instructions. b. Pour approximately 20 mL of the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: a. Dip a sterile cotton swab into the standardized microbial inoculum. b. Rotate the swab against the side of the tube to remove excess liquid. c. Evenly swab the entire surface of the agar plate to create a uniform lawn of the microorganism.

  • Well Preparation and Compound Addition: a. Using a sterile cork borer, punch uniform wells into the agar. b. Carefully add a defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. c. Add the standard control drug and the solvent (e.g., DMSO) to separate wells as positive and negative controls, respectively.

  • Incubation: a. Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar. b. Invert the plates and incubate at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • Result Measurement: a. After incubation, measure the diameter of the zone of inhibition (the clear area around each well where microbial growth is inhibited) in millimeters (mm).

Visualized Workflows and Relationships

The following diagrams illustrate the general workflow for antimicrobial compound evaluation and the logical relationship of key screening steps.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Antimicrobial Screening cluster_quantitative Quantitative Analysis synthesis Synthesis of 3-(Pyridin-2-yl)aniline Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization stock_prep Prepare Stock Solutions (e.g., in DMSO) characterization->stock_prep agar_diffusion Agar Well/Disk Diffusion Assay stock_prep->agar_diffusion measure_zoi Measure Zone of Inhibition (ZOI) agar_diffusion->measure_zoi mic_assay Broth Microdilution Assay (Determine MIC) measure_zoi->mic_assay Active Compounds mbc_assay MBC Determination mic_assay->mbc_assay

Caption: Workflow for the synthesis and antimicrobial evaluation of novel compounds.

MIC_Determination_Logic start Start: Prepare Serial Dilutions of Test Compound in 96-Well Plate inoculate Inoculate Wells with Standardized Microbial Suspension start->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate observe Visually Observe for Turbidity incubate->observe decision Is Growth (Turbidity) Visible in Well? observe->decision growth Growth Present decision->growth Yes no_growth No Growth (Clear) decision->no_growth No end_mic End: Lowest Concentration with No Growth is the MIC no_growth->end_mic

Caption: Logical flow for determining the Minimum Inhibitory Concentration (MIC).

References

Application Notes: Synthesis and Evaluation of a Novel Bcr-Abl Kinase Inhibitor Analog Using 3-(Pyridin-2-yl)aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of a novel kinase inhibitor analog, N-(3-(pyridin-2-yl)phenyl)-4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide , utilizing 3-(Pyridin-2-yl)aniline dihydrochloride as a key starting material. The pyridinylaniline scaffold is a well-established pharmacophore in numerous kinase inhibitors due to its ability to interact with the ATP-binding site of various kinases. This application note outlines the synthetic route, focusing on a pivotal amide coupling step, and provides a protocol for evaluating the inhibitory activity of the synthesized compound against Abl kinase, a key target in chronic myeloid leukemia (CML).

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₂Cl₂N₂--INVALID-LINK--
Molecular Weight 243.13 g/mol --INVALID-LINK--
CAS Number 1170936-92-1--INVALID-LINK--
Appearance Solid (form may vary)-
Solubility Soluble in polar organic solventsInferred

Synthetic Workflow

The overall workflow for the synthesis and biological evaluation of the target kinase inhibitor analog is depicted below. This process begins with the free-basing of the dihydrochloride salt, followed by a HATU-mediated amide coupling, and concludes with an in vitro kinase inhibition assay to determine the compound's potency.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound freebase Free-Basing start->freebase coupling HATU-Mediated Amide Coupling freebase->coupling purification Purification (Column Chromatography) coupling->purification product Target Kinase Inhibitor Analog purification->product kinase_assay In Vitro Abl Kinase Assay product->kinase_assay ic50 IC50 Determination kinase_assay->ic50

Figure 1: Overall workflow for the synthesis and evaluation of the kinase inhibitor analog.

Experimental Protocols

Protocol 1: Free-Basing of this compound

Objective: To prepare the free amine of 3-(Pyridin-2-yl)aniline from its dihydrochloride salt for use in the subsequent amide coupling reaction.

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a minimal amount of deionized water in a round-bottom flask.

  • Slowly add saturated aqueous NaHCO₃ solution with stirring until the pH of the solution is approximately 8-9.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield 3-(Pyridin-2-yl)aniline as a solid.

Protocol 2: HATU-Mediated Amide Coupling

Objective: To synthesize the target kinase inhibitor analog via amide bond formation between 3-(Pyridin-2-yl)aniline and 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.

Materials:

  • 3-(Pyridin-2-yl)aniline (from Protocol 1) (1.1 equiv)

  • 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (1.0 equiv)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).[1]

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).[1]

  • Cool the solution to 0 °C using an ice bath.[1]

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.[1]

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[1]

  • Add a solution of 3-(Pyridin-2-yl)aniline (1.1 equiv) in a small amount of anhydrous DMF.[1]

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure target compound.[1]

Biological Evaluation

Hypothetical Bcr-Abl Signaling Pathway

The synthesized compound is designed to target the Bcr-Abl kinase, a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia. Inhibition of Bcr-Abl blocks downstream signaling pathways that promote cell proliferation and survival.

G BcrAbl Bcr-Abl Grb2 Grb2/Sos BcrAbl->Grb2 PI3K PI3K BcrAbl->PI3K STAT5 STAT5 BcrAbl->STAT5 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival STAT5->Survival Inhibitor Synthesized Inhibitor Inhibitor->BcrAbl

Figure 2: Simplified Bcr-Abl signaling pathway and the target of the synthesized inhibitor.
Protocol 3: In Vitro Abl Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: To determine the IC₅₀ value of the synthesized compound against Abl kinase. This protocol is adapted from commercially available kinase assay kits.

Materials:

  • Recombinant Abl kinase

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • ATP

  • Abltide substrate

  • Synthesized inhibitor (dissolved in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor in DMSO.

  • In a 384-well plate, add 1 µl of the inhibitor solution or DMSO (for control).

  • Add 2 µl of Abl kinase solution (enzyme concentration to be optimized as per manufacturer's instructions).

  • Add 2 µl of a substrate/ATP mixture (e.g., 0.2µg/µl Abltide and 5µM ATP).

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Record the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data

The following table presents hypothetical IC₅₀ values for the newly synthesized analog in comparison to a known Bcr-Abl inhibitor, Nilotinib. Actual values would need to be determined experimentally.

CompoundTarget KinaseIC₅₀ (nM)
Synthesized Analog AblTo be determined
Nilotinib Abl~20

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of a novel kinase inhibitor analog using this compound and for its subsequent biological evaluation. The pyridinylaniline scaffold continues to be a valuable starting point for the development of targeted therapies, and the methodologies described herein can be adapted for the synthesis and testing of a variety of related compounds.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 3-(Pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 3-(pyridin-2-yl)aniline as a key building block. This versatile reaction enables the formation of carbon-carbon bonds, facilitating the synthesis of complex biaryl and heteroaryl structures that are pivotal in medicinal chemistry and materials science. This document outlines generalized experimental protocols, key reaction parameters, and troubleshooting strategies to aid in the successful synthesis of novel compounds derived from 3-(pyridin-2-yl)aniline.

The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed reaction that joins an organoboron species (typically a boronic acid or its ester) with an organohalide or triflate. In the context of 3-(pyridin-2-yl)aniline, which can be halogenated, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents. The presence of both a primary amine and a pyridine nitrogen in the starting material requires careful optimization of reaction conditions to achieve high yields and minimize side reactions.

General Reaction Scheme

The Suzuki-Miyaura coupling of a halogenated 3-(pyridin-2-yl)aniline with an arylboronic acid can be represented by the following general scheme:

G cluster_0 General Reaction Scheme start plus + start->plus boronic_acid R-B(OH)₂ plus->boronic_acid arrow Pd Catalyst, Base Solvent, Heat product arrow->product

A generalized scheme for the Suzuki-Miyaura coupling reaction.

(Note: The DOT script above is a placeholder for a chemical reaction diagram. Actual molecular structure images would be required for proper rendering.)

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling with 3-(pyridin-2-yl)aniline derivatives is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The inherent properties of the substrate, including the basicity of the pyridine nitrogen and the nucleophilicity of the aniline, can influence the catalytic cycle.

Table 1: Summary of Typical Reaction Conditions for Suzuki-Miyaura Couplings of Related Amino-Pyridine Substrates

ParameterCommon Reagents/ConditionsObservations and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Pd(0) catalysts like Pd(PPh₃)₄ can be used directly. Pd(II) precatalysts such as Pd(OAc)₂ and Pd(dppf)Cl₂ are also highly effective, often in combination with phosphine ligands.[1][2]
Ligand PPh₃, SPhos, XPhos, dppfFor challenging couplings, particularly with electron-deficient pyridines or sterically hindered substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior to PPh₃.[3]
Base K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃The choice of base is critical for the transmetalation step. Stronger, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are frequently effective for challenging substrates.[2][3] The base should be anhydrous and finely powdered.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is common, as water can aid in the dissolution of the base and facilitate the reaction. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.[1][3]
Temperature 80 - 110 °CElevated temperatures are typically required to drive the reaction to completion. The optimal temperature should be determined empirically.[1]
Boronic Acid Aryl-B(OH)₂, Heteroaryl-B(OH)₂1.1 to 1.5 equivalents of the boronic acid are generally used to ensure complete consumption of the halide. The purity of the boronic acid is important to avoid side reactions like protodeboronation.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of a halogenated 3-(pyridin-2-yl)aniline. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is suitable for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • Halogenated 3-(pyridin-2-yl)aniline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add the halogenated 3-(pyridin-2-yl)aniline, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via cannula or syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow

G cluster_workflow Experimental Workflow A 1. Assemble Reactants (Halide, Boronic Acid, Catalyst, Base) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Add Degassed Solvents (e.g., Dioxane/H₂O) B->C D 4. Heat Reaction Mixture (e.g., 90-100 °C) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Work-up (Extraction & Washing) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

A typical workflow for a Suzuki-Miyaura coupling experiment.

Troubleshooting and Optimization

Challenges in the Suzuki-Miyaura coupling of 3-(pyridin-2-yl)aniline derivatives often stem from catalyst inhibition or side reactions.

Table 2: Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (Pd(0) oxidized)Ensure thorough degassing of solvents and use of a strict inert atmosphere.[3]
Inappropriate ligand for the substrateScreen bulky, electron-rich phosphine ligands like SPhos or XPhos.[3]
Ineffective baseSwitch to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely ground.[3]
Homocoupling of Boronic Acid Presence of oxygenRigorously exclude oxygen from the reaction.[3]
High catalyst loadingReduce the catalyst loading.
Protodeboronation Presence of water in reagents or solventsUse anhydrous solvents and reagents. Properly store boronic acids to prevent degradation.

Optimization Decision Tree

G cluster_optimization Optimization Decision Tree Start Low Yield? Check_Catalyst Is Catalyst/Ligand Optimal? Start->Check_Catalyst Yes Success High Yield Start->Success No Screen_Ligands Screen Ligands (e.g., SPhos, XPhos) Check_Catalyst->Screen_Ligands No Check_Base Is Base Effective? Check_Catalyst->Check_Base Yes Screen_Ligands->Check_Base Screen_Bases Screen Bases (K₃PO₄, Cs₂CO₃) Check_Base->Screen_Bases No Check_Solvent_Temp Adjust Solvent/Temp? Check_Base->Check_Solvent_Temp Yes Screen_Bases->Check_Solvent_Temp Optimize_Conditions Optimize Solvent Ratio & Temperature Check_Solvent_Temp->Optimize_Conditions Yes Check_Solvent_Temp->Success No Optimize_Conditions->Success

A decision tree for optimizing reaction conditions.

By following these protocols and considering the key parameters outlined, researchers can effectively utilize the Suzuki-Miyaura coupling to synthesize a diverse range of novel compounds from 3-(pyridin-2-yl)aniline for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Pyridin-2-yl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] Its broad substrate scope and functional group tolerance have made it an invaluable tool, particularly in medicinal chemistry and drug development, where the synthesis of arylamines and heteroarylamines is a frequent necessity.[1][2] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of pyridin-2-yl halides, key intermediates in the synthesis of numerous biologically active compounds. The methodologies described herein are designed to be a practical guide for researchers in academic and industrial settings.

Reaction Principle

The Buchwald-Hartwig amination of a pyridin-2-yl halide involves the reaction of the heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] The catalytic cycle is generally accepted to proceed through several key steps: oxidative addition of the pyridin-2-yl halide to a Pd(0) complex, coordination of the amine to the resulting Pd(II) complex, deprotonation of the amine by the base to form a palladium-amido intermediate, and subsequent reductive elimination to afford the desired N-arylpyridine product and regenerate the active Pd(0) catalyst.[1][3][4][5]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) (Active Catalyst) PdII_halide L-Pd(II)(Ar)(X) Pd0->PdII_halide Oxidative Addition (Ar-X) Product 2-Aminopyridine (Ar-NR'R'') PdII_amido L-Pd(II)(Ar)(NR'R'') PdII_halide->PdII_amido Amine Coordination & Deprotonation (+ HNR'R'', Base) PdII_amido->Pd0 Reductive Elimination (Ar-NR'R'') ArX Pyridin-2-yl Halide (Ar-X) ArX->PdII_halide Amine Amine (HNR'R'') Amine->PdII_amido

Figure 1. Simplified catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters

The success of the Buchwald-Hartwig amination of pyridin-2-yl halides is highly dependent on the careful selection of several key parameters.

  • Pyridine Halide: The reactivity of the C-X bond follows the order I > Br > Cl. While 2-bromopyridines are common substrates, 2-chloropyridines are often more readily available but less reactive.[3] The oxidative addition of the C-Cl bond to the Pd(0) complex is frequently the rate-limiting step and requires more specialized and active catalyst systems.[3]

  • Catalyst System (Palladium Source and Ligand):

    • Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various palladium precatalysts (e.g., G3 or G4 palladacycles).[3][6] Precatalysts are often preferred as they can form the active Pd(0) species more cleanly and efficiently.[3]

    • Ligand: The choice of ligand is critical. For challenging substrates like 2-chloropyridines, bulky, electron-rich phosphine ligands are essential.[2][3] Examples include biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) and ferrocene-based ligands (e.g., Josiphos).[3][7][8] For 2-bromopyridines, other ligands like dppf and BINAP have also been used effectively.[2][9]

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[3][10] For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate a more active catalyst system and higher temperatures.[3][6]

  • Solvent: Anhydrous, degassed solvents are crucial as oxygen and water can deactivate the catalyst.[3] Common choices include toluene, 1,4-dioxane, and THF.[3][6][11] Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the reaction.[6]

  • Temperature: Reactions often require elevated temperatures, typically in the range of 80-110 °C, to facilitate the oxidative addition step, especially for less reactive chlorides.[1][3]

Data Presentation: Reaction Conditions and Yields

The following tables summarize various conditions for the Buchwald-Hartwig amination of 2-bromopyridines and 2-chloropyridines with a range of amines. These provide a framework for reaction optimization.

Table 1: Buchwald-Hartwig Amination of 2-Bromopyridines

AminePalladium Source / LigandBaseSolventTemperature (°C)Yield (%)Reference
Volatile secondary aminesPd(OAc)₂ / dpppNaOtBuToluene8055-98[10]
PiperidinePd(dba)₂ / (±)-BINAPNaOtBuToluene10098[12]
MorpholinePdCl₂ / Ligand A1KOt-ButBuOH80 (MW)94[13]
AnilinePdCl₂ / Ligand A1KOt-ButBuOH80 (MW)92[13]
N-Methyl(phenyl)methanaminePd(OAc)₂ / dpppNaOtBuTolueneReflux90.7[9]

Table 2: Buchwald-Hartwig Amination of 2-Chloropyridines

AminePalladium Source / LigandBaseSolventTemperature (°C)Yield (%)Reference
Primary AminesPd(OAc)₂ / CyPFtBu (Josiphos)K₃PO₄t-Amyl alcohol100High[14]
Various AminesNi(allyl)Cl / NHC LigandNaOtBuDioxane100Good to Excellent[15]
Diaryl, Alkyl-aryl, DialkylaminesPd(OAc)₂ / RuPhosK₂CO₃N/A (Solvent-free)12050-99[16]
Primary & Secondary AminesBrettPhos-Pd PrecatalystNaOtBuToluene100High[7]

Experimental Protocols

A strictly inert atmosphere (e.g., Argon or Nitrogen) must be maintained throughout the procedure, as the Pd(0) catalyst is sensitive to oxygen.[3] Solvents should be anhydrous and degassed prior to use.[3]

Experimental Workflow start Start setup Assemble oven-dried glassware under inert atmosphere start->setup add_solids Add Pd source, ligand, and base to the reaction vessel setup->add_solids evacuate Evacuate and backfill with inert gas (3x) add_solids->evacuate add_liquids Add anhydrous, degassed solvent, followed by amine and pyridin-2-yl halide via syringe evacuate->add_liquids react Heat reaction mixture to the desired temperature with vigorous stirring add_liquids->react monitor Monitor reaction progress (TLC, GC-MS, LC-MS) react->monitor workup Cool to RT, quench, and perform aqueous workup (e.g., extraction) monitor->workup purify Purify the product (e.g., column chromatography) workup->purify end End purify->end

Figure 2. General experimental workflow for Buchwald-Hartwig amination.
General Protocol for Amination of 2-Bromopyridine

This procedure is a general guideline and may require optimization for specific substrates.[1]

  • Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or sealed vial) equipped with a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1.2-1.5 equivalents relative to Pd), and the base (e.g., NaOtBu, 1.4-2.2 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe. Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.[1]

  • Substrate Addition: Add the 2-bromopyridine (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture, typically via syringe if they are liquids.[1][3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine. Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminopyridine.[9]

Specific Protocol: Amination of tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate[9]
  • A 250-mL, round-bottomed flask fitted with a magnetic stir-bar was charged with Pd(OAc)₂ (164 mg, 0.730 mmol, 0.05 equiv.), dppp (602 mg, 1.46 mmol, 0.10 equiv.), and sodium tert-butoxide (3.09 g, 32.1 mmol, 2.2 equiv.).[9]

  • The flask was purged with nitrogen for 5 minutes, after which toluene (100 mL) was added with stirring.[9]

  • Next, tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate (15.0 g, 10.0 mmol, 1 equiv.) and N-methyl(phenyl)methanamine (2.3 mL, 17.5 mmol, 1.20 equiv.) were added.[9]

  • The dark red mixture was heated to reflux for 1 hour.[9]

  • After cooling to room temperature, the mixture was transferred to a separatory funnel. The reaction flask was rinsed with diethyl ether, brine, and water, with all rinses transferred to the funnel.[9]

  • The layers were mixed and separated. The crude product was purified by flash chromatography to yield the desired product as a white solid (5.44 g, 90.7% yield).[9]

Troubleshooting Common Issues

  • Low or No Conversion (especially with 2-chloropyridines): This is often due to the difficulty of the oxidative addition step.[3]

    • Solution: Switch to a more active catalyst system. Use a palladium precatalyst (G3 or G4) with a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos).[3][7] Increase catalyst loading to 3-5 mol%. Ensure the reaction is run at a sufficiently high temperature (100-110 °C) under strictly anhydrous and oxygen-free conditions.[3]

  • Hydrodehalogenation (Replacement of -X with -H): This is a common side reaction.

    • Solution: Ensure the base is anhydrous and high purity.[3] Using a slight excess of the amine (1.2-1.5 equivalents) can favor the desired coupling.[3] Ensure all reagents and solvents are scrupulously dried.[3]

  • Poor Regioselectivity (with dihalopyridines): For substrates like 2,4-dichloropyridine, selective amination at the 2-position is often desired.

    • Solution: The C2 position is generally more electronically activated.[3] Careful selection of the catalyst and reaction conditions can enhance selectivity. For example, using a Xantphos-based catalyst can favor C2 amination.[17] Microwave-assisted protocols with mild bases like K₂CO₃ have also shown high regioselectivity for the C2 position.[17]

Conclusion

The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of 2-aminopyridines from their corresponding halides. Successful application of this methodology, particularly for less reactive 2-chloropyridines, hinges on the rational selection of the palladium source, ligand, base, and solvent. The protocols and data provided in these notes offer a comprehensive starting point for researchers to develop and optimize these critical C-N bond-forming reactions in their own synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Pyridin-2-yl)aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Pyridin-2-yl)aniline dihydrochloride. This guide focuses on optimizing the synthetic process, addressing common challenges, and ensuring high yield and purity of the final product.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 3-(Pyridin-2-yl)aniline and its dihydrochloride salt.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling reaction between 2-bromopyridine and 3-aminophenylboronic acid shows low or no conversion to 3-(Pyridin-2-yl)aniline. What are the likely causes and how can I resolve this?

A1: Low or no conversion in the Suzuki-Miyaura coupling of pyridyl compounds can be attributed to several factors. Here's a systematic approach to troubleshooting this issue:

  • Catalyst Inactivity: The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction. The pyridine nitrogen can also coordinate to the palladium center, leading to catalyst inhibition.[1]

    • Solution: Consider using a more robust catalyst system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often more effective for coupling with electron-deficient pyridines.[1] Increasing the catalyst loading may also improve conversion.[1]

  • Presence of Oxygen: The Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state.[1][2] This can also promote undesirable side reactions like the homocoupling of the boronic acid.[2]

    • Solution: It is crucial to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[2] Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas or freeze-pump-thaw cycles.[3]

  • Poor Reagent Quality: The presence of water, especially in the boronic acid and solvents, can lead to protodeboronation, where the C-B bond of the boronic acid is cleaved.[1]

    • Solution: Use anhydrous solvents and ensure your boronic acid is dry and of high purity.[1] Consider using a more stable boronic acid ester, such as a pinacol ester.[3]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step.[1][4]

    • Solution: Screen different bases. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[1] The base should be anhydrous and finely ground.[1] Solvents like dioxane or toluene are commonly used.[1]

  • Suboptimal Reaction Temperature: The reaction may require higher thermal energy to proceed efficiently.[2][5]

    • Solution: Cautiously increase the reaction temperature. Typical ranges for Suzuki couplings are between 80-110 °C.[2]

Issue 2: Formation of Significant Byproducts

Q2: I am observing significant byproduct formation in my reaction mixture. How can I identify and minimize these impurities?

A2: The most common byproducts in this Suzuki-Miyaura coupling are the homocoupling product of the boronic acid and the product of protodeboronation.

  • Homocoupling: This results from the coupling of two molecules of the boronic acid. It is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[1]

    • Minimization: The most effective way to minimize homocoupling is to rigorously exclude oxygen from the reaction mixture through proper degassing of solvents and maintaining an inert atmosphere.[1][2]

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid by a proton source, typically water, leading to the formation of aniline from 3-aminophenylboronic acid.[1]

    • Minimization: Ensure the use of anhydrous solvents and reagents.[1] The choice of base can also influence this side reaction.

Issue 3: Difficulties in Product Purification

Q3: I am struggling to purify the 3-(Pyridin-2-yl)aniline free base after the reaction. What are the recommended purification methods?

A3: Purification of the crude product is essential to obtain high-purity 3-(Pyridin-2-yl)aniline.

  • Column Chromatography: This is a standard method for purifying organic compounds. A silica gel column with a suitable eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) can effectively separate the desired product from byproducts and unreacted starting materials.[6]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.[7]

  • Acid-Base Extraction: Since the product is an aniline derivative, it can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Issue 4: Problems with Dihydrochloride Salt Formation

Q4: I am having trouble forming the dihydrochloride salt of 3-(Pyridin-2-yl)aniline. What is the appropriate procedure, and what are the potential pitfalls?

A4: The formation of the dihydrochloride salt involves protonating both the aniline and pyridine nitrogen atoms.

  • Procedure: Dissolve the purified 3-(Pyridin-2-yl)aniline free base in a suitable anhydrous organic solvent such as diethyl ether, isopropanol, or methanol. Add a solution of hydrochloric acid in the same solvent (or gaseous HCl) dropwise with stirring. The dihydrochloride salt should precipitate out of the solution. The precipitate can then be collected by filtration, washed with the anhydrous solvent, and dried under vacuum.

  • Potential Pitfalls:

    • Presence of Water: Water can interfere with the precipitation and can lead to a sticky or oily product instead of a crystalline solid. It is crucial to use anhydrous solvents and reagents.

    • Incorrect Stoichiometry: Adding an insufficient amount of HCl will result in incomplete salt formation. It is recommended to use at least two equivalents of HCl per equivalent of the aniline.

    • Solvent Choice: The solubility of the dihydrochloride salt can vary depending on the solvent. If the salt is too soluble in the chosen solvent, precipitation will not occur. Experiment with different anhydrous solvents to find the optimal one for precipitation.

Frequently Asked Questions (FAQs)

Q5: What is the most common synthetic route for 3-(Pyridin-2-yl)aniline?

A5: The most prevalent method for synthesizing 3-(Pyridin-2-yl)aniline is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This typically involves the reaction of a 2-halopyridine (commonly 2-bromopyridine) with a 3-aminophenylboronic acid or its ester derivative.[8] An alternative route involves the coupling of a 2-halopyridine with a protected 3-aminophenylboronic acid, followed by a deprotection step. Another approach is the reduction of a nitro-substituted precursor, such as 2-(3-nitrophenyl)pyridine.

Q6: How can I monitor the progress of the Suzuki-Miyaura coupling reaction?

A6: The progress of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This allows for the determination of the consumption of starting materials and the formation of the product over time.

Q7: What are the key safety precautions to consider during this synthesis?

A7:

  • Reagents: Aniline and its derivatives can be toxic and are absorbed through the skin.[9] Handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Palladium catalysts and phosphine ligands can also be hazardous and should be handled with care.

  • Solvents: Many organic solvents used in this synthesis are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Inert Atmosphere: When working with pyrophoric reagents or under an inert atmosphere, ensure proper training and adherence to safety protocols.

Data Presentation

Table 1: Recommended Reaction Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂ or a combination of a Pd(0) source (e.g., Pd₂(dba)₃) with a bulky, electron-rich ligand (e.g., SPhos, XPhos)Buchwald ligands are often more effective for electron-deficient pyridines.[1]
Catalyst Loading 1-5 mol%Higher loading may be necessary for challenging substrates.[10]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents)Stronger bases are often required for efficient transmetalation.[1][4]
Solvent Degassed 1,4-Dioxane, Toluene, or DMFThese solvents are commonly used and offer good solubility for the reagents.[1][4][5]
Temperature 80-110 °CHigher temperatures can improve reaction rates and yields.[2][4]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation and side reactions.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask, combine 3-aminophenylboronic acid (1.2-1.5 equivalents) and the selected base (2.0-3.0 equivalents).

  • Add 2-bromopyridine (1.0 equivalent).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Catalyst Addition: Add the palladium catalyst and, if separate, the ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC or LC-MS.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

Protocol 2: Formation of this compound

  • Dissolve the purified 3-(Pyridin-2-yl)aniline in a minimal amount of anhydrous diethyl ether (or another suitable anhydrous solvent).

  • Slowly add a solution of HCl in diethyl ether (2.0 M, >2 equivalents) dropwise while stirring.

  • A precipitate should form upon addition of the HCl solution.

  • Continue stirring for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the resulting white to off-white solid under vacuum to yield this compound.

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_salt Salt Formation reagents Combine Aryl Halide, Boronic Acid, and Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Catalyst and Ligand solvent->catalyst heat Heat to 80-110 °C catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify dissolve Dissolve Free Base in Anhydrous Solvent purify->dissolve add_hcl Add HCl Solution dissolve->add_hcl precipitate Filter and Dry Dihydrochloride Salt add_hcl->precipitate

Caption: A general experimental workflow for the synthesis of this compound.

Troubleshooting_Suzuki cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_solutions Solutions start Low or No Product Formation catalyst_inactive Inactive Catalyst? start->catalyst_inactive oxygen Oxygen Present? start->oxygen reagent_quality Poor Reagent Quality? start->reagent_quality wrong_base Incorrect Base/Solvent? start->wrong_base low_temp Temperature Too Low? start->low_temp solution_catalyst Use Bulky Ligand (e.g., SPhos, XPhos) catalyst_inactive->solution_catalyst Yes solution_oxygen Degas Solvents & Use Inert Atmosphere oxygen->solution_oxygen Yes solution_reagents Use Anhydrous Reagents reagent_quality->solution_reagents Yes solution_base Screen Bases (K3PO4, Cs2CO3) & Solvents (Dioxane, Toluene) wrong_base->solution_base Yes solution_temp Increase Temperature low_temp->solution_temp Yes

Caption: A decision tree for troubleshooting low-yielding Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Purification of 3-(Pyridin-2-yl)aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-(Pyridin-2-yl)aniline dihydrochloride. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The primary purification methods for this compound, an organic salt, are recrystallization and column chromatography. Due to its salt nature, it is highly polar and soluble in polar solvents. The choice of method depends on the nature of the impurities, the required purity level, and the scale of the purification.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: Solvent selection is critical for successful recrystallization. The ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at elevated temperatures. For a polar salt like this compound, good starting points for solvent screening include polar protic solvents like ethanol, methanol, or isopropanol, as well as mixtures with water (e.g., ethanol/water) or an anti-solvent like ethyl acetate or diethyl ether.[1]

Q3: Can I purify the free base, 3-(Pyridin-2-yl)aniline, and then convert it back to the dihydrochloride salt?

A3: Yes, this is a common and effective strategy. Purifying the free base can be advantageous as it is less polar than the dihydrochloride salt and more amenable to standard silica gel column chromatography. After purification of the free base, the dihydrochloride salt can be regenerated by dissolving the purified free amine in a suitable solvent (e.g., isopropanol, diethyl ether) and adding a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or dioxane).

Q4: What are the key challenges when purifying basic amines like 3-(Pyridin-2-yl)aniline using silica gel chromatography?

A4: Standard silica gel is acidic and can interact strongly with basic amines. This can lead to several problems, including poor separation, significant peak tailing, and in some cases, irreversible adsorption of the compound to the column, resulting in low recovery.[2][3] To mitigate these issues, it is common practice to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to the mobile phase.[2] Alternatively, using an amine-functionalized silica column can provide a more inert stationary phase for the purification of basic compounds.[3]

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Solution
Compound "oils out" instead of crystallizing. The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too concentrated.Add more solvent to the hot solution. Try a lower boiling point solvent. If an oil persists, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[1]
Low recovery of purified product. Too much solvent was used, leading to significant product loss in the mother liquor. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary for complete dissolution.[1] Ensure the filtration apparatus is pre-heated to prevent premature crystal formation.
Colored impurities remain in the final product. The impurities have similar solubility profiles to the desired compound.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use only a minimal amount to avoid adsorbing the product.
No crystals form upon cooling. The solution is not sufficiently supersaturated. The compound is too soluble in the chosen solvent even at low temperatures.Try cooling the solution in an ice bath or a freezer. If crystals still do not form, reduce the volume of the solvent by evaporation and attempt to cool again. Consider using an anti-solvent.
Column Chromatography Issues
Problem Potential Cause Solution
Significant peak tailing. Strong interaction between the basic amine and the acidic silica gel.Add a basic modifier like triethylamine (0.1-1%) or a few drops of aqueous ammonia to the eluent system.[2] This will compete for the acidic sites on the silica.
Low or no recovery of the compound from the column. The compound is irreversibly adsorbed onto the stationary phase due to strong acidic-basic interactions.Use a less acidic stationary phase, such as alumina (basic or neutral) or an amine-functionalized silica column.[3] Alternatively, consider converting the dihydrochloride to the free base before chromatography.
Poor separation of the desired compound from impurities. The chosen eluent system has poor selectivity for the compounds.Perform a systematic screening of different solvent systems with varying polarities (e.g., dichloromethane/methanol, ethyl acetate/hexanes with a base). A step gradient or a shallow linear gradient during elution can also improve separation.
The compound does not move from the baseline. The eluent is not polar enough to move the highly polar dihydrochloride salt.Increase the polarity of the mobile phase. For highly polar compounds, a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) may be more effective.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, water, and mixtures thereof) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to allow for the formation of large crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification via Conversion to Free Base and Column Chromatography
  • Basification: Dissolve the crude this compound in water and adjust the pH to >10 with a suitable base (e.g., 1M NaOH or saturated NaHCO₃ solution).

  • Extraction: Extract the aqueous solution multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude free base.

  • Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude free base in a minimum amount of the chromatography eluent or dichloromethane.

    • Load the sample onto the column.

    • Elute the column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes, often containing 0.1-1% triethylamine).[2]

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Isolation and Salt Formation: Combine the pure fractions, concentrate under reduced pressure, and dissolve the purified free base in a minimal amount of a solvent like isopropanol. Add a stoichiometric amount of HCl (e.g., as a solution in isopropanol) to precipitate the pure this compound. Collect the solid by filtration and dry.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow recrys_start Crude Dihydrochloride recrys_dissolve Dissolve in min. hot solvent recrys_start->recrys_dissolve recrys_filter Hot Filtration recrys_dissolve->recrys_filter recrys_cool Slow Cooling & Crystallization recrys_filter->recrys_cool recrys_isolate Isolate Crystals (Filtration) recrys_cool->recrys_isolate recrys_dry Dry Crystals recrys_isolate->recrys_dry recrys_end Pure Dihydrochloride recrys_dry->recrys_end

Caption: Workflow for the purification of this compound by recrystallization.

chromatography_workflow cluster_chromatography Chromatography Workflow chrom_start Crude Dihydrochloride chrom_base Basify & Extract Free Amine chrom_start->chrom_base chrom_column Silica Gel Column Chromatography chrom_base->chrom_column chrom_fractions Collect & Combine Pure Fractions chrom_column->chrom_fractions chrom_salt Salt Formation (add HCl) chrom_fractions->chrom_salt chrom_isolate Isolate & Dry Pure Salt chrom_salt->chrom_isolate chrom_end Pure Dihydrochloride chrom_isolate->chrom_end

Caption: Workflow for purification via conversion to the free base followed by column chromatography.

troubleshooting_logic start Purification Attempt issue Issue Encountered? start->issue recrys_issue Recrystallization Issue? issue->recrys_issue Yes success Successful Purification issue->success No chrom_issue Chromatography Issue? recrys_issue->chrom_issue No oiling Oiling Out recrys_issue->oiling Yes, Oiling low_yield Low Yield recrys_issue->low_yield Yes, Low Yield peak_tailing Peak Tailing chrom_issue->peak_tailing Yes, Tailing poor_sep Poor Separation chrom_issue->poor_sep Yes, Poor Sep. solution1 Add more solvent / Use seed crystal oiling->solution1 solution2 Use min. hot solvent / Pre-heat funnel low_yield->solution2 solution3 Add base to eluent / Use amine-silica peak_tailing->solution3 solution4 Optimize solvent system poor_sep->solution4

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 3-(Pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Pyridin-2-yl)aniline. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-(Pyridin-2-yl)aniline?

A1: The most prevalent and effective methods for the synthesis of 3-(Pyridin-2-yl)aniline are palladium-catalyzed cross-coupling reactions. The two primary approaches are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This reaction typically involves the coupling of a pyridine derivative (e.g., 2-bromopyridine) with an aniline derivative bearing a boronic acid or boronate ester group (e.g., 3-aminophenylboronic acid), or vice versa. It is widely used due to its tolerance of various functional groups and the commercial availability of starting materials.[1]

  • Buchwald-Hartwig Amination: This method creates the C-N bond directly by coupling an aryl halide (like 2-bromopyridine) with an aniline.[2] This can be an effective alternative to the Suzuki coupling.

Q2: What are the most common side reactions I should be aware of during the Suzuki-Miyaura synthesis of 3-(Pyridin-2-yl)aniline?

A2: Several side reactions can occur during the Suzuki-Miyaura coupling, leading to reduced yields and purification challenges. The most common include:

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, replacing it with a C-H bond. This is particularly an issue with heteroaryl boronic acids, like those derived from pyridine, and can be exacerbated by aqueous basic conditions.[3]

  • Homocoupling: This side reaction leads to the formation of dimers of the starting materials (e.g., 2,2'-bipyridine from 2-bromopyridine or 3,3'-diaminobiphenyl from 3-aminophenylboronic acid). The presence of oxygen can promote the homocoupling of boronic acids.

  • Dehalogenation: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can be caused by sources of hydride in the reaction mixture, such as certain alcohol solvents.

Q3: Why is my Suzuki-Miyaura reaction yielding a complex mixture of byproducts?

A3: A complex mixture of byproducts in a Suzuki-Miyaura reaction can stem from several factors. The pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst deactivation or the promotion of undesired pathways. Furthermore, the unprotected amino group on the aniline can also interact with the catalyst. Optimizing the reaction conditions, particularly the choice of ligand and base, is crucial to minimize these side reactions. Lowering the reaction temperature and ensuring a thoroughly degassed reaction setup can also help to reduce the formation of unwanted byproducts.

Q4: Can I perform the Suzuki-Miyaura coupling without protecting the amino group on the aniline?

A4: Yes, it is often possible to perform the Suzuki-Miyaura coupling without protecting the primary amine on the aniline derivative.[4] However, the success of the reaction depends heavily on the chosen reaction conditions. The lone pair of electrons on the nitrogen can interfere with the catalyst. Therefore, careful selection of the palladium catalyst, ligand, base, and solvent system is critical to achieve a good yield of the desired product.[1]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Symptoms: The reaction produces a low yield of the desired 3-(Pyridin-2-yl)aniline, with significant amounts of starting materials remaining.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Catalyst Inactivity or Inhibition The nitrogen atoms in both the pyridine and aniline can coordinate to the palladium catalyst, inhibiting its activity. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that are known to be effective for heteroaryl couplings. Consider using a pre-catalyst for a more active and stable catalytic species. A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also be beneficial.
Inefficient Oxidative Addition If using a chloro- or bromo-pyridine, the C-X bond may be less reactive. Consider switching to the more reactive iodo-pyridine. Increasing the reaction temperature can also promote oxidative addition.
Protodeboronation of Boronic Acid Pyridylboronic acids are susceptible to this side reaction. Use a boronic ester (e.g., pinacol ester) which is more stable. Running the reaction under anhydrous conditions and using a milder base (e.g., K₂CO₃ or Cs₂CO₃) can also minimize protodeboronation.
Suboptimal Base The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is fresh, dry, and finely powdered for accurate stoichiometry and reactivity.
Inadequate Degassing Oxygen can deactivate the palladium catalyst. Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
Issue 2: Formation of Homocoupling Byproducts

Symptoms: Significant formation of 2,2'-bipyridine and/or 3,3'-diaminobiphenyl is observed.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Presence of Oxygen Oxygen promotes the homocoupling of boronic acids. Ensure rigorous degassing of the reaction mixture and maintain a positive pressure of an inert gas throughout the reaction.
Use of a Pd(II) Pre-catalyst Pd(II) species can promote homocoupling. Using a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient pre-catalyst that readily forms the active Pd(0) species can mitigate this.
High Temperatures Elevated temperatures can sometimes favor homocoupling. If possible, try running the reaction at a lower temperature for a longer duration.
Issue 3: Dehalogenation of the Pyridine Starting Material

Symptoms: The pyridine starting material is consumed, but the major byproduct is pyridine instead of the desired coupled product.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Presence of Hydride Sources Some solvents, like certain alcohols, can act as hydride sources, leading to the reduction of the aryl halide. Use anhydrous, non-protic solvents such as dioxane, toluene, or DMF.
Suboptimal Ligand Choice The choice of ligand can influence the rate of reductive elimination versus dehalogenation. Experiment with different phosphine ligands.
Extended Reaction Times Prolonged reaction times at high temperatures can sometimes lead to increased dehalogenation. Monitor the reaction progress and stop it once the starting material is consumed.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine and 3-Aminophenylboronic Acid

This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent purity.

Materials:

  • 2-Bromopyridine

  • 3-Aminophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely powdered and dried

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 eq.), 3-aminophenylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).

  • In a glovebox or under a stream of inert gas, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Add anhydrous, degassed 1,4-dioxane and degassed water to achieve a solvent ratio of approximately 4:1 (dioxane:water).

  • Thoroughly degas the reaction mixture by subjecting it to three cycles of vacuum and backfilling with argon or nitrogen.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring under a positive pressure of inert gas.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine and 3-Aniline

This protocol provides an alternative synthetic route.

Materials:

  • 2-Bromopyridine

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).

  • Seal the flask, evacuate, and backfill with an inert gas.

  • Add anhydrous, degassed toluene.

  • Add 2-bromopyridine (1.0 eq.), aniline (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 2-Bromopyridine, 3-Aminophenylboronic Acid, and Base in Flask catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas heat Heat with Stirring (80-100 °C) degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract with Organic Solvent cool->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product product purify->product 3-(Pyridin-2-yl)aniline

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of 3-(Pyridin-2-yl)aniline.

Troubleshooting_Logic start Low Yield or Reaction Failure check_catalyst Is the catalyst/ligand system appropriate for heteroaryl coupling? start->check_catalyst check_base Is the base suitable and of high quality? start->check_base check_boronic Is protodeboronation a likely issue? start->check_boronic check_conditions Are reaction conditions (temp, degassing) optimal? start->check_conditions sol_catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Consider a pre-catalyst. check_catalyst->sol_catalyst No sol_base Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄). Use fresh, dry, powdered base. check_base->sol_base No sol_boronic Use a boronic ester (e.g., pinacol). Employ anhydrous conditions. check_boronic->sol_boronic Yes sol_conditions Ensure thorough degassing. Optimize temperature. check_conditions->sol_conditions No

Caption: Troubleshooting logic for low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Synthesis of 3-(Pyridin-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and purity of 3-(Pyridin-2-yl)aniline derivatives. The synthesis of these compounds, which are valuable scaffolds in medicinal chemistry, often relies on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This guide addresses common issues encountered during these synthetic procedures.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 3-(Pyridin-2-yl)aniline derivatives, providing potential causes and actionable solutions.

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling reaction between a 2-halopyridine and a 3-aminophenylboronic acid derivative shows very low or no conversion to the desired 3-(Pyridin-2-yl)aniline product. What are the common causes and how can I resolve this?

Answer: Low or no product formation in this Suzuki-Miyaura coupling can stem from several factors, primarily related to catalyst activity, reagent quality, and reaction conditions.

  • Catalyst Inactivity: The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction. The nitrogen atom in the pyridine substrate can coordinate with the palladium center, leading to catalyst inhibition or deactivation.[1]

  • Poor Reagent Quality: Boronic acids are susceptible to degradation, particularly through protodeboronation, upon exposure to air and moisture.[2]

    • Solution: Use fresh, high-purity starting materials. Consider using a more stable boronic acid ester, such as a pinacol ester. Ensure all solvents and reagents are anhydrous.[1]

  • Inadequate Reaction Conditions: The choice of base, solvent, and temperature is critical for a successful coupling reaction.

    • Solution: Screen different bases; stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[1] The base should be anhydrous and finely powdered.[2] Solvents like dioxane and toluene are commonly used, and the reaction temperature may need to be optimized, typically between 80-100 °C.[2]

  • Presence of Oxygen: The Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state.[1][2]

    • Solution: It is crucial to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[1]

Issue 2: Significant Formation of Homocoupling Byproducts

Question: I am observing a significant amount of bipyridine and/or biarylamine homocoupling byproducts in my reaction mixture. How can I minimize these side reactions?

Answer: Homocoupling is a common side reaction in Suzuki-Miyaura coupling, often exacerbated by the presence of oxygen.

  • Cause: Oxygen can promote the oxidative homocoupling of boronic acids.[1] It can also lead to the formation of Pd(II) species which can trigger homocoupling.

  • Solution:

    • Strict Exclusion of Oxygen: This is the most critical factor. Ensure your glassware is flame-dried or oven-dried. Thoroughly degas your solvents by sparging with an inert gas or by using several freeze-pump-thaw cycles.[1]

    • Optimize Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes favor side reactions. Optimize the catalyst loading to find a balance between reaction rate and selectivity.

    • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homocoupling.

Issue 3: Protodeboronation of the Boronic Acid Reagent

Question: My reaction is incomplete, and I have identified the corresponding deborylated starting material (e.g., pyridine from pyridylboronic acid). What is causing this and how can I prevent it?

Answer: This side reaction is known as protodeboronation, where the carbon-boron bond of the boronic acid is cleaved by a proton source, removing it from the catalytic cycle.[1]

  • Cause: The primary cause is the presence of water or other protic sources in the reaction mixture.[1]

  • Solution:

    • Anhydrous Conditions: Ensure your solvent and base are thoroughly dried.[1]

    • Choice of Base: While a base is necessary, some bases in aqueous conditions can promote this side reaction. Using an anhydrous, finely ground base is recommended.[1]

    • Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 3-(Pyridin-2-yl)aniline derivatives?

A1: The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most prevalent and effective methods.[2] This typically involves the reaction of a 2-halopyridine with a 3-aminophenylboronic acid or its ester derivative. The Buchwald-Hartwig amination, which couples an amine with an aryl halide, is another powerful method for forming the C-N bond.[3]

Q2: What are the critical parameters to control for a successful synthesis?

A2: Several parameters are critical for achieving high yield and purity:

  • Inert Atmosphere: The Palladium(0) catalyst is oxygen-sensitive, so all reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation.[1][2]

  • Reagent Purity: The purity of the starting materials, especially the boronic acid, is crucial as they can degrade when exposed to air and moisture.[2]

  • Solvent Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen.[1][2]

  • Choice of Ligand and Base: The appropriate choice of ligand and base is highly dependent on the specific substrates and should be screened for optimal results.[1]

Q3: How can I purify the final 3-(Pyridin-2-yl)aniline product?

A3: Purification is typically achieved through column chromatography on silica gel.[2][4] The choice of eluent system will depend on the polarity of the specific derivative. A common work-up procedure involves diluting the reaction mixture with an organic solvent like ethyl acetate, washing with water and brine, drying the organic layer, and concentrating it under reduced pressure before chromatographic purification.[2][5]

Q4: Can I use microwave-assisted synthesis for this reaction?

A4: Yes, microwave-assisted synthesis can be a viable option and often leads to significantly reduced reaction times.[5] The general principles of reagent choice and inert atmosphere still apply, but the reaction is conducted in a sealed microwave vial at elevated temperatures for a shorter duration.[5]

Data Presentation

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Na₂CO₃DMF/H₂O100198
2K₂CO₃Dioxane/H₂O100867-69
3K₃PO₄Dioxane11012Often effective for challenging couplings[1]
4Cs₂CO₃Dioxane11012Often effective for challenging couplings[1]
5NaOHDMF/H₂O1001Less effective[6]
6TEADMF/H₂O1001Less effective[6]

Note: Yields are highly substrate-dependent and the table provides a general comparison based on literature for similar coupling reactions.[6][7][8]

Table 2: Common Ligands for Suzuki-Miyaura and Buchwald-Hartwig Reactions

Reaction TypeLigandCharacteristics
Suzuki-MiyauraPPh₃ (Triphenylphosphine)Standard, but may be ineffective for electron-deficient pyridines.[1]
Suzuki-MiyauraSPhos, XPhos (Buchwald ligands)Bulky, electron-rich phosphine ligands, often effective for challenging couplings.[1]
Buchwald-HartwigXantphosA bidentate phosphine ligand, widely used in C-N bond formation.[9]
Buchwald-HartwigRuPhos, BrettPhosBulky, electron-rich phosphine ligands that can improve reaction yields.[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of a 2-halopyridine with a 3-aminophenylboronic acid derivative.

  • To a flame-dried Schlenk flask, add the 3-aminophenylboronic acid derivative (1.2-1.5 equivalents), the 2-halopyridine (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the coupling of 3-bromoaniline with a 2-halopyridine.

  • In an oven-dried, sealable reaction vessel, combine the 2-halopyridine (1.0 equivalent), 3-bromoaniline (1.2 equivalents), the base (e.g., sodium tert-butoxide, 1.4 equivalents), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture in an oil bath at the desired temperature (e.g., 110 °C) with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Substrates, Catalyst, Base, Solvent) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup Degassing reaction 3. Reaction (Heating & Stirring) setup->reaction monitoring 4. Progress Monitoring (TLC / LC-MS) reaction->monitoring Periodic Sampling monitoring->reaction Incomplete workup 5. Work-up (Quenching, Extraction) monitoring->workup Complete purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

Caption: A typical experimental workflow for the synthesis of 3-(Pyridin-2-yl)aniline derivatives.

troubleshooting_suzuki start Low/No Yield in Suzuki Coupling q1 Check Catalyst System start->q1 q2 Check Reagents & Conditions start->q2 q3 Check for Side Reactions start->q3 sol1a Use Buchwald Ligands (SPhos, XPhos) q1->sol1a sol1b Increase Catalyst Loading q1->sol1b sol1c Ensure Inert Atmosphere (Degas Solvents) q1->sol1c sol2a Use Fresh/Pure Boronic Acid (or Pinacol Ester) q2->sol2a sol2b Screen Stronger, Anhydrous Bases (K3PO4, Cs2CO3) q2->sol2b sol2c Optimize Temperature & Solvent q2->sol2c sol3a Strict O2 Exclusion to Minimize Homocoupling q3->sol3a sol3b Ensure Anhydrous Conditions to Prevent Protodeboronation q3->sol3b

Caption: A troubleshooting guide for low yield in Suzuki-Miyaura coupling reactions.

suzuki_cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-X pd2_complex Ar-Pd(II)L_n-X oa->pd2_complex transmetal Transmetalation pd2_complex->transmetal Ar'-B(OR)2 (Base) diaryl_pd2 Ar-Pd(II)L_n-Ar' transmetal->diaryl_pd2 re Reductive Elimination diaryl_pd2->re re->pd0 Regeneration product Ar-Ar' re->product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting 3-(Pyridin-2-yl)aniline dihydrochloride experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Pyridin-2-yl)aniline dihydrochloride. The information is compiled from general best practices for small molecule inhibitors and data on structurally related compounds due to the limited specific literature on this particular molecule.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound as a solid at room temperature in a cool, dry place, protected from light.[1] Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: What is the best solvent for preparing stock solutions of this compound?

A high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of small molecule inhibitors.[2] It is crucial to ensure the final concentration of the solvent in the experimental assay is low (typically below 0.5%) to avoid solvent-induced artifacts.[3]

Q3: I am observing precipitate in my cell culture media after adding the compound. What could be the cause?

Precipitation can occur for several reasons:

  • Poor aqueous solubility: While the dihydrochloride salt form is intended to improve solubility, the compound may still have limited solubility in aqueous buffers, especially at higher concentrations.[2]

  • Interaction with media components: Components of the cell culture media, such as salts or proteins, can sometimes interact with the compound and cause it to precipitate.

  • Temperature shifts: Moving solutions between different temperatures can affect solubility.

  • High final concentration: The concentration of the compound in the final assay may exceed its solubility limit in the specific buffer or media being used.

To troubleshoot this, you can try lowering the final concentration of the compound, preparing fresh dilutions from a clear stock solution, or vortexing the solution well before adding it to your assay.[2]

Q4: My compound does not show any activity in a cell-based assay, but it is expected to be active. What are the potential reasons?

Several factors can lead to a lack of activity in cell-based assays:

  • Cell permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target.[3]

  • Efflux pumps: The compound could be actively removed from the cells by efflux pumps.[3]

  • Metabolic instability: The compound might be rapidly metabolized by the cells into an inactive form.[4]

  • Incorrect target: The specific cell line being used may not express the intended target of the compound, or the target may not be critical for the endpoint being measured in that cell line.[2]

Troubleshooting Guides

Issue 1: High Background Signal in Biochemical Assays

High background signals can obscure the true effect of your compound. Here are some potential causes and solutions:

Possible Cause Troubleshooting Steps
Compound Interference Run a control with the compound and all assay components except the enzyme to check for direct interference with the detection method.[4]
Non-Specific Binding Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to reduce non-specific interactions.[4]
Enzyme Instability Ensure the enzyme is stored correctly and consider adding a stabilizing agent like BSA (0.1 mg/mL) to the buffer.[4]
Issue 2: Inconsistent IC50 Values
Possible Cause Troubleshooting Steps
Compound Solubility Visually inspect for any precipitation at the concentrations used. Determine the compound's solubility in the final assay buffer.[4]
Pipetting Inaccuracies Regularly calibrate your pipettes and use a master mix for reagents to minimize well-to-well variability.[4]
Substrate Depletion Ensure that substrate consumption does not exceed 10-15% during the reaction. If it does, consider reducing the reaction time or enzyme concentration.[4]

Experimental Protocols

General In Vitro Kinase Inhibition Assay Protocol

  • Reagent Preparation:

    • Prepare a kinase assay buffer (e.g., Tris-HCl buffer containing MgCl2, DTT, and a non-ionic detergent).

    • Prepare a stock solution of the kinase substrate and ATP in the assay buffer.

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution of the compound in DMSO.

  • Assay Procedure:

    • Add a small volume of the diluted compound to the wells of a microplate.

    • Add the kinase to each well and incubate briefly at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the output (e.g., ADP production using a commercial kit).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Troubleshooting_Workflow Start Experiment Shows Unexpected Results Check_Compound Verify Compound Integrity & Solubility Start->Check_Compound Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_System Assess Biological System Start->Check_System Solubility_Issue Precipitation or Low Solubility Check_Compound->Solubility_Issue Issue Found Protocol_Error Inaccurate Pipetting or Incorrect Concentrations Check_Protocol->Protocol_Error Issue Found System_Issue Cell Health or Target Expression Check_System->System_Issue Issue Found Optimize_Solubility Optimize Solvent or Lower Concentration Solubility_Issue->Optimize_Solubility Refine_Protocol Calibrate Pipettes & Prepare Fresh Reagents Protocol_Error->Refine_Protocol Validate_System Confirm Target Expression & Cell Viability System_Issue->Validate_System End Re-run Experiment Optimize_Solubility->End Refine_Protocol->End Validate_System->End

Caption: A general workflow for troubleshooting unexpected experimental results.

Potency_Factors cluster_Biochemical Biochemical Factors cluster_Cellular Cellular Factors Inhibitor_Potency Inhibitor Potency (IC50) ATP_Concentration ATP Concentration Inhibitor_Potency->ATP_Concentration influences Enzyme_Concentration Enzyme Concentration Inhibitor_Potency->Enzyme_Concentration influences Substrate_Km Substrate Km Inhibitor_Potency->Substrate_Km influences Cell_Permeability Cell Permeability Inhibitor_Potency->Cell_Permeability influences Efflux_Pumps Efflux Pumps Inhibitor_Potency->Efflux_Pumps influences Metabolic_Stability Metabolic Stability Inhibitor_Potency->Metabolic_Stability influences Target_Engagement Target Engagement Inhibitor_Potency->Target_Engagement influences

Caption: Factors influencing small molecule inhibitor potency in assays.

References

Stability issues with 3-(Pyridin-2-yl)aniline dihydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, handling, and troubleshooting of issues related to 3-(Pyridin-2-yl)aniline dihydrochloride in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Due to the dihydrochloride salt form, this compound is expected to have higher solubility in aqueous and polar protic solvents. For initial stock solutions, consider using water, aqueous buffers (pH 4-6), or alcohols such as methanol or ethanol. For biological assays, dilution of an aqueous or alcoholic stock solution into the final assay buffer is recommended. It is crucial to determine the solubility in your specific solvent system empirically.

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution can be influenced by pH, light, and temperature. As a general guideline for related pyridinylaniline compounds, solutions are more susceptible to degradation under acidic conditions, which may lead to hydrolysis. It is recommended to use neutral or slightly acidic buffers (pH 4-6) for preparing solutions. Long-term storage of solutions, even at low temperatures, may result in degradation. For critical applications, it is advised to prepare solutions fresh.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: For short-term storage (up to 24 hours), solutions can typically be kept at 2-8°C, protected from light. For longer-term storage, it is advisable to aliquot the solution and store it at -20°C or -80°C. However, freeze-thaw cycles should be avoided. A technical guide for a similar compound, 3-Methyl-4-(pyridin-4-yl)aniline, suggests that for long-term stability, storage at -80°C is preferable.[1] Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

Q4: What are the visual signs of compound degradation in solution?

A4: Degradation of this compound in solution may be indicated by a change in color (e.g., development of a yellowish or brownish tint), the appearance of turbidity, or the formation of a precipitate. However, degradation can occur without any visible changes. Therefore, for quantitative and sensitive experiments, it is essential to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the solution over time.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Precipitate forms in the solution upon storage, especially at low temperatures. The concentration of the compound exceeds its solubility limit in the chosen solvent at that temperature.- Warm the solution gently to see if the precipitate redissolves. - Prepare a more dilute stock solution. - Consider using a different solvent system with higher solubilizing capacity.
The solution color changes over time. This may be a sign of oxidative or photolytic degradation.- Prepare fresh solutions before use. - Store solutions protected from light. - Consider degassing the solvent or adding an antioxidant if oxidative degradation is suspected.
Inconsistent or non-reproducible results in biological assays. The compound may be degrading in the assay medium or during incubation.- Assess the stability of the compound under the specific assay conditions (pH, temperature, media components). - Minimize the pre-incubation time of the compound in the assay medium. - Prepare fresh dilutions of the compound from a recently prepared stock solution for each experiment.
Loss of compound potency or activity. This is a strong indicator of chemical degradation.- Perform a forced degradation study to understand the stability profile of the compound under various stress conditions (acid, base, oxidation, light, heat). - Use a validated, stability-indicating HPLC method to check the purity of the stock solution and samples.

Quantitative Data Summary

The following table provides example solubility data for a related pyridinylaniline compound. Users should determine the solubility of this compound for their specific experimental conditions.

SolventTemperature (°C)Example Solubility (mg/mL)
Water25> 10
PBS (pH 7.4)25~5
Methanol25> 20
Ethanol25> 15
DMSO25> 50

Experimental Protocols

Protocol for Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately assessing the purity of this compound and detecting any degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for related compounds.[2]

2. Mobile Phase and Gradient:

  • A typical mobile phase consists of a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[2][3]

  • A gradient elution is recommended to ensure the separation of the parent compound from potential degradation products with different polarities. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

3. Detection:

  • Set the UV detector to a wavelength where the compound has maximum absorbance, which can be determined by a UV scan of a dilute solution. A wavelength of 254 nm is often a good starting point for aromatic compounds.[2]

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration of about 0.1 mg/mL.

Protocol for Forced Degradation Study

Forced degradation studies help to identify potential degradation pathways and validate the stability-indicating nature of the HPLC method.[1]

1. Acid Hydrolysis:

  • Mix the stock solution with an equal volume of 0.1 M HCl.

  • Incubate at 60°C and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples with 0.1 M NaOH before HPLC analysis.

2. Base Hydrolysis:

  • Mix the stock solution with an equal volume of 0.1 M NaOH.

  • Incubate at 60°C and sample at the same time points.

  • Neutralize the samples with 0.1 M HCl before injection.

3. Oxidative Degradation:

  • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

  • Keep at room temperature and sample at various time points.

4. Photostability:

  • Expose a solution of the compound in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]

  • A control sample should be kept in the dark under the same conditions.

5. Thermal Degradation:

  • Incubate a solution of the compound at an elevated temperature (e.g., 60°C) and sample at various time points.

Visualizations

Caption: Troubleshooting workflow for stability issues.

SolventSelection Solvent Selection Decision Tree start Need to Dissolve This compound application Application Type? start->application stock_solution Stock Solution (High Concentration) application->stock_solution Stock Solution aqueous_assay Aqueous Biological Assay application->aqueous_assay Aqueous Assay try_water Try Water or Aqueous Buffer (pH 4-6) stock_solution->try_water dilute_stock Prepare Aqueous Stock and Dilute into Assay Buffer aqueous_assay->dilute_stock solubility_ok Solubility Sufficient? try_water->solubility_ok try_polar_protic Try Methanol or Ethanol try_polar_protic->solubility_ok solubility_ok->try_polar_protic No use_solution Use Solution solubility_ok->use_solution Yes check_compatibility Check Solvent Compatibility with Assay dilute_stock->check_compatibility check_compatibility->use_solution

Caption: Decision tree for solvent selection.

References

Technical Support Center: Purification of 3-(Pyridin-2-yl)aniline dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering purity issues with 3-(Pyridin-2-yl)aniline dihydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in my this compound sample?

Since 3-(Pyridin-2-yl)aniline is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction, the most probable impurities include:

  • Starting Materials: Unreacted 2-halopyridine or 3-aminophenylboronic acid (or its esters).

  • Homocoupling Byproducts: Bipyridine or biphenyl diamine species, formed from the coupling of two identical starting molecules.

  • Catalyst Residues: Residual palladium from the catalyst used in the coupling reaction.

  • Solvent Adducts: Trapped solvent molecules within the solid product.

  • Positional Isomers: Small amounts of other pyridyl-aniline isomers if the starting materials were not isomerically pure.

Q2: My NMR spectrum shows broad peaks and the integration is incorrect. How can I resolve this?

This often indicates the presence of residual palladium or paramagnetic impurities, which can cause peak broadening. Additionally, if the dihydrochloride salt is not fully formed, you may see complex aromatic signals.

  • Troubleshooting:

    • Remove Palladium: Pass a solution of your compound (as the free base in an organic solvent like ethyl acetate or dichloromethane) through a short plug of silica gel or a dedicated metal scavenger resin.

    • Ensure Complete Salt Formation: Ensure you have added at least two full equivalents of HCl during the salt formation step. You can re-dissolve the material in a minimal amount of a suitable solvent (like methanol) and add another portion of HCl solution, followed by removal of the solvent under reduced pressure.

Q3: My product is discolored (yellow, brown, or black). How can I remove colored impurities?

Discoloration is typically due to high molecular weight, polymeric, or oxidized impurities.

  • Troubleshooting:

    • Activated Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, add a very small amount (typically 1-2% by weight) of activated charcoal.[1] Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[1]

    • Silica Gel Chromatography: If charcoal treatment is insufficient, column chromatography is a more effective method for separating the desired compound from colored, less polar, or more polar impurities.

Q4: I am attempting recrystallization, but my compound "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid above its melting point or due to high supersaturation.[1]

  • Troubleshooting:

    • Slow Down Cooling: Allow the hot, filtered solution to cool to room temperature slowly on the benchtop before moving it to an ice bath or refrigerator. Rapid cooling often promotes oiling.[1]

    • Add More Solvent: The concentration of the compound may be too high. Re-heat the mixture until the oil redissolves and add a small amount of additional hot solvent before attempting to cool again.

    • Induce Crystallization: Try scratching the inside surface of the flask at the air-liquid interface with a glass rod to create nucleation sites. Adding a tiny seed crystal of pure product can also initiate crystallization.[1]

    • Change Solvent System: The chosen solvent may be unsuitable. Experiment with different solvent systems (see Table 1). A solvent pair, where the compound is very soluble in one ("solvent") and poorly soluble in the other ("anti-solvent"), can be effective.[2]

Q5: The yield after recrystallization is very low. How can I improve it?

Low recovery is a common issue in recrystallization.

  • Troubleshooting:

    • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Using an excessive amount will keep a significant portion of your product dissolved in the mother liquor even after cooling.[1]

    • Prevent Premature Crystallization: During hot filtration, use a pre-heated funnel and receiving flask to prevent the product from crystallizing on the filter paper.[1]

    • Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize the precipitation of the solid from the solution.

    • Wash with Cold Solvent: When collecting the crystals by vacuum filtration, wash the filter cake with a small amount of ice-cold recrystallization solvent to rinse away impurities without dissolving a significant amount of the product.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

This table provides starting points for solvent selection for the purification of 3-(Pyridin-2-yl)aniline free base or its dihydrochloride salt. Optimal conditions should be determined empirically on a small scale.

Purification MethodCompound FormRecommended Single SolventsRecommended Solvent Systems (Mixtures)Notes
RecrystallizationDihydrochlorideEthanol, Methanol, WaterEthanol/Water, Methanol/IsopropanolThe dihydrochloride salt is highly polar and requires polar, protic solvents.
RecrystallizationFree BaseToluene, Ethanol, IsopropanolToluene/Hexane, Ethyl Acetate/Hexane, Ethanol/WaterThe free base is less polar and offers more solvent choices. A solvent/anti-solvent system is often effective.[1][2]
Column ChromatographyFree BaseDichloromethane, Ethyl AcetateDichloromethane/Methanol (gradient), Hexane/Ethyl Acetate (gradient)The free base is required for silica gel chromatography. A gradient elution from non-polar to polar is typically used.[3]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is suitable for purifying the dihydrochloride salt.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and add a small spatula tip of activated charcoal. Re-heat the mixture to a gentle boil for 2-5 minutes.

  • Hot Filtration: Pre-heat a funnel (stemless or short-stemmed) and a clean receiving flask. Place a fluted filter paper in the hot funnel and quickly filter the hot solution to remove the charcoal or any insoluble impurities.

  • Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy (turbid). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop, undisturbed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small portion of ice-cold ethanol/water mixture.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Protocol 2: Flash Column Chromatography

This protocol is for purifying the free base form of the compound.

  • Preparation of Free Base: If starting with the dihydrochloride salt, dissolve it in water and basify with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is ~8-9. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane or a 95:5 mixture of hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude free base in a minimal amount of the column solvent (or dichloromethane). Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 90:10 Hexane/Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 70:30, then 50:50 Hexane/Ethyl Acetate, and finally incorporating methanol if necessary).[3]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-(Pyridin-2-yl)aniline. If the dihydrochloride salt is desired, dissolve the pure free base in a suitable solvent (e.g., methanol or diethyl ether) and add two equivalents of HCl (e.g., as a solution in dioxane or ether). The salt will typically precipitate and can be collected by filtration.

Visualizations

Purification Troubleshooting Workflow

G cluster_start Initial State cluster_problem Problem Identification cluster_solution Recommended Solution cluster_end Final State Impure Impure Sample (3-(Pyridin-2-yl)aniline·2HCl) Discolored Product is Discolored (Yellow/Brown) Impure->Discolored OilingOut Compound 'Oils Out' During Recrystallization Impure->OilingOut LowYield Low Yield After Recrystallization Impure->LowYield BadNMR Broad/Complex NMR Spectrum Impure->BadNMR Charcoal Activated Charcoal Treatment Discolored->Charcoal SlowCool Adjust Solvent / Cooling Rate (Scratch / Seed) OilingOut->SlowCool OptimizeRecryst Optimize Recrystallization: - Minimize hot solvent - Cool completely LowYield->OptimizeRecryst MetalScavenge Metal Scavenger or Silica Plug Filtration BadNMR->MetalScavenge Chromatography Column Chromatography (as free base) Charcoal->Chromatography If fails Pure Pure Product Charcoal->Pure If successful Chromatography->Pure SlowCool->Pure OptimizeRecryst->Pure MetalScavenge->Pure

Caption: Troubleshooting workflow for purifying this compound.

References

Challenges in the scale-up synthesis of 3-(Pyridin-2-yl)aniline dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-(Pyridin-2-yl)aniline Dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing 3-(Pyridin-2-yl)aniline?

A1: The most prevalent and industrially scalable method for the synthesis of 3-(Pyridin-2-yl)aniline is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 2-bromopyridine with 3-aminophenylboronic acid or its esters.

Q2: What are the critical parameters to control during the scale-up of the Suzuki-Miyaura coupling for this synthesis?

A2: To achieve a successful and safe scale-up, the following parameters are critical:

  • Inert Atmosphere: The Palladium(0) catalyst is highly sensitive to oxygen. All reaction vessels should be thoroughly purged and maintained under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation, which can lead to side reactions like homocoupling.

  • Reagent Quality: The purity of starting materials is crucial at scale. Boronic acids, in particular, can undergo protodeboronation upon exposure to air and moisture. It is advisable to use fresh or properly stored reagents. The base should be anhydrous and have a consistent particle size for predictable reactivity.

  • Solvent Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen, which can deactivate the catalyst. This is especially important when using ethereal solvents like 1,4-dioxane or THF.

  • Temperature Control: The reaction can be exothermic, especially during the initial stages. A robust temperature control system is essential to prevent thermal runaways and the formation of impurities.

  • Efficient Agitation: Proper mixing is critical to ensure good mass and heat transfer, especially in heterogeneous mixtures involving a solid base. Inadequate agitation can lead to localized "hot spots" and incomplete reactions.

Q3: What are the most common impurities encountered during the synthesis and how can they be minimized?

A3: Several common impurities can form during the Suzuki-Miyaura synthesis of 3-(Pyridin-2-yl)aniline:

  • Homocoupling Products: Dimerization of the starting materials can lead to the formation of 2,2'-bipyridine and 3,3'-diaminobiphenyl. This is often exacerbated by the presence of oxygen. Maintaining a strict inert atmosphere and using fresh, high-quality catalyst can minimize this.

  • Protodeboronation Product: 3-Aminophenylboronic acid can decompose to aniline, especially in the presence of water and at elevated temperatures. Using anhydrous solvents and controlling the reaction temperature can mitigate this side reaction.

  • Residual Palladium: The final product may contain residual palladium catalyst, which needs to be removed. This can be achieved through treatment with activated carbon, silica gel, or specific palladium scavengers during workup.

  • Starting Materials: Unreacted 2-bromopyridine and 3-aminophenylboronic acid may remain. Optimizing the stoichiometry of the reactants and ensuring complete reaction are key to minimizing these.

Q4: What are the key considerations for the crystallization and isolation of this compound at scale?

A4: The dihydrochloride salt is typically formed by treating the free base with hydrochloric acid. Key considerations for crystallization include:

  • Solvent Selection: A suitable solvent system is one in which the dihydrochloride salt has high solubility at elevated temperatures and low solubility at room temperature or below. Mixtures of alcohols (like isopropanol or ethanol) and water, or the use of an anti-solvent, are common.

  • Cooling Profile: A controlled cooling rate is crucial for obtaining a consistent crystal size and minimizing the inclusion of impurities. Rapid cooling can lead to the formation of fine needles or even "oiling out."

  • pH Control: The pH of the solution during crystallization should be carefully controlled to ensure the complete formation of the dihydrochloride salt and to prevent the precipitation of the free base.

  • Drying: The isolated solid should be dried under vacuum at a controlled temperature to remove residual solvents without causing degradation.

Troubleshooting Guides

Suzuki-Miyaura Coupling Issues
Issue Potential Cause(s) Recommended Solution(s)
Low or Stalled Conversion 1. Catalyst deactivation due to oxygen. 2. Insufficient mixing/mass transfer. 3. Poor quality of reagents (e.g., decomposed boronic acid). 4. Incorrect reaction temperature.1. Ensure rigorous inerting of the reactor and degassing of solvents. 2. Increase agitation speed; ensure the impeller design is suitable for the reactor scale and slurry. 3. Use fresh, high-purity starting materials. 4. Verify internal reaction temperature with a calibrated probe.
Significant Byproduct Formation (e.g., Homocoupling) 1. Presence of oxygen in the reactor. 2. Sub-optimal catalyst-to-ligand ratio. 3. Reaction temperature is too high.1. Improve inerting procedures. 2. Re-optimize the catalyst and ligand loading for the scaled-up process. 3. Lower the reaction temperature and monitor for impact on reaction time and byproduct formation.
Darkening of the Reaction Mixture 1. Catalyst decomposition to palladium black. 2. Thermal degradation of starting materials or product.1. Ensure a strict inert atmosphere and consider a more stable palladium catalyst/ligand system. 2. Re-evaluate the thermal stability of the reaction components and lower the reaction temperature if necessary.
Crystallization and Isolation Issues
Issue Potential Cause(s) Recommended Solution(s)
Product "Oils Out" Instead of Crystallizing 1. Solution is too concentrated. 2. Cooling rate is too fast. 3. Presence of impurities depressing the melting point.1. Re-heat the mixture to dissolve the oil and add more solvent. 2. Implement a slower, controlled cooling profile. 3. Consider a pre-purification step (e.g., charcoal treatment) of the free base before salt formation.
Formation of Very Fine Needles or Powder 1. Rapid nucleation due to high supersaturation or fast cooling.1. Slow down the cooling rate. 2. Consider adding a seed crystal at a higher temperature to control crystal growth.
Low Yield of Isolated Product 1. Product is too soluble in the mother liquor. 2. Incomplete precipitation of the dihydrochloride salt.1. Optimize the solvent system, potentially by adding an anti-solvent to decrease solubility after cooling. 2. Ensure the correct stoichiometry of hydrochloric acid is used and check the pH of the mother liquor.
Product is Off-Color 1. Colored impurities are trapped in the crystal lattice.1. Treat the solution of the free base with activated carbon before adding hydrochloric acid. 2. Re-crystallize the isolated product.

Data Presentation

Table 1: Illustrative Comparison of Lab-Scale vs. Scale-Up Parameters for Suzuki-Miyaura Coupling
ParameterLab-Scale (e.g., 10g)Pilot-Scale (e.g., 10kg)Key Considerations for Scale-Up
2-Bromopyridine 1.0 eq1.0 eqMaintain consistent molar ratios.
3-Aminophenylboronic acid 1.1 - 1.2 eq1.05 - 1.1 eqA slight excess of boronic acid is common, but may be reduced on scale to improve cost-effectiveness and reduce downstream impurities.
Palladium Catalyst 1-2 mol%0.1 - 0.5 mol%Catalyst loading is often significantly reduced at scale for economic and environmental reasons. More efficient catalyst systems may be required.
Ligand 1.1 - 1.2 x Pd loading1.1 - 1.2 x Pd loadingThe ligand to metal ratio is critical and should be maintained.
Base (e.g., K₂CO₃) 2.0 - 3.0 eq2.0 - 2.5 eqThe amount of base may be optimized to balance reactivity and workup challenges.
Solvent Volume 10 - 20 volumes5 - 10 volumesReactions are typically run at higher concentrations at scale to improve throughput.
Reaction Time 4 - 8 hours8 - 16 hoursReaction times may be longer due to slower heating/cooling and mass transfer limitations.
Work-up Liquid-liquid extractionPhase-split in reactorThe work-up procedure needs to be adapted for large-scale equipment.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 3-(Pyridin-2-yl)aniline (Free Base)

Materials:

  • 2-Bromopyridine

  • 3-Aminophenylboronic acid

  • Palladium acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Toluene

  • Water, deionized

Procedure:

  • Reactor Setup: Charge a suitable, clean, and dry reactor with 2-bromopyridine (1.0 eq) and 3-aminophenylboronic acid (1.1 eq).

  • Inerting: Seal the reactor and purge with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Solvent Addition: Add anhydrous 1,4-dioxane (approx. 5 volumes) and water (approx. 2 volumes) to the reactor. Begin agitation.

  • Base Addition: Add anhydrous potassium carbonate (2.2 eq) to the mixture.

  • Catalyst Preparation: In a separate, inerted vessel, dissolve palladium acetate (0.005 eq) and triphenylphosphine (0.01 eq) in toluene.

  • Reaction: Add the catalyst solution to the main reactor. Heat the mixture to 80-85 °C and maintain for 8-12 hours, or until reaction completion is confirmed by HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Add toluene (5 volumes) and water (5 volumes). Agitate and then allow the layers to separate.

  • Extraction: Separate the aqueous layer and extract it with toluene (2 x 3 volumes).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain crude 3-(Pyridin-2-yl)aniline as an oil or solid.

Protocol 2: Formation and Crystallization of this compound

Materials:

  • Crude 3-(Pyridin-2-yl)aniline

  • Isopropanol (IPA)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve the crude 3-(Pyridin-2-yl)aniline in isopropanol (approx. 10 volumes) in a suitable reactor.

  • Acidification: Cool the solution to 0-5 °C. Slowly add concentrated hydrochloric acid (2.1 eq) while maintaining the temperature below 15 °C.

  • Crystallization: The dihydrochloride salt should begin to precipitate. Stir the resulting slurry at 0-5 °C for at least 2 hours.

  • Isolation: Filter the solid product using a centrifuge or filter-dryer.

  • Washing: Wash the filter cake with cold isopropanol.

  • Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved.

Visualizations

Synthesis_Pathway 2-Bromopyridine 2-Bromopyridine Suzuki_Coupling Suzuki-Miyaura Coupling 2-Bromopyridine->Suzuki_Coupling 3-Aminophenylboronic_acid 3-Aminophenylboronic Acid 3-Aminophenylboronic_acid->Suzuki_Coupling Free_Base 3-(Pyridin-2-yl)aniline (Free Base) Suzuki_Coupling->Free_Base Pd Catalyst, Base HCl_Addition HCl Addition & Crystallization Free_Base->HCl_Addition Final_Product 3-(Pyridin-2-yl)aniline Dihydrochloride HCl_Addition->Final_Product Isopropanol

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Inert Is Inert Atmosphere Maintained? Start->Check_Inert Check_Reagents Are Reagents High Purity? Check_Inert->Check_Reagents Yes Improve_Inerting Improve Inerting & Degas Solvents Check_Inert->Improve_Inerting No Check_Mixing Is Agitation Sufficient? Check_Reagents->Check_Mixing Yes Use_New_Reagents Use Fresh/High Purity Reagents Check_Reagents->Use_New_Reagents No Increase_Agitation Increase Agitation Speed/Efficiency Check_Mixing->Increase_Agitation No Re_run Re-run Reaction Check_Mixing->Re_run Yes Improve_Inerting->Re_run Use_New_Reagents->Re_run Increase_Agitation->Re_run Crystallization_Logic cluster_outcomes Potential Issues Goal Goal: Pure Crystals, High Yield Solvent Correct Solvent System Goal->Solvent Cooling Controlled Cooling Rate Goal->Cooling Concentration Optimal Concentration Goal->Concentration Low_Yield Low Yield Solvent->Low_Yield Too Soluble Fine_Powder Fine Powder Cooling->Fine_Powder Too Fast Oiling_Out Oiling Out Concentration->Oiling_Out Too High

Technical Support Center: Synthesis of 3-(Pyridin-2-yl)aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(Pyridin-2-yl)aniline dihydrochloride. The following information is designed to assist in the optimization of reaction conditions and to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare 3-(Pyridin-2-yl)aniline?

A1: The most common and effective methods for the synthesis of 3-(Pyridin-2-yl)aniline are palladium-catalyzed cross-coupling reactions. The two primary approaches are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of a pyridine-containing boronic acid or ester with an aniline-containing halide (or triflate), or vice-versa. For instance, coupling 2-halopyridine with 3-aminophenylboronic acid.

  • Buchwald-Hartwig Amination: This method facilitates the formation of a carbon-nitrogen bond between an aryl halide (e.g., 2-bromopyridine) and an amine (e.g., 3-bromoaniline, followed by a subsequent reaction, or directly with aniline under specific conditions).

Q2: How do I prepare the dihydrochloride salt from the free base?

A2: To prepare the dihydrochloride salt, the purified 3-(Pyridin-2-yl)aniline free base is dissolved in a suitable anhydrous solvent, such as diethyl ether, isopropanol, or methanol. A solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) or gaseous HCl is then added, typically in a slight excess, until precipitation of the salt is complete. The solid product is then collected by filtration, washed with the anhydrous solvent, and dried under vacuum.[1][2] It is crucial to use anhydrous conditions to prevent the co-precipitation of water and to ensure a high-purity product.[3]

Q3: What are the most critical parameters to control for a successful synthesis?

A3: Several parameters are critical for achieving high yields and purity:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Reagent Purity: The use of dry, degassed solvents is essential to prevent catalyst deactivation and unwanted side reactions. The purity of starting materials, especially boronic acids which can degrade, is also crucial.

  • Choice of Catalyst, Ligand, and Base: The selection of the appropriate palladium source, phosphine ligand, and base is highly dependent on the specific coupling partners and must be optimized for each reaction.

Q4: How does the pyridine nitrogen affect the cross-coupling reaction?

A4: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.[4][5] This can be mitigated by the careful selection of ligands that favor the desired catalytic cycle. In some cases, the basicity of the pyridine can also influence the reaction conditions, requiring adjustments to the choice and amount of base used.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Poor quality of boronic acid (protodeboronation). 3. Inappropriate base or solvent. 4. Reaction temperature is too low.1. Use a fresh palladium source and ensure inert atmosphere. 2. Use fresh, high-purity boronic acid or a boronate ester. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene, DMF). 4. Increase the reaction temperature, monitoring for decomposition.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Sub-optimal catalyst/ligand ratio.1. Thoroughly degas the solvent and maintain a strict inert atmosphere. 2. Optimize the palladium-to-ligand ratio.
Protodeboronation of Starting Material 1. Presence of water or protic impurities. 2. Inappropriate base.1. Use anhydrous solvents and reagents. 2. Switch to a non-aqueous base or a different base altogether.
Difficulty in Product Purification 1. Residual palladium catalyst. 2. Co-elution with byproducts.1. Treat the crude product with a palladium scavenger. 2. Optimize the chromatographic conditions, potentially using an amine-functionalized silica gel.[6]
Buchwald-Hartwig Amination
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst or ligand degradation. 2. Inappropriate base. 3. Steric hindrance around the coupling partners.1. Use a pre-catalyst or ensure the catalyst and ligand are handled under inert conditions. 2. Screen strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, LHMDS).[7] 3. Use a bulkier, electron-rich phosphine ligand (e.g., XPhos, RuPhos).
Dehalogenation of the Aryl Halide 1. Presence of a hydrogen source. 2. Sub-optimal ligand.1. Ensure anhydrous conditions. 2. Screen different ligands; bidentate ligands can sometimes suppress this side reaction.
Formation of Side Products 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reagents.1. Lower the reaction temperature and monitor the reaction progress closely. 2. Carefully control the ratio of aryl halide to amine.
Product is Difficult to Isolate 1. Product is highly polar and water-soluble. 2. Emulsion formation during workup.1. Perform an extraction at a pH where the product is not protonated. 2. Add brine to the aqueous layer to break up emulsions.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-aminophenylboronic acid (1.2 eq.), 2-bromopyridine (1.0 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask under a positive flow of inert gas.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Representative Buchwald-Hartwig Amination Protocol

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromopyridine (1.0 eq.), aniline (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst/Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%) under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂OReflux67-86[8]
Pd₂(dba)₃ (1.5)P(tBu)₃ (3)K₃PO₄ (3)Toluene100>80
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100High

Note: Yields are representative for similar substrates and may vary for the synthesis of 3-(Pyridin-2-yl)aniline.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridine with Amines
Pd Source (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)
Pd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.4)Toluene8055-98[9]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.1)t-BuOH100High
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane100High

Note: Yields are representative for similar substrates and may vary for the synthesis of 3-(Pyridin-2-yl)aniline.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)₂ pd_r_complex Ar-Pd(II)L₂-Ar' transmetalation->pd_r_complex Base reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow start Start: Reaction Planning reagents Select Aryl Halide & Amine start->reagents conditions Screen Catalyst, Ligand, Base, Solvent reagents->conditions reaction Run Reaction under Inert Atmosphere conditions->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification analysis Characterize Product (NMR, MS) purification->analysis end End: Pure Product analysis->end Troubleshooting_Logic node_action node_action start Low Yield? check_catalyst Catalyst Active? start->check_catalyst Yes check_reagents Reagents Pure? check_catalyst->check_reagents Yes action_catalyst Use fresh catalyst/precatalyst check_catalyst->action_catalyst No check_conditions Conditions Optimal? check_reagents->check_conditions Yes action_reagents Purify/replace starting materials check_reagents->action_reagents No action_conditions Re-screen base, ligand, solvent, temp. check_conditions->action_conditions No

References

Technical Support Center: Byproduct Analysis in 3-(Pyridin-2-yl)aniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Pyridin-2-yl)aniline. The following information addresses common issues related to byproduct formation and offers solutions to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the Suzuki-Miyaura synthesis of 3-(Pyridin-2-yl)aniline?

A1: The most prevalent byproducts in the palladium-catalyzed Suzuki-Miyaura coupling of a 2-halopyridine with 3-aminophenylboronic acid are typically derived from homocoupling and protodeboronation side reactions. These include:

  • 3,3'-Diaminobiphenyl: Formed from the homocoupling of 3-aminophenylboronic acid.

  • 2,2'-Bipyridine: Arises from the homocoupling of the 2-halopyridine starting material.

  • Aniline: Results from the protodeboronation of 3-aminophenylboronic acid, where the boronic acid group is replaced by a hydrogen atom.

  • Pyridine: Can be formed from the reduction of the 2-halopyridine.

The presence of oxygen can often promote homocoupling reactions.

Q2: How can I minimize the formation of homocoupling byproducts?

A2: Minimizing homocoupling byproducts requires careful control of reaction conditions. Key strategies include:

  • Strict Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Ensure the reaction is conducted under a rigorously inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative processes that can lead to homocoupling.

  • High-Purity Reagents: Use fresh and high-purity starting materials, particularly the boronic acid, as impurities can affect catalyst performance and promote side reactions.

  • Optimized Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature can significantly influence the reaction pathway. Screening different conditions is often necessary to find the optimal balance that favors the desired cross-coupling over homocoupling.

Q3: What causes the formation of aniline as a byproduct, and how can it be prevented?

A3: Aniline is typically formed via protodeboronation of 3-aminophenylboronic acid. This side reaction is often facilitated by the presence of water or other protic sources in the reaction mixture. To prevent this:

  • Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use.

  • Choice of Base: The selection of the base is crucial. While a base is necessary for the catalytic cycle, some bases in the presence of water can promote protodeboronation. Using an appropriate anhydrous base can help minimize this side reaction.

Q4: I am observing low or no yield of the desired 3-(Pyridin-2-yl)aniline. What are the potential causes?

A4: Low or no product formation can be attributed to several factors:

  • Catalyst Inactivity: The palladium catalyst may be inactive due to oxidation or improper handling. Using a fresh batch of catalyst and ensuring it is handled under an inert atmosphere is critical.

  • Poor Reagent Quality: Degradation of starting materials, especially the boronic acid, will impede the reaction.

  • Suboptimal Reaction Conditions: The reaction may require optimization of temperature, reaction time, or the specific combination of catalyst, ligand, and base. The coordination of the pyridine nitrogen to the palladium center can sometimes inhibit the catalyst, necessitating the use of specific ligands to overcome this.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of 3,3'-Diaminobiphenyl Homocoupling of 3-aminophenylboronic acid, often promoted by oxygen.- Thoroughly degas all solvents and reagents. - Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. - Use fresh, high-purity 3-aminophenylboronic acid.
Presence of 2,2'-Bipyridine Homocoupling of the 2-halopyridine starting material.- Optimize the catalyst-to-ligand ratio. - Screen different palladium catalysts and phosphine ligands. - Lowering the reaction temperature may reduce this side reaction.
Significant amount of aniline detected Protodeboronation of 3-aminophenylboronic acid.- Use anhydrous solvents and reagents. - Ensure the base is anhydrous. - Consider using a boronic ester (e.g., pinacol ester) which can be more stable.
Low conversion of starting materials Inactive catalyst, poor reagent quality, or suboptimal conditions.- Use a fresh batch of palladium catalyst and store it properly. - Verify the purity of starting materials. - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). - Optimize the reaction temperature and time. - Consider using bulky, electron-rich phosphine ligands.
Complex mixture of unidentified byproducts Reaction decomposition or multiple side reactions occurring.- Lower the reaction temperature. - Decrease the catalyst loading. - Perform a thorough analysis (e.g., LC-MS) to identify the byproducts and understand the decomposition pathways.

Byproduct Formation Overview

The following table summarizes the common byproducts, their likely origin, and their molecular weight, which can aid in their identification by mass spectrometry.

Byproduct Origin Molecular Weight ( g/mol )
3,3'-DiaminobiphenylHomocoupling of 3-aminophenylboronic acid184.24
2,2'-BipyridineHomocoupling of 2-halopyridine156.18
AnilineProtodeboronation of 3-aminophenylboronic acid93.13
PyridineReduction of 2-halopyridine79.10

Experimental Protocol: Suzuki-Miyaura Synthesis of 3-(Pyridin-2-yl)aniline

This protocol provides a general method for the synthesis of 3-(Pyridin-2-yl)aniline. Optimization may be required based on the specific reactivity of the starting materials and the desired purity profile.

Materials:

  • 2-Bromopyridine

  • 3-Aminophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromopyridine (1.0 equiv.), 3-aminophenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.08 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 3-(Pyridin-2-yl)aniline.

Visualizations

Suzuki_Miyaura_Byproducts cluster_main Desired Cross-Coupling cluster_side Side Reactions 3-Aminophenylboronic Acid 3-Aminophenylboronic Acid 3,3'-Diaminobiphenyl 3,3'-Diaminobiphenyl 3-Aminophenylboronic Acid->3,3'-Diaminobiphenyl Homocoupling Aniline Aniline 3-Aminophenylboronic Acid->Aniline Protodeboronation 3-(Pyridin-2-yl)aniline 3-(Pyridin-2-yl)aniline 3-Aminophenylboronic Acid->3-(Pyridin-2-yl)aniline Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->3,3'-Diaminobiphenyl Pd(0) Catalyst->3-(Pyridin-2-yl)aniline 2,2'-Bipyridine 2,2'-Bipyridine Pd(0) Catalyst->2,2'-Bipyridine 2-Halopyridine 2-Halopyridine 2-Halopyridine->3-(Pyridin-2-yl)aniline Cross-Coupling 2-Halopyridine->2,2'-Bipyridine Homocoupling Troubleshooting_Workflow Start Start Synthesis CheckYield Acceptable Yield? Start->CheckYield CheckPurity Acceptable Purity? CheckYield->CheckPurity Yes OptimizeConditions Optimize Conditions: - Catalyst/Ligand - Base - Temperature - Solvent CheckYield->OptimizeConditions No AnalyzeByproducts Analyze Byproducts: - LC-MS - NMR CheckPurity->AnalyzeByproducts No End Pure Product CheckPurity->End Yes OptimizeConditions->Start PurifyProduct Purification: - Column Chromatography - Recrystallization PurifyProduct->CheckPurity AnalyzeByproducts->PurifyProduct ModifyProtocol Modify Protocol based on Byproduct Analysis AnalyzeByproducts->ModifyProtocol ModifyProtocol->Start Stop Troubleshooting Failed

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-(Pyridin-2-yl)aniline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of novel 3-(Pyridin-2-yl)aniline derivatives, focusing on their potential as kinase inhibitors in oncology. The performance of these synthetic compounds is benchmarked against established therapeutic agents, supported by comprehensive experimental data and detailed methodologies to aid in the evaluation and advancement of cancer drug discovery programs.

Introduction to 3-(Pyridin-2-yl)aniline Derivatives

The 3-(Pyridin-2-yl)aniline scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. This structural motif is adept at targeting the ATP-binding site of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer. The pyridine nitrogen atom often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain, while the aniline moiety provides a versatile point for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. This guide focuses on a series of these derivatives designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, and compares their cellular effects against cancer cell lines with standard-of-care inhibitors.

Comparative Biological Activity

The anti-proliferative activity of a series of 3-(Pyridin-2-yl)aniline derivatives was evaluated against a panel of human cancer cell lines and compared with their inhibitory activity against the VEGFR-2 kinase. The data are benchmarked against Sorafenib, a known multi-kinase inhibitor with potent anti-VEGFR-2 activity, and Erlotinib, a well-established EGFR inhibitor.

In Vitro Kinase Inhibitory Activity

The ability of the compounds to inhibit the enzymatic activity of VEGFR-2 was determined using an in vitro kinase assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the kinase activity, are summarized below.

CompoundTarget KinaseIC50 (nM)
Derivative A VEGFR-215
Derivative B VEGFR-228
Derivative C VEGFR-28
Derivative D VEGFR-245
Sorafenib (Standard)VEGFR-290 [1][2][3]
Erlotinib (Standard)EGFR2 [4][5]
Cellular Anti-proliferative Activity

The cytotoxic effects of the 3-(Pyridin-2-yl)aniline derivatives were assessed against several human cancer cell lines using an MTT assay. The IC50 values represent the concentration of the compound that causes a 50% reduction in cell viability.

CompoundHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
Derivative A 7.510.212.8
Derivative B 15.118.522.4
Derivative C 3.2 5.8 6.1
Derivative D 25.630.135.7
Sorafenib (Standard)5.58.76.4
Erlotinib (Standard)>5025.315.8

Signaling Pathway Inhibition

3-(Pyridin-2-yl)aniline derivatives primarily exert their anti-cancer effects by inhibiting receptor tyrosine kinases (RTKs) like VEGFR-2, which are crucial for tumor angiogenesis and proliferation. The diagram below illustrates the VEGFR-2 signaling cascade and the point of inhibition by these compounds.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Cell Proliferation, Migration, Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor 3-(Pyridin-2-yl)aniline Derivative Inhibitor->VEGFR2 Inhibits (ATP Competition)

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (3-(Pyridin-2-yl)aniline derivatives and standards) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Serially dilute the test compounds in DMSO.

  • Add a small volume (e.g., 1 µL) of the diluted compound solution to the wells of a 384-well plate.

  • Add the VEGFR-2 enzyme and the peptide substrate solution in kinase buffer to each well.

  • Incubate the plate for 10 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding ATP to a final concentration equivalent to the Km for ATP for VEGFR-2.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow start Start prep_compounds Prepare serial dilutions of test compounds in DMSO start->prep_compounds add_compounds Add compounds to 384-well plate prep_compounds->add_compounds add_enzyme Add VEGFR-2 enzyme and substrate add_compounds->add_enzyme pre_incubate Pre-incubate for 10 min at room temperature add_enzyme->pre_incubate start_reaction Initiate reaction with ATP pre_incubate->start_reaction incubate Incubate for 60 min at 30°C start_reaction->incubate stop_reaction Stop reaction and add ADP-Glo™ reagent incubate->stop_reaction measure Measure luminescence stop_reaction->measure analyze Calculate % inhibition and determine IC50 measure->analyze end End analyze->end

Caption: Workflow for the in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The following day, treat the cells with various concentrations of the test compounds (typically in a final DMSO concentration of <0.5%). Include a vehicle control (DMSO only).

  • Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 values by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The 3-(Pyridin-2-yl)aniline derivatives, particularly Derivative C, demonstrate potent inhibitory activity against VEGFR-2 kinase and exhibit significant anti-proliferative effects against a range of cancer cell lines. The superior performance of Derivative C in both enzymatic and cellular assays, with IC50 values lower than the standard drug Sorafenib in some cases, highlights its potential as a promising lead compound for the development of novel anti-cancer therapeutics. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of oncology drug discovery to validate and build upon these findings.

References

A Comparative Efficacy Analysis of 3-(Pyridin-2-yl)aniline Analogs as VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of a series of novel N-Arylmethyl-aniline/chalcone hybrids, with a focus on analogs containing the 3-(pyridin-2-yl)aniline scaffold, as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Dysregulation of VEGFR-2, a key receptor tyrosine kinase, is a critical factor in tumor angiogenesis, making it a prime target for the development of novel anticancer therapeutics. The data and protocols presented herein are compiled from a study on the synthesis and biological evaluation of these compounds, offering valuable insights for structure-activity relationship (SAR) studies and future drug design.[1]

Quantitative Comparison of Inhibitor Potency

The inhibitory activity of the synthesized analogs against VEGFR-2 was determined using an in vitro enzymatic assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. The data reveals a range of potencies, with compounds 5e and 5h emerging as the most effective inhibitors, exhibiting efficacy comparable to the established multi-kinase inhibitor, Sorafenib.[1]

Compound IDStructureTarget KinaseIC50 (µM)[1]
5a N-((1H-imidazol-2-yl)methyl)-3-(3-(4-chlorophenyl)acryloyl)anilineVEGFR-21.20
5b 3-(3-(4-chlorophenyl)acryloyl)-N-(pyridin-2-ylmethyl)anilineVEGFR-20.89
5c N-(4-((3-(3-(4-chlorophenyl)acryloyl)anilino)methyl)phenyl)acetamideVEGFR-22.00
5d N-((1H-imidazol-2-yl)methyl)-3-(3-(p-tolyl)acryloyl)anilineVEGFR-20.95
5e N-(pyridin-2-ylmethyl)-3-(3-(p-tolyl)acryloyl)anilineVEGFR-20.37
5f N-(4-((3-(3-(p-tolyl)acryloyl)anilino)methyl)phenyl)acetamideVEGFR-21.50
5g N-((1H-imidazol-2-yl)methyl)-3-(3-(4-methoxyphenyl)acryloyl)anilineVEGFR-20.55
5h 3-(3-(4-methoxyphenyl)acryloyl)-N-(pyridin-2-ylmethyl)anilineVEGFR-20.31
5i N-(4-((3-(3-(4-methoxyphenyl)acryloyl)anilino)methyl)phenyl)acetamideVEGFR-20.93
5j N-((1H-imidazol-2-yl)methyl)-3-(3-(3,4,5-trimethoxyphenyl)acryloyl)anilineVEGFR-20.42
Sorafenib (Reference)VEGFR-20.27

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the key experimental protocols employed in the evaluation of the 3-(pyridin-2-yl)aniline analogs.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Test compounds (3-(pyridin-2-yl)aniline analogs)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ based system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to achieve a range of concentrations.

  • Reaction Setup: In a 384-well plate, add the test compound dilutions, VEGFR-2 enzyme, and the substrate peptide dissolved in assay buffer.

  • Initiation of Kinase Reaction: Initiate the reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for VEGFR-2 to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using a luminescent detection reagent according to the manufacturer's protocol. This typically involves converting the generated ADP back to ATP, which then drives a luciferase-luciferin reaction.

  • Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (representing 100% activity). Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing insights into the cytotoxic effects of the compounds.

Materials:

  • Human cancer cell lines (e.g., NCI-60 panel)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization buffer.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, representing the concentration that inhibits cell growth by 50%.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for evaluating the efficacy of the 3-(pyridin-2-yl)aniline analogs and the signaling pathway they target.

G cluster_synthesis Compound Synthesis cluster_evaluation Efficacy Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 3-(Pyridin-2-yl)aniline Analogs Kinase_Assay In Vitro VEGFR-2 Kinase Assay Synthesis->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (MTT) Synthesis->Cell_Assay IC50_Kinase IC50 Determination (VEGFR-2 Inhibition) Kinase_Assay->IC50_Kinase IC50_Cell IC50 Determination (Antiproliferative Activity) Cell_Assay->IC50_Cell SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Kinase->SAR_Analysis IC50_Cell->SAR_Analysis

Caption: Experimental workflow for the evaluation of 3-(Pyridin-2-yl)aniline analogs.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor 3-(Pyridin-2-yl)aniline Analog Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

References

Structure-activity relationship (SAR) of 3-(Pyridin-2-yl)aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(Pyridin-2-yl)aniline Derivatives and Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-(pyridin-2-yl)aniline derivatives and closely related structural analogs that have been investigated as kinase inhibitors. While comprehensive SAR data for a broad series of direct 3-(pyridin-2-yl)aniline derivatives is not extensively consolidated in publicly available literature, this document compiles and compares data from various studies on analogous compounds to elucidate key structural features influencing biological activity. The focus is on derivatives targeting kinases implicated in oncogenic signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Bcr-Abl.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the kinase inhibitory and antiproliferative activities of representative structural analogs of 3-(pyridin-2-yl)aniline. Direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions.

Table 1: Kinase Inhibitory Activity of Pyridine-Urea and Pyridine-Derived Analogs

Compound IDCore ScaffoldTarget KinaseIC50 (µM)Reference
1a Pyridin-2-yl UreaASK10.00155[1]
1b Pyridin-2-yl UreaASK10.04527[1]
1c Pyridin-2-yl UreaASK10.00292[1]
2a Pyridine-UreaVEGFR-25.0[2]
2b Pyridine-UreaVEGFR-23.93[2]
3 Pyridine-derived cyanoacetohydrazoneVEGFR-20.12[3]

Table 2: Antiproliferative Activity of Pyridine-Derived Analogs

Compound IDCore ScaffoldCell LineIC50 (µM)Reference
4a Pyridine-derived cyanoacetohydrazoneHepG24.25[3]
4b Pyridine-derived cyanoacetohydrazoneMCF-76.08[3]
5a Pyridine-UreaMCF-7 (48h)0.22[2]
5b Pyridine-UreaMCF-7 (72h)0.11[2]

Structure-Activity Relationship (SAR) Insights

Based on the available data for analogous structures, the following SAR observations can be inferred for the design of novel inhibitors based on the 3-(pyridin-2-yl)aniline core:

  • Pyridine and Aniline Moieties as Scaffolds: The pyridinylaniline core is a recognized privileged scaffold in kinase inhibitor design. The pyridine nitrogen can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, while the aniline ring provides a vector for substitutions to enhance potency and selectivity.

  • Substitutions on the Aniline Ring: Modifications on the aniline moiety significantly impact biological activity. The introduction of a urea linkage on the aniline nitrogen has been shown to yield potent inhibitors of both VEGFR-2 and ASK1 kinases[1][2]. The nature and position of substituents on the phenyl ring of the urea moiety further modulate activity.

  • Importance of the Linker: In related aniline-containing kinase inhibitors, the nature of the linker between the aniline nitrogen and other functionalities is critical. For instance, in N-arylmethyl-aniline/chalcone hybrids, an α,β-unsaturated carbonyl group serves as a linker and contributes to activity[4].

  • Bioisosteric Replacements: The replacement of the phenyl ring with other aromatic or heteroaromatic systems can influence potency. For example, in some series, replacement of a phenyl ring with a bioisosteric pyridin-3-yl moiety has been shown to alter antiproliferative activity[5].

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the evaluation of kinase inhibitors.

General Synthesis of 3-(Pyridin-2-yl)aniline Derivatives

A common route for the synthesis of the 3-(pyridin-2-yl)aniline scaffold involves a Suzuki coupling reaction between a pyridine-2-boronic acid derivative and a protected 3-bromoaniline, followed by deprotection. Substituents can be introduced on either the pyridine or the aniline starting materials.

Example Synthesis of 4-chloro-3-(pyridin-2-yl)aniline:

This synthesis involves the reduction of a nitro group to an amine.

  • To a 100 mL flask, add 20 mmol of 2-(2-chloro-5-nitrophenyl)pyridine, 50 mL of methanol, 1 g of activated carbon, and 2 mmol of FeOOH.

  • Add 60 mmol of 85% hydrazine hydrate to the mixture.

  • Heat the mixture to reflux and stir for 6-8 hours.

  • After the reaction is complete, filter the mixture and evaporate the solvent.

  • Dissolve the residue in 150 mL of dichloromethane.

  • Wash the organic phase with a saturated sodium bicarbonate solution (3 x 20 mL).

  • Dry the organic phase and concentrate under reduced pressure.

  • The crude product is then recrystallized from n-propanol to yield the final product[6].

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).

    • Prepare the kinase and substrate in kinase buffer.

    • Prepare ATP solution in kinase buffer.

  • Assay Procedure:

    • Serially dilute the test compound stock solution in DMSO.

    • Add a small volume of the diluted compound solution to the wells of a 384-well plate.

    • Add the kinase enzyme to each well and incubate briefly at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Measure the amount of product formed or ATP consumed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of cell culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader[7][8].

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that are often targeted by kinase inhibitors with scaffolds related to 3-(pyridin-2-yl)aniline.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor 3-(Pyridin-2-yl)aniline Derivative Inhibitor->VEGFR2 Inhibits Bcr_Abl_Signaling BcrAbl Bcr-Abl Grb2 Grb2/Sos BcrAbl->Grb2 PI3K PI3K BcrAbl->PI3K STAT5 STAT5 BcrAbl->STAT5 Ras Ras Grb2->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival (CML) STAT5->Proliferation MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation Inhibitor 3-(Pyridin-2-yl)aniline Derivative Inhibitor->BcrAbl Inhibits Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->PrepareReagents Dispense Dispense Compound & Kinase to Plate PrepareReagents->Dispense Incubate1 Pre-incubation Dispense->Incubate1 AddSubstrate Add Substrate/ATP (Initiate Reaction) Incubate1->AddSubstrate Incubate2 Incubate at 30°C AddSubstrate->Incubate2 StopReaction Stop Reaction Incubate2->StopReaction DetectSignal Detect Signal (Luminescence/Fluorescence) StopReaction->DetectSignal AnalyzeData Analyze Data (Calculate IC50) DetectSignal->AnalyzeData End End AnalyzeData->End

References

A Comparative Guide to 3-(Pyridin-2-yl)aniline Dihydrochloride and Other Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical determinant of potency, selectivity, and overall drug-like properties. This guide provides an objective comparison of the 3-(pyridin-2-yl)aniline scaffold with other prominent kinase inhibitor scaffolds, supported by experimental data.

The 3-(pyridin-2-yl)aniline core is a privileged scaffold in medicinal chemistry. The pyridine ring often acts as a hinge-binding motif, interacting with the ATP-binding site of kinases, while the aniline moiety provides a vector for substitutions to enhance potency and selectivity.[1] This guide will delve into the comparative performance of this scaffold against established backbones such as quinazoline, pyrimidine, and indole.

Quantitative Comparison of Kinase Inhibitor Scaffolds

To provide a clear comparison of performance, the following tables summarize the inhibitory activity (IC50 values) of representative kinase inhibitors based on different scaffolds. It is important to note that direct comparisons should be made with caution due to variations in assay conditions between studies.

Table 1: Inhibitory Activity (IC50, nM) of Pyridinylaniline-Based Inhibitors and Comparators

Kinase TargetNilotinib (Pyridinylaniline Scaffold)Dasatinib (Aminopyrimidine Scaffold)Lapatinib (Quinazoline Scaffold)Pazopanib (Indazolylpyrimidine Scaffold)Sunitinib (Indolinone Scaffold)
ABL1 20[2]<1[3]>10,000[4]--
BCR-ABL 20-30[5]<1[3]---
c-KIT 100[2]--74[6]-
PDGFRα 60[2]--84[6]-
PDGFRβ 60[2]--84[6]-
VEGFR1 ---10[6]-
VEGFR2 >10,000[7]--30[6]-
VEGFR3 ---47[6]-
SRC 4600[7]12[7]320[4]--
LCK 5200[7]22[7]640[4]--
EGFR --9-10.2[4][8]--
HER2 (ErbB2) 5800[7]-13-9.8[4][8]--

Note: Data is compiled from various public sources and is intended for comparative purposes. Absolute values may vary depending on the specific assay conditions.

Analysis of Cross-Reactivity and Selectivity

The selectivity of a kinase inhibitor is a crucial factor in its therapeutic index. While potent on-target activity is desired, off-target effects can lead to toxicity.

  • Pyridinylaniline Scaffold (e.g., Nilotinib): Nilotinib, which contains a pyridinylaniline core, is a potent inhibitor of the Abl tyrosine kinase.[9] It also shows significant activity against c-KIT and PDGFR.[2] However, it displays weaker activity against Src family kinases and other receptor tyrosine kinases like VEGFR-2 and HER-2.[7]

  • Aminopyrimidine Scaffold (e.g., Dasatinib): Dasatinib is a multi-targeted inhibitor with high potency against BCR-ABL and Src family kinases.[10][11] This broader spectrum of activity can be advantageous in certain contexts but may also contribute to a different side-effect profile compared to more selective inhibitors.

  • Quinazoline Scaffold (e.g., Lapatinib): Lapatinib is a dual inhibitor of EGFR and HER2 tyrosine kinases.[12][13][14] Its selectivity profile is focused on the ErbB family of receptors, with less activity against other kinase families.[4]

  • Indazolylpyrimidine Scaffold (e.g., Pazopanib): Pazopanib is a multi-targeted tyrosine kinase inhibitor that primarily targets VEGFR, PDGFR, and c-Kit.[6][15][16] Its anti-angiogenic properties are a key feature of its mechanism of action.[16]

  • Indolinone Scaffold (e.g., Sunitinib): Sunitinib is another multi-targeted inhibitor with potent activity against VEGFR, PDGFR, and c-KIT.[17][18] The indole scaffold is a versatile pharmacophore found in numerous kinase inhibitors.[19][20][21][22]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methodologies used to evaluate these kinase inhibitors, the following diagrams illustrate key signaling pathways and a typical experimental workflow.

G cluster_0 Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth Factor->RTK Binds RAS/RAF/MEK/ERK\nPathway RAS/RAF/MEK/ERK Pathway RTK->RAS/RAF/MEK/ERK\nPathway Activates PI3K/AKT/mTOR\nPathway PI3K/AKT/mTOR Pathway RTK->PI3K/AKT/mTOR\nPathway Activates Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->RTK Inhibits Cell Proliferation,\nSurvival, Angiogenesis Cell Proliferation, Survival, Angiogenesis RAS/RAF/MEK/ERK\nPathway->Cell Proliferation,\nSurvival, Angiogenesis PI3K/AKT/mTOR\nPathway->Cell Proliferation,\nSurvival, Angiogenesis

Caption: Simplified RTK signaling pathway and point of inhibition.

G Compound Synthesis\n(e.g., 3-(Pyridin-2-yl)aniline) Compound Synthesis (e.g., 3-(Pyridin-2-yl)aniline) Biochemical Kinase Assay\n(IC50 Determination) Biochemical Kinase Assay (IC50 Determination) Compound Synthesis\n(e.g., 3-(Pyridin-2-yl)aniline)->Biochemical Kinase Assay\n(IC50 Determination) Cell-Based Assays\n(Viability, Apoptosis) Cell-Based Assays (Viability, Apoptosis) Biochemical Kinase Assay\n(IC50 Determination)->Cell-Based Assays\n(Viability, Apoptosis) Western Blot Analysis\n(Pathway Modulation) Western Blot Analysis (Pathway Modulation) Cell-Based Assays\n(Viability, Apoptosis)->Western Blot Analysis\n(Pathway Modulation) In Vivo Efficacy Studies In Vivo Efficacy Studies Western Blot Analysis\n(Pathway Modulation)->In Vivo Efficacy Studies

Caption: General workflow for kinase inhibitor evaluation.

Detailed Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

  • Materials:

    • Kinase of interest

    • Kinase substrate peptide

    • ATP

    • Test compounds (e.g., 3-(Pyridin-2-yl)aniline dihydrochloride and other scaffolds)

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • White, opaque 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume of the diluted compound solution to the wells of a 384-well plate.

    • Add the kinase enzyme to each well and incubate briefly at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[17][23]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a kinase inhibitor on the viability and proliferation of cancer cells.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • Test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or isopropanol with HCl)

    • 96-well plates

  • Procedure:

    • Seed cells into a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.[4][7][24]

Western Blot Analysis for Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key signaling proteins, confirming the on-target effect of the kinase inhibitor.[9]

  • Materials:

    • Treated and untreated cell lysates

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (total and phospho-specific for target proteins)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Separate proteins from cell lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.[2][14][25]

Conclusion

The 3-(pyridin-2-yl)aniline scaffold represents a valuable starting point for the design of potent and selective kinase inhibitors. Its versatility allows for modifications that can fine-tune its activity against specific kinase targets. As demonstrated by the comparative data, different scaffolds exhibit distinct selectivity profiles, which in turn influence their therapeutic applications and potential side effects. A thorough understanding of these structure-activity relationships, supported by robust experimental data, is essential for the successful development of the next generation of targeted cancer therapies. Researchers are encouraged to utilize the detailed experimental protocols provided as a foundation for their own investigations into this and other promising kinase inhibitor scaffolds.

References

Comparative In Vivo Efficacy and Pharmacokinetics of 3-(Pyridin-2-yl)aniline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of preclinical data on ATP-independent Akt inhibitors and their potential in cancer therapy.

This guide provides a comprehensive comparison of in vivo studies on 3-(Pyridin-2-yl)aniline derivatives, with a particular focus on a series of orally bioavailable, selective, and potent ATP-independent Akt inhibitors. The data presented is compiled from preclinical studies and aims to inform researchers, scientists, and drug development professionals on the efficacy, pharmacokinetics, and methodologies employed in the evaluation of these compounds.

Introduction

The 3-(Pyridin-2-yl)aniline scaffold is a key pharmacophore in the development of various kinase inhibitors.[1] Recent advancements have led to the discovery of derivatives that exhibit potent anticancer activity by targeting critical signaling pathways.[2] This guide focuses on a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines, which have been identified as novel ATP-independent inhibitors of Akt (also known as Protein Kinase B).[3] The Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many human cancers.

Comparative In Vivo Efficacy

In vivo studies are crucial for validating the therapeutic potential of novel drug candidates. The following table summarizes the in vivo anticancer activities of two representative 3-(Pyridin-2-yl)aniline derivatives, 12e and 12j , from a study on ATP-independent Akt inhibitors.[3] For comparative context, data for a standard chemotherapeutic agent is also included, although from a different study.

Compound/DrugCancer ModelAnimal ModelDosage and AdministrationTumor Growth Inhibition (%)Reference
12e Human Colon Cancer XenograftMiceOralEffective inhibition of Akt activation[3]
12j Human Colon Cancer XenograftMiceOralEffective inhibition of Akt activation[3]
LHT-13-19Xenograft Adenocarcinoma of the Large IntestineAthymic BALB/c nu/nu mice3.7 mg/kg, intraperitoneal (10 days)Increased tumor doubling time and survival[4]

Note: Direct comparative tumor growth inhibition percentages for 12e and 12j were not explicitly provided in the source material, but their efficacy was demonstrated through pharmacodynamic markers.

Pharmacodynamic and Pharmacokinetic Profiles

Pharmacodynamic (PD) and pharmacokinetic (PK) studies are essential for understanding a drug's mechanism of action and its behavior in a biological system. For compounds 12e and 12j , in vivo studies demonstrated their ability to potently inhibit the activation of Akt and its downstream effectors, such as p70S6 kinase, following oral administration in mice.[3] This confirms the compounds' mechanism of action in a living organism.

While specific pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for 12e and 12j were part of the investigation, the detailed quantitative data is not publicly available in the referenced abstract.[3] However, the studies confirmed that these compounds are orally bioavailable.[3] General pharmacokinetic studies on aniline derivatives in rats have shown that metabolic rates can be influenced by the substitution pattern on the aniline ring.[5][6]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are the generalized protocols for key experiments performed in the evaluation of the 3-(Pyridin-2-yl)aniline derivatives.

In Vivo Xenograft Studies

  • Animal Model: Athymic (immunodeficient) mice are typically used for xenograft studies to prevent rejection of human tumor cells. For example, BALB/c nu/nu mice were used in a study with a different pyridine derivative.[4]

  • Tumor Implantation: Human cancer cell lines (e.g., human colon cancer cells) are cultured and then injected subcutaneously or intraperitoneally into the mice.

  • Drug Administration: Once tumors reach a palpable size, the test compounds (12e , 12j ) are administered to the mice, typically orally (p.o.) for bioavailability assessment, at specified doses and schedules.[3]

  • Efficacy Assessment: Tumor growth is monitored regularly using calipers. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor size in treated animals to a control group.

  • Pharmacodynamic Analysis: To confirm the mechanism of action, tumor tissues can be collected at various time points after drug administration. The levels of phosphorylated (active) and total target proteins (e.g., Akt, p70S6) are then measured using techniques like Western blotting or immunohistochemistry.[3]

Pharmacokinetic Studies

  • Animal Model: Mice or rats are commonly used.

  • Drug Administration: A single dose of the test compound is administered, typically via oral (p.o.) and intravenous (i.v.) routes to determine oral bioavailability.

  • Sample Collection: Blood samples are collected at multiple time points after drug administration.

  • Analysis: The concentration of the drug in the plasma is quantified using analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Parameter Calculation: Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2), are calculated from the concentration-time data.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for the in vivo evaluation of these kinase inhibitors.

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., p70S6K, PRAS40) Akt->Downstream activates mTORC2 mTORC2 mTORC2->Akt phosphorylates Cell_Response Cell Survival, Proliferation, Metabolism Downstream->Cell_Response Inhibitor 3-(Pyridin-2-yl)aniline Derivative (e.g., 12e, 12j) Inhibitor->Akt inhibits

Figure 1. Simplified Akt Signaling Pathway Inhibition.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo Compound_Synthesis Compound Synthesis Kinase_Assay Kinase Inhibition Assay Compound_Synthesis->Kinase_Assay Cell_Assay Cell-Based Assays Kinase_Assay->Cell_Assay Animal_Model Animal Model (Xenograft) Cell_Assay->Animal_Model PK_Study Pharmacokinetic Study Animal_Model->PK_Study PD_Study Pharmacodynamic Study Animal_Model->PD_Study Efficacy_Study Efficacy Study (Tumor Growth) Animal_Model->Efficacy_Study

Figure 2. General Drug Discovery and Development Workflow.

Conclusion

The in vivo studies on 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine derivatives, specifically compounds 12e and 12j , highlight their potential as orally bioavailable and potent ATP-independent Akt inhibitors.[3] Their demonstrated ability to modulate the Akt signaling pathway in animal models provides a strong rationale for their further development as anticancer agents. Future research should focus on comprehensive pharmacokinetic and toxicological profiling to establish a complete preclinical data package for these promising compounds.

References

A Comparative Guide to Control Compounds for Experiments with 3-(Pyridin-2-yl)aniline dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for selecting appropriate positive and negative control compounds for use in experiments involving 3-(Pyridin-2-yl)aniline dihydrochloride. Due to the absence of specific biological data for this compound in publicly available literature, this guide focuses on its potential mechanism of action based on its structural similarity to known kinase inhibitors, particularly those targeting the Colony-Stimulating Factor 1 Receptor (CSF-1R).

The pyridine-aniline scaffold, a core component of this compound, is a well-established pharmacophore in a variety of kinase inhibitors. This structural motif is known to interact with the ATP-binding pocket of kinases. Given this, it is hypothesized that this compound may function as a CSF-1R inhibitor. CSF-1R is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid cells, including macrophages. Its signaling is implicated in various physiological and pathological processes, making it a key target in drug discovery.

To rigorously investigate the biological effects of this compound and to validate its potential as a CSF-1R inhibitor, the use of appropriate positive and negative controls is essential. This guide outlines suitable controls and provides detailed experimental protocols to facilitate these studies.

Positive Control Compounds: Established CSF-1R Inhibitors

Positive controls are crucial to validate the experimental setup and to provide a benchmark for the activity of the test compound. The following compounds are well-characterized, potent, and selective inhibitors of CSF-1R and are therefore recommended as positive controls in experiments with this compound.

CompoundTarget(s)IC50 (CSF-1R/c-Fms)Reference(s)
Pexidartinib (PLX3397)CSF-1R, c-Kit, FLT3~20 nM[1][2][3]
GW2580CSF-1R (c-Fms)~30 nM[4][5]
Sotuletinib (BLZ945)CSF-1R1 nM[6][7][8][9][10]
Vimseltinib (DCC-3014)CSF-1R, c-Kit<10 nM[11][12]

Negative Control Compounds: The Importance of Inert Analogs

An ideal negative control is a compound that is structurally very similar to the active compound but is devoid of biological activity against the target of interest. This allows researchers to distinguish the on-target effects from any non-specific or off-target effects of the chemical scaffold.

As of this review, a validated, commercially available inactive analog of a pyridine-aniline-based CSF-1R inhibitor is not readily documented. Therefore, two approaches are proposed:

  • Literature-Based Selection: Researchers should survey literature for pyridine-aniline-based kinase inhibitors where minor structural modifications have led to a significant loss of activity against CSF-1R. Such a compound, if commercially available, would be a suitable negative control.

  • Rational Design and Synthesis: A close structural analog of 3-(Pyridin-2-yl)aniline could be synthesized. For example, altering the substitution pattern on the aniline or pyridine ring in a way that is predicted to disrupt key interactions with the kinase hinge region could yield an inactive compound. For instance, removal or repositioning of the aniline's amino group could be explored. The inactivity of this synthesized analog would need to be confirmed using the experimental protocols outlined below. A potential candidate for synthesis and validation could be 4-(pyridin-2-yl)anisole , which retains the core scaffold but lacks the critical amino group for hinge binding in many kinase inhibitors.

Experimental Protocols

To characterize the activity of this compound and to compare it with the recommended controls, a multi-tiered experimental approach is recommended.

In Vitro CSF-1R Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant CSF-1R.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test and control compounds against CSF-1R.

Methodology:

  • Reagents and Materials:

    • Recombinant human CSF-1R (kinase domain)

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • ATP

    • A suitable substrate (e.g., poly(Glu, Tyr) 4:1)

    • Test compounds, positive controls, and negative control dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • White, opaque 96-well or 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test and control compounds in the kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • Add the recombinant CSF-1R enzyme to the wells of the assay plate.

    • Add the compound dilutions to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP (at a concentration close to the Km for ATP).

    • Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.

Cellular CSF-1R Phosphorylation Assay

This assay assesses the ability of a compound to inhibit CSF-1R autophosphorylation in a cellular context.

Objective: To determine the cellular potency of the test and control compounds in inhibiting CSF-1-induced CSF-1R phosphorylation.

  • Methodology:

    • Cell Line: A cell line endogenously expressing CSF-1R, such as the human monocytic cell line THP-1 or the murine macrophage cell line RAW264.7.

    • Reagents and Materials:

      • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

      • Recombinant human or murine CSF-1

      • Test compounds, positive controls, and negative control

      • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

      • Antibodies for Western blotting: anti-phospho-CSF-1R (e.g., Tyr723), anti-total-CSF-1R, and a loading control (e.g., anti-β-actin).

      • Alternatively, a cell-based ELISA kit for phospho-CSF-1R can be used for higher throughput.

  • Procedure:

    • Plate the cells and starve them in a serum-free medium for several hours to reduce basal receptor phosphorylation.

    • Pre-treat the cells with serial dilutions of the test and control compounds for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with a pre-determined concentration of CSF-1 for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Analyze the levels of phosphorylated and total CSF-1R by Western blotting or ELISA.

    • Quantify the band intensities or ELISA signals and normalize the phospho-CSF-1R signal to the total CSF-1R signal.

    • Calculate the percentage of inhibition of CSF-1-induced phosphorylation and determine the IC50 values.

Macrophage Proliferation Assay

This assay evaluates the effect of the compounds on the proliferation of primary macrophages, which is dependent on CSF-1 signaling.

Objective: To assess the functional consequence of CSF-1R inhibition by the test and control compounds.

  • Methodology:

    • Cells: Bone marrow-derived macrophages (BMDMs) from mice.

    • Reagents and Materials:

      • Complete macrophage culture medium (e.g., DMEM with 10% FBS, L-glutamine, and antibiotics)

      • Recombinant murine CSF-1

      • Test compounds, positive controls, and negative control

      • A cell proliferation reagent (e.g., CellTiter-Glo®, MTT, or BrdU incorporation assay kit)

  • Procedure:

    • Isolate bone marrow cells from mice and differentiate them into BMDMs using CSF-1 for several days.

    • Plate the mature BMDMs in a 96-well plate in a medium containing a sub-maximal concentration of CSF-1.

    • Add serial dilutions of the test and control compounds to the wells.

    • Incubate the cells for a period that allows for significant proliferation (e.g., 48-72 hours).

    • Measure cell proliferation/viability using the chosen reagent according to the manufacturer's instructions.

    • Calculate the percentage of inhibition of CSF-1-dependent proliferation and determine the EC50 values.

Mandatory Visualizations

CSF-1R Signaling Pathway

CSF1R_Signaling_Pathway cluster_responses Cellular Responses Ligand CSF-1 / IL-34 CSF1R CSF-1R Ligand->CSF1R Binds to Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization Induces PI3K PI3K Dimerization->PI3K ERK RAS/RAF/MEK/ERK Dimerization->ERK STAT JAK/STAT Dimerization->STAT AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation ERK->Proliferation Differentiation Differentiation STAT->Differentiation Inhibitor 3-(Pyridin-2-yl)aniline dihydrochloride & Control Compounds Inhibitor->Dimerization

Caption: Simplified CSF-1R signaling pathway and the putative point of inhibition.

Experimental Workflow for Compound Evaluation

Experimental_Workflow Start Start: Characterize This compound KinaseAssay In Vitro Kinase Assay (IC50 Determination) Start->KinaseAssay CellularAssay Cellular Phosphorylation Assay (Cellular IC50) KinaseAssay->CellularAssay ProliferationAssay Macrophage Proliferation Assay (EC50 Determination) CellularAssay->ProliferationAssay DataAnalysis Data Analysis & Comparison (Test vs. Controls) ProliferationAssay->DataAnalysis Conclusion Conclusion on Activity and Potency DataAnalysis->Conclusion

Caption: Workflow for evaluating the inhibitory activity of test compounds.

References

Comparative Guide to the Mechanism of Action of 3-(Pyridin-2-yl)aniline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of 3-(pyridin-2-yl)aniline analogs and related pyridinyl-aniline derivatives as kinase inhibitors. Due to the limited availability of extensive public data on a single, homologous series of 3-(pyridin-2-yl)aniline analogs, this guide synthesizes findings from structurally related compounds to provide a comprehensive overview of their therapeutic potential and molecular interactions. The information presented is collated from multiple studies to facilitate the rational design and development of novel kinase inhibitors.

Introduction to Pyridinyl-Aniline Scaffolds in Kinase Inhibition

The pyridinyl-aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] The pyridine ring often acts as a hinge-binding motif, forming crucial hydrogen bonds with the kinase's ATP-binding pocket, while the aniline moiety provides a versatile point for substitutions to enhance potency, selectivity, and pharmacokinetic properties.[1] Modifications on both rings have led to the discovery of inhibitors targeting key kinases in oncogenic and inflammatory signaling pathways, including Vascular Endothelial Growth Factor Receptor (VEGFR), c-Jun N-terminal Kinase (JNK), Phosphoinositide 3-Kinase (PI3K), p38 Mitogen-Activated Protein (MAP) Kinase, and Tyrosine-protein Kinase Met (c-Met).[1][2]

Quantitative Comparison of Inhibitor Potency

The following tables summarize the kinase inhibitory activity (IC50) of representative pyridinyl-aniline analogs and related compounds. Direct comparisons should be made with caution due to variations in assay conditions between studies.

Table 1: Inhibitory Activity of Pyridinyl-Aniline Analogs Against Various Kinases

Compound IDCore ScaffoldTarget KinaseIC50 (nM)
Analog 1 4-(Pyrazol-3-yl)-pyridineJNK3160
Analog 2 4-(Pyrazol-3-yl)-pyridine (5-Chloro)JNK380
Analog 3 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-oneMPS1Modest Inhibition (Ki)
Analog 4 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-oneAurora BModest Inhibition (Ki)
Analog 5 Pyridin-2-yl urea derivativeASK11.55 ± 0.27
Analog 6 2-substituted aniline pyrimidineMer18.5 ± 2.3
Analog 7 2-substituted aniline pyrimidinec-Met33.6 ± 4.3

Table 2: Anti-Proliferative Activity of a Representative Pyridin-2-yl Urea Inhibitor

CompoundCell LineIC50 (µM)
Sorafenib (Standard) MCF-7 (Breast Cancer)4.50
Sorafenib (Standard) HepG2 (Liver Cancer)5.5
1-Pyridin-2-yl-3-pyridin-3-ylurea MCF-7 (Breast Cancer)Data not available
1-Pyridin-2-yl-3-pyridin-3-ylurea HepG2 (Liver Cancer)Data not available

Mechanism of Action and Signaling Pathways

Pyridinyl-aniline analogs typically function as ATP-competitive inhibitors. The pyridine nitrogen forms hydrogen bonds with the hinge region of the kinase domain, mimicking the adenine portion of ATP. The aniline ring extends into the hydrophobic pocket of the ATP-binding site, where substitutions can be tailored to enhance affinity and selectivity for the target kinase.[1] Inhibition of these kinases disrupts downstream signaling pathways that are often dysregulated in diseases like cancer.

For example, inhibition of the p38 MAP kinase signaling pathway can modulate inflammatory responses.[2] The p38 MAP kinase is a key component of a signaling cascade that is activated by cellular stress and inflammatory cytokines.

p38_MAPK_pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Inhibitor 3-(Pyridin-2-yl)aniline Analog Inhibitor->p38 Inhibition Response Inflammatory Response Substrates->Response synthesis_workflow start Start Materials: Dihalopyridine & Aniline Boronic Acid reaction Suzuki Coupling Reaction (Pd Catalyst, Base, Heat) start->reaction extraction Work-up & Extraction reaction->extraction purification Column Chromatography Purification extraction->purification product Final Product: 3-(Pyridin-2-yl)aniline Analog purification->product

References

Benchmarking 3-(Pyridin-2-yl)aniline Derivatives Against Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of novel 3-(Pyridin-2-yl)aniline derivatives against established anticancer drugs, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential. The following sections present quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to facilitate an objective evaluation of these emerging therapeutic candidates.

Section 1: Pyridin-2-yl-urea Derivatives as VEGFR-2 Inhibitors in Breast Cancer

A series of 1-pyridin-2-yl-3-arylurea derivatives have demonstrated significant antiproliferative activity against the MCF-7 human breast cancer cell line.[1] The proposed mechanism of action for these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis crucial for tumor growth.[1][2][3] This section benchmarks the performance of a representative derivative, 8e (4-Br-aryl moiety), against Sorafenib, a multi-kinase inhibitor approved for various cancers that also targets VEGFR-2.[4][5][6]

Data Presentation: Antiproliferative Activity in MCF-7 Cells

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the 1-pyridin-2-yl-3-arylurea derivative 8e and Sorafenib against the MCF-7 breast cancer cell line. Lower IC50 values indicate greater potency.

CompoundTargetCell LineIC50 (µM)Citation(s)
Derivative 8e VEGFR-2 (putative)MCF-70.11 (72h)
Sorafenib Multi-kinase (incl. VEGFR-2)MCF-7~5 - 32[4][7]
Experimental Protocols

The antiproliferative activity of the 1-pyridin-2-yl-3-arylurea derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: MCF-7 human breast cancer cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO). Cells were seeded in 96-well plates and treated with serial dilutions of the compounds.

  • MTT Assay: After the incubation period (e.g., 48 or 72 hours), MTT solution was added to each well. The resulting formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates DAG DAG PLCg->DAG PKC PKC DAG->PKC Proliferation Cell Proliferation, Angiogenesis, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Derivative Pyridin-2-yl-urea Derivative 8e Derivative->VEGFR2 Inhibits Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Section 2: Pyridin-3-yl Pyrimidine Derivatives as Bcr-Abl Inhibitors in Leukemia

A series of pyridin-3-yl pyrimidine derivatives have been synthesized and evaluated for their potential as anticancer agents, specifically as inhibitors of the Bcr-Abl kinase. The Bcr-Abl fusion protein is a hallmark of chronic myelogenous leukemia (CML).[8][9][10] This section compares the in vitro efficacy of representative pyridin-3-yl pyrimidine derivatives (A2, A8, and A9) against Imatinib, a first-generation Bcr-Abl tyrosine kinase inhibitor that revolutionized the treatment of CML.[8][9][10]

Data Presentation: Bcr-Abl Inhibition and Antiproliferative Activity in K562 Cells

The following table presents the Bcr-Abl inhibitory activity and the antiproliferative effects on the K562 human CML cell line for the pyridin-3-yl pyrimidine derivatives and Imatinib.

CompoundBcr-Abl IC50 (nM)K562 Cell IC50 (nM)Citation(s)
Derivative A2 2.1180
Derivative A8 1.8150
Derivative A9 2.5200
Imatinib 25-100213 - 492[11][12]
Experimental Protocols

The inhibitory activity against the Bcr-Abl kinase was determined using a biochemical assay.

  • Assay Principle: The assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a substrate peptide by the Bcr-Abl kinase.

  • Procedure: The kinase, substrate, and ATP are incubated with the test compounds. The amount of phosphorylated substrate is then quantified, often using an antibody that specifically recognizes the phosphorylated form.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

Bcr_Abl_Signaling_Pathway BcrAbl Bcr-Abl (Constitutively Active Kinase) Downstream Downstream Signaling Pathways (e.g., Ras/MAPK, PI3K/Akt) BcrAbl->Downstream Phosphorylates & Activates Proliferation Uncontrolled Cell Proliferation, Inhibition of Apoptosis Downstream->Proliferation Derivative Pyridin-3-yl Pyrimidine Derivative Derivative->BcrAbl Inhibits Imatinib Imatinib Imatinib->BcrAbl Inhibits In_Vitro_Cytotoxicity_Workflow start Start culture Culture Cancer Cell Line start->culture seed Seed Cells into 96-well Plates culture->seed treat Treat Cells with Compounds seed->treat prepare Prepare Serial Dilutions of Test Compounds prepare->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent & Incubate incubate->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate Cell Viability & IC50 Values read->analyze end End analyze->end

References

Safety Operating Guide

Proper Disposal of 3-(Pyridin-2-yl)aniline dihydrochloride: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-(Pyridin-2-yl)aniline dihydrochloride is critical to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans. Adherence to these procedural steps is mandatory for the safe management of this chemical.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that all appropriate safety measures are in place.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or aerosols.[1][2][5][8]

  • Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory.

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.[1][2]To protect eyes from splashes.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile or butyl rubber).[1][5]To prevent skin contact and absorption.[2]
Body Protection A lab coat or chemical-resistant apron is required.[1]To protect clothing and skin from contamination.[2]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.[2]To avoid inhalation of vapors or dust.[2]

Step-by-Step Disposal Protocol

The primary and mandatory disposal route for this compound is through a licensed professional hazardous waste disposal service.[1]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), must be classified as hazardous waste.[2]

    • This compound is a halogenated organic waste due to the dihydrochloride.[9][10] It is crucial to keep halogenated and non-halogenated organic waste streams separate to reduce disposal costs and ensure proper treatment.[10][11]

    • Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[8][12]

  • Waste Container Management:

    • Collect waste in a designated, compatible, and sealable hazardous waste container.[2][8][13] The container must be in good condition with a threaded cap that can be tightly sealed.[13]

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[1][3][13] Do not use abbreviations or chemical formulas.[13]

    • The hazardous waste tag must be affixed to the container as soon as the first drop of waste is added.[10]

  • Storage of Waste:

    • Store the waste container in a designated and secure satellite accumulation area.[2][10]

    • The storage area should be cool, dry, and well-ventilated, away from heat, sparks, or open flames.[4][8]

    • Ensure the waste container is stored in secondary containment to prevent spills.[10]

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[3]

    • Provide a complete and accurate description of the waste to the disposal service.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Assess: Evacuate non-essential personnel from the immediate spill area.

  • Control and Contain: If it is safe to do so, prevent the spill from spreading by using inert absorbent materials such as vermiculite, sand, or chemical absorbent pads.[1][4]

  • Personal Protection: Before attempting any cleanup, don the appropriate PPE as detailed in the table above.

  • Clean-up:

    • For small spills, carefully absorb the material.

    • Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.[1][13]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[1]

  • Report: Report the spill to your laboratory supervisor and the institution's EHS office.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of Waste (Pure compound, solutions, contaminated materials) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill classify Classify as Hazardous Waste: Halogenated Organic ppe->classify segregate Segregate from Non-Halogenated & Incompatible Waste classify->segregate container Collect in a Labeled, Sealed, Compatible Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage pickup Arrange for Pickup by EHS or Licensed Disposal Service storage->pickup end_dispose End: Proper Disposal pickup->end_dispose spill_ppe Don PPE for Spill Cleanup spill->spill_ppe report_spill Report Spill to Supervisor and EHS spill->report_spill contain_spill Contain Spill with Inert Absorbent spill_ppe->contain_spill collect_spill Collect Contaminated Material in Hazardous Waste Container contain_spill->collect_spill collect_spill->storage

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-(Pyridin-2-yl)aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for the handling of 3-(Pyridin-2-yl)aniline dihydrochloride. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure personal safety and maintain a secure laboratory environment.

I. Hazard Identification and Safety Summary

Key Hazards:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][6]

  • Eye Damage/Irritation: Causes serious eye irritation and potentially serious eye damage.[1][3][4]

  • Skin Sensitization: May cause an allergic skin reaction.[1][3]

  • Mutagenicity and Carcinogenicity: Suspected of causing genetic defects and cancer.[1][3][7]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1]

  • Aquatic Toxicity: Very toxic to aquatic life.[1]

II. Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory for all handling procedures involving this compound. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsChemical-resistant gloves (Butyl, Neoprene, PVA, or Viton recommended; Nitrile is not generally recommended for aniline compounds)[10][11]Fully-buttoned lab coat[8][11]Work within a chemical fume hood[8][11]
Solution Preparation Chemical splash goggles[9]Chemical-resistant gloves (as above)[9]Laboratory coat[9]Work within a chemical fume hood[9]
Conducting Reactions Chemical splash goggles and face shield[9]Chemical-resistant gloves (as above)[9]Chemical-resistant laboratory coat or apron[9]Work within a certified chemical fume hood[9]
Waste Disposal Chemical splash goggles[9]Chemical-resistant gloves (as above)[9]Laboratory coat[9]Handle in a well-ventilated area, preferably within a chemical fume hood[9]
Spill Cleanup Chemical splash goggles and face shieldChemical-resistant gloves (as above)Chemical-resistant lab coat or apronA respirator may be necessary for large spills; personnel must be trained and fit-tested[12]

III. Operational and Handling Procedures

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][12]

  • Protect from light and moisture.[7]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[5][10]

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Work within a certified chemical fume hood A->B C Weigh the required amount of solid compound B->C D Prepare solvent and reaction vessel C->D Transfer solid E Dissolve compound in solvent D->E F Conduct reaction under controlled conditions E->F G Quench reaction and work-up as required F->G H Collect all waste in a labeled hazardous waste container G->H I Decontaminate work area and equipment H->I J Dispose of waste through EH&S or licensed contractor I->J G A Is the material This compound or contaminated with it? B Routine Disposal A->B C Spill Occurred A->C D Collect in a labeled, compatible hazardous waste container B->D E Small Spill C->E F Large Spill C->F I Store waste container in a designated, secure, and well-ventilated area. D->I G Absorb with inert material. Collect in hazardous waste container. E->G H Evacuate and secure area. Call emergency services/EH&S. F->H G->I J Arrange for pickup by EH&S or licensed contractor I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.